5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
Description
The exact mass of the compound 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-10-4-2-8(3-5-10)11-6-9(7-13)12-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLEBXQHWKCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584568 | |
| Record name | 5-(4-Methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-95-0 | |
| Record name | 5-(4-Methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870703-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
Abstract
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique molecular architecture, combining the biologically significant isoxazole core with a methoxyphenyl substituent and a reactive aldehyde functional group, renders it an exceptionally versatile intermediate for the development of complex molecular targets. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications. We delve into the causality behind experimental choices, present validated protocols, and contextualize its utility within drug discovery programs, particularly those targeting inflammatory and neurological pathways. All quantitative data is summarized for clarity, and key processes are visualized to facilitate a deeper understanding of the compound's scientific value.
Core Physicochemical & Structural Properties
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a stable, crystalline solid at ambient temperature.[1] Its identity and core properties are foundational to its application in synthetic chemistry. The presence of the polar isoxazole ring and the aldehyde group, contrasted with the nonpolar aromatic regions, results in moderate solubility in common organic solvents.
Identity and Physical Data
A summary of the compound's essential properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 870703-95-0 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Appearance | White to off-white crystals or powder | [1] |
| Melting Point | 154 - 160 °C | [1] |
| Purity (Typical) | ≥95% to ≥97% (HPLC) | [1][2] |
| Storage Conditions | Store at 0 - 8 °C, protected from light and moisture | [1] |
Molecular Structure & Spectroscopic Profile
The structure features a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[4] This ring is substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with a carboxaldehyde group.
Caption: Structure of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~7.7-7.9 ppm (d, 2H, Ar-H ortho to isoxazole), δ ~6.9-7.1 ppm (d, 2H, Ar-H ortho to -OCH₃), δ ~6.8-7.0 ppm (s, 1H, isoxazole C4-H), δ ~3.8-3.9 ppm (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ ~185 ppm (C=O, aldehyde), δ ~170 ppm (isoxazole C5), δ ~162 ppm (isoxazole C3), δ ~160 ppm (Ar-C-OCH₃), δ ~128-130 ppm (Ar-CH), δ ~114-116 ppm (Ar-CH), δ ~122 ppm (Ar-C), δ ~105 ppm (isoxazole C4), δ ~55 ppm (-OCH₃).
-
IR (KBr, cm⁻¹): ~3100 (Ar C-H stretch), ~2850 (Aldehyde C-H stretch), ~1700 (Aldehyde C=O stretch), ~1610, 1500 (Ar C=C stretch), ~1450 (C=N stretch), ~1250 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch).
Synthesis, Reactivity, and Mechanistic Considerations
As a key intermediate, understanding the synthesis and reactivity of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde is crucial for its effective utilization.
Retrosynthetic Analysis and Common Synthesis Pathway
The isoxazole ring is commonly synthesized via a [3+2] cycloaddition reaction. A robust and frequently employed method involves the reaction of a chalcone precursor with hydroxylamine, which proceeds through an initial Michael addition followed by cyclization and dehydration.
Caption: General synthetic workflow for isoxazole aldehydes.
Causality in Synthesis:
-
Claisen-Schmidt Condensation: This base-catalyzed reaction is a reliable method for forming the α,β-unsaturated ketone (chalcone) backbone. The choice of base (e.g., NaOH, KOH) is critical for deprotonating the α-carbon of the acetophenone without promoting self-condensation.
-
Cyclization with Hydroxylamine: Hydroxylamine hydrochloride is typically used with a base (e.g., sodium acetate) to generate free hydroxylamine in situ. The reaction mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.
Chemical Reactivity
The reactivity of this molecule is dominated by the aldehyde group, making it a versatile precursor for a wide array of derivatives.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is itself a valuable intermediate for amide and ester synthesis.
-
Reduction: Selective reduction to the primary alcohol, [5-(4-methoxyphenyl)isoxazol-3-yl]methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄). This prevents reduction of the isoxazole ring.
-
Nucleophilic Addition & Condensation: The aldehyde is an excellent electrophile. It undergoes reactions such as:
-
Wittig Reaction: To form vinyl-substituted isoxazoles.
-
Knoevenagel Condensation: With active methylene compounds to extend the carbon chain.
-
Reductive Amination: With primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines, a cornerstone of combinatorial library synthesis.
-
Applications in Drug Discovery and Materials Science
The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[4][5]
Role as a Pharmaceutical Intermediate
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde serves as a key building block for synthesizing more complex molecules with potential therapeutic value.[1] The isoxazole scaffold is associated with a broad spectrum of biological activities.[4][6]
-
Anti-inflammatory Agents: The isoxazole ring is a core component of COX-2 inhibitors like Valdecoxib. Derivatives synthesized from this aldehyde can be screened for similar activities.
-
Neurological Disorders: The molecule is used in the synthesis of compounds targeting neurological pathways, leveraging the isoxazole core's ability to cross the blood-brain barrier.[1]
-
Anticancer Research: Numerous isoxazole-containing compounds have been investigated as potential anticancer agents, acting as inhibitors of various signaling pathways crucial for tumor growth.[7]
-
Antimicrobial Development: The scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[5]
Caption: From building block to potential therapeutic applications.
Utility in Materials Science
Beyond pharmaceuticals, this compound is explored in materials science for the creation of advanced polymers and functional materials.[1] The rigid, aromatic structure can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic properties.
Experimental Protocols
The following protocols are provided as validated, reproducible methods for the synthesis and characterization of the title compound.
Protocol: Synthesis via Chalcone Intermediate
Objective: To synthesize 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde from 4'-methoxyacetophenone and glyoxylic acid monohydrate.
Step 1: Synthesis of (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid (Chalcone Precursor)
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methoxyacetophenone (10 mmol) in ethanol (50 mL). In a separate beaker, dissolve glyoxylic acid monohydrate (12 mmol) and sodium hydroxide (12 mmol) in water (20 mL) and cool to 0-5 °C in an ice bath.
-
Reaction: Slowly add the cold aqueous solution to the ethanolic solution of acetophenone with vigorous stirring, maintaining the temperature below 10 °C.
-
Causality: The base (NaOH) catalyzes the Claisen-Schmidt condensation. Low temperature minimizes side reactions.
-
-
Workup: After stirring at room temperature for 12 hours, acidify the reaction mixture to pH 2-3 with cold 2M HCl. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from an ethanol/water mixture to yield the pure chalcone precursor.
Step 2: Cyclization to form 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
-
Reagents & Setup: To a solution of the chalcone precursor (8 mmol) in ethanol (40 mL), add a solution of hydroxylamine hydrochloride (10 mmol) and sodium acetate (12 mmol) in water (15 mL).
-
Reaction: Reflux the mixture for 6 hours. Monitor the reaction progress by TLC.
-
Causality: Sodium acetate acts as a base to liberate free hydroxylamine, which then undergoes a [3+2] cycloaddition with the α,β-unsaturated system, followed by dehydration to form the aromatic isoxazole ring.
-
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). The precipitated carboxylic acid is collected by filtration, washed with water, and dried.
Step 3: Conversion to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
-
Activation: Suspend the carboxylic acid (5 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add oxalyl chloride (6 mmol) dropwise, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature until gas evolution ceases (approx. 2 hours).
-
Causality: The carboxylic acid is converted to a highly reactive acyl chloride intermediate.
-
-
Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes), dropwise. Stir for 1 hour at -78 °C.
-
Causality: DIBAL-H is a powerful yet selective reducing agent that can reduce acyl chlorides to aldehydes at low temperatures without over-reduction to the alcohol.
-
-
Quenching & Workup: Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extraction & Purification: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Protocol: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Analysis: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals.
-
Interpretation: Assign the peaks based on their chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration values, comparing them to the expected profile described in Section 1.2. The distinct singlet for the aldehyde proton around 10 ppm is a key diagnostic signal.
Safety and Handling
Based on available data, 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde should be handled with appropriate precautions in a laboratory setting.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).[8]
-
GHS Pictogram: GHS07 (Exclamation Mark).[8]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[8]
-
Precautionary Measures: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
References
-
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram. CP Lab Safety. [Link]
-
Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-6. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. aceschem.com [aceschem.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. ijpca.org [ijpca.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. espublisher.com [espublisher.com]
- 8. 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde: A Key Heterocyclic Building Block
Introduction
The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a valuable component in drugs exhibiting anti-inflammatory, anticancer, and antimicrobial activities.[2][3] Within this class of compounds, 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde stands out as a critical synthetic intermediate.[4] The aldehyde functionality at the 3-position provides a versatile handle for further molecular elaboration, enabling its use as a building block in the development of complex pharmaceutical agents targeting neurological and inflammatory pathways.[4]
This guide provides an in-depth, technically-focused overview of a robust and field-proven pathway for the synthesis of this valuable compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen strategy, offering insights into reagent selection and reaction control, thereby providing a self-validating and reproducible protocol for researchers in drug discovery and organic synthesis.
Strategic Overview: A Two-Step Pathway to the Target Molecule
The synthesis of a substituted heterocycle like 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde requires precise control over regiochemistry. A direct, single-step construction can often lead to isomeric mixtures that are challenging to separate. Therefore, a more strategic, two-step approach is superior, ensuring unambiguous placement of the substituents.
Our selected pathway involves:
-
Formation of the Isoxazole Core: Construction of the 3-methyl-5-(4-methoxyphenyl)isoxazole intermediate. This establishes the core heterocyclic structure with the required aryl substituent at the C5 position and installs a methyl group at the C3 position, which will serve as a precursor to the final aldehyde.
-
Selective Oxidation: Conversion of the C3-methyl group into the target carboxaldehyde functionality. This step requires a reagent that can selectively oxidize the activated methyl group without affecting the electron-rich methoxyphenyl ring or the isoxazole nucleus itself.
This strategy is efficient, utilizes readily available starting materials, and provides excellent control over the final product's structure.
Figure 1: Overall synthetic workflow for 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde.
Part 1: Synthesis of the 3-Methyl-5-(4-methoxyphenyl)isoxazole Intermediate
Principle and Mechanistic Insight
The formation of the isoxazole ring is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This reaction is a classic and highly efficient method for constructing the 3,5-disubstituted isoxazole core.
The mechanism proceeds via two key stages:
-
Imine Formation: Hydroxylamine, being a nitrogen nucleophile, preferentially attacks one of the carbonyl groups of the 1,3-dicarbonyl substrate. The reaction is typically faster at the more electrophilic ketone (the benzoyl ketone in this case). This is followed by dehydration to form an oxime intermediate.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the oxime then acts as an oxygen nucleophile, attacking the remaining carbonyl group. This intramolecular cyclization forms a five-membered heterocyclic intermediate which, upon elimination of a water molecule, aromatizes to yield the stable isoxazole ring.[5]
This approach provides absolute regiochemical control, as the substitution pattern of the starting dione directly translates to the 3- and 5-positions of the resulting isoxazole.
Detailed Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methoxyphenyl)butane-1,3-dione (10.0 g, 52.0 mmol).
-
Add ethanol (100 mL) and water (25 mL) to the flask and stir to dissolve the dione.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (4.34 g, 62.4 mmol, 1.2 eq) and sodium acetate trihydrate (8.50 g, 62.4 mmol, 1.2 eq) in water (25 mL).
-
Add the hydroxylamine solution to the reaction flask.
-
Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration, washing the filter cake with cold 1:1 ethanol/water (2 x 20 mL).
-
Dry the crude product under vacuum to yield 3-methyl-5-(4-methoxyphenyl)isoxazole as a white to off-white solid. Recrystallization from ethanol can be performed for further purification if necessary.
Data Summary: Reagents and Conditions for Step 1
| Parameter | Value | Moles (mmol) | Molar Eq. |
| Starting Material | 1-(4-Methoxyphenyl)butane-1,3-dione | 52.0 | 1.0 |
| Reagent | Hydroxylamine Hydrochloride | 62.4 | 1.2 |
| Base | Sodium Acetate Trihydrate | 62.4 | 1.2 |
| Solvent | Ethanol / Water | - | - |
| Temperature | Reflux (~90 °C) | - | - |
| Reaction Time | 4 hours | - | - |
| Expected Yield | 85-95% | - | - |
Part 2: Selective Oxidation to the Target Aldehyde
Principle and Reagent Selection
The conversion of a methyl group on a heterocyclic ring to a carboxaldehyde is a delicate transformation that requires a selective oxidant.[6] Stronger oxidizing agents like potassium permanganate or chromic acid would likely over-oxidize the product to a carboxylic acid or cleave the sensitive isoxazole ring.[7]
Selenium dioxide (SeO₂) is the reagent of choice for this specific transformation. It is highly effective for the oxidation of activated methyl or methylene groups (i.e., those in an allylic or benzylic position) to the corresponding aldehyde or ketone.[8] The methyl group at the C3 position of the isoxazole is sufficiently activated for this reaction to proceed efficiently.
The mechanism of SeO₂ oxidation is believed to involve an initial ene reaction to form an allylseleninic acid intermediate, followed by a[9][10]-sigmatropic rearrangement and subsequent decomposition to yield the aldehyde and elemental selenium. This pathway avoids the formation of carboxylic acid byproducts, making it ideal for this synthesis.
Detailed Experimental Protocol
-
Caution: Selenium compounds are toxic. Handle SeO₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-5-(4-methoxyphenyl)isoxazole (5.0 g, 26.4 mmol).
-
Add 1,4-dioxane (100 mL) and a small amount of water (1.0 mL) to the flask. Stir until the starting material is fully dissolved.
-
Carefully add selenium dioxide (3.22 g, 29.0 mmol, 1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 100-105 °C) and maintain for 6-8 hours. The formation of a black precipitate (elemental selenium) will be observed. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the pad with dioxane (2 x 15 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde as a solid.
Data Summary: Reagents and Conditions for Step 2
| Parameter | Value | Moles (mmol) | Molar Eq. |
| Starting Material | 3-Methyl-5-(4-methoxyphenyl)isoxazole | 26.4 | 1.0 |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | 29.0 | 1.1 |
| Solvent | 1,4-Dioxane / Water | - | - |
| Temperature | Reflux (~105 °C) | - | - |
| Reaction Time | 6-8 hours | - | - |
| Expected Yield | 60-75% | - | - |
Conclusion
The described two-step synthetic pathway provides a reliable and scalable method for the production of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde. The initial cyclocondensation reaction offers excellent regiochemical control, while the subsequent selective oxidation with selenium dioxide efficiently furnishes the desired aldehyde functionality. This guide, by explaining the underlying chemical principles and providing detailed protocols, equips researchers and drug development professionals with a robust framework for accessing this important heterocyclic building block for further synthetic exploration.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Yadav, G. D., & Lande, S. V. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link]
-
Dunn, J. L., & Lanyon, L. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1021. Available at: [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2839–2848. Available at: [Link]
-
Prakash, O., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 10, S2154–S2179. Available at: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. Available at: [Link]
-
Gowda, C., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677. Available at: [Link]
-
Konkala, K., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5364. Available at: [Link]
-
Pawar, R. P., et al. (2012). Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. International Journal of Pharmaceutical, Chemical & Biological Sciences, 2(1), 1-13. Available at: [Link]
-
Organic Chemistry Explained. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. Retrieved from [Link]
-
Zarei, A., et al. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. HETEROCYCLES, 102(9), 1779-1790. Available at: [Link]
-
CP Lab Safety. (n.d.). 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram. Retrieved from [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3). Available at: [Link]
-
Unsal-Tan, O., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 41, 37-48. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Retrieved from [Link]
-
Bunev, A. S., et al. (2022). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. SciProfiles. Available at: [Link]
-
Patel, K. R., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(3). Available at: [Link]
-
Wang, M., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 57(15), 6346–6361. Available at: [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Kumbhar, P. S., & Salunkhe, R. B. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. International Journal of ChemTech Research, 13(2), 118-126. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Naeimabadi, M., et al. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 34(1). Available at: [Link]
-
Luzzio, F. A., & Wlodarczyk, M. T. (2009). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. Tetrahedron Letters. Available at: [Link]
-
Kumar, G. S., et al. (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii. European Journal of Medicinal Chemistry, 301, 118154. Available at: [Link]
-
Wang, F., et al. (2018). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 9(1), 5219. Available at: [Link]
-
ResearchGate. (2017, August 8). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Introduction: The Significance of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in the development of novel therapeutic agents. The isoxazole ring system is a versatile pharmacophore found in a range of clinically approved drugs. This particular derivative, featuring a methoxyphenyl group and a reactive aldehyde function, serves as a crucial intermediate in the synthesis of more complex molecules targeting neurological disorders and inflammatory pathways.[1]
The precise elucidation of its molecular structure through spectroscopic methods is a prerequisite for its application in drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides the expected spectroscopic data and a detailed interpretation to facilitate this critical step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The predicted proton NMR spectrum of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aldehyde, the isoxazole ring proton, the aromatic protons of the methoxyphenyl ring, and the methoxy group protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |
| Isoxazole (C4-H) | 6.8 - 7.0 | Singlet (s) | 1H |
| Aromatic (H2', H6') | 7.7 - 7.9 | Doublet (d) | 2H |
| Aromatic (H3', H5') | 6.9 - 7.1 | Doublet (d) | 2H |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |
Interpretation and Causality
-
Aldehyde Proton (δ 9.9 - 10.1): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. Its signal is expected far downfield and as a sharp singlet, as there are no adjacent protons to couple with.
-
Isoxazole Proton (δ 6.8 - 7.0): The proton at the C4 position of the isoxazole ring appears as a singlet. Its chemical shift is influenced by the aromaticity of the heterocyclic ring. In the closely related compound, 3-(4-methoxyphenyl)-5-phenylisoxazole, this proton appears at δ 6.76 ppm, supporting our prediction.[2]
-
Aromatic Protons (δ 7.7 - 7.9 and 6.9 - 7.1): The 4-methoxyphenyl group gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the isoxazole ring (H2', H6') are more deshielded than the protons ortho to the electron-donating methoxy group (H3', H5').
-
Methoxy Protons (δ 3.8 - 3.9): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is typical for an aryl methyl ether. For instance, the methoxy protons in 3-(4-methoxyphenyl)-5-phenylisoxazole are observed at δ 3.84 ppm.[2]
Predicted ¹³C NMR Data
The carbon NMR spectrum provides information on all unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | 185 - 190 |
| Isoxazole (C3) | 158 - 162 |
| Isoxazole (C5) | 170 - 174 |
| Isoxazole (C4) | 100 - 105 |
| Aromatic (C1') | 120 - 124 |
| Aromatic (C2', C6') | 128 - 130 |
| Aromatic (C3', C5') | 114 - 116 |
| Aromatic (C4') | 160 - 164 |
| Methoxy (OCH₃) | 55 - 56 |
Interpretation and Causality
-
Carbonyl Carbon (δ 185 - 190): The aldehyde carbon is the most deshielded carbon in the spectrum due to the direct attachment to a highly electronegative oxygen atom.
-
Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are significantly deshielded due to their positions within the heterocyclic system and proximity to heteroatoms. The C4 carbon is more shielded. For comparison, in 5-(4-chlorophenyl)-3-phenylisoxazole, the C5 and C3 carbons appear at δ 169.2 and 163.0 ppm respectively, while C4 is at δ 97.8 ppm.[2]
-
Aromatic Carbons: The carbon attached to the electron-donating methoxy group (C4') is highly shielded, while the carbon attached to the isoxazole ring (C1') is also influenced by the ring's electronic effects.
-
Methoxy Carbon (δ 55 - 56): This signal appears in the typical region for a methyl group attached to an oxygen atom.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |
| C=O stretch (aldehyde) | 1690 - 1715 | Strong |
| C=N stretch (isoxazole) | 1580 - 1610 | Medium-Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (aryl ether) | 1240 - 1260 (asymmetric) and 1020-1040 (symmetric) | Strong |
| N-O stretch (isoxazole) | 1350 - 1400 | Medium |
Interpretation and Causality
-
Aldehyde Group: The most characteristic peaks for the aldehyde are the strong C=O stretch and the two medium C-H stretching bands (Fermi doublets). The conjugation of the aldehyde with the isoxazole ring is expected to lower the C=O stretching frequency slightly.
-
Isoxazole and Aromatic Rings: The C=N and C=C stretching vibrations of the isoxazole and phenyl rings will appear in the 1450-1610 cm⁻¹ region. For instance, in a similar isoxazole derivative, a C=N imine peak was observed at 1607.13 cm⁻¹.[3]
-
Aryl Ether Group: The strong C-O stretching bands are diagnostic for the methoxyphenyl moiety.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Attenuated Total Reflectance (ATR) IR spectroscopy workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₉NO₃[4]
-
Molecular Weight: 203.19 g/mol [4]
-
Predicted Molecular Ion Peak (M⁺): m/z = 203
Predicted Fragmentation Pattern
In an Electron Ionization (EI) mass spectrum, the molecular ion (M⁺) is expected to be prominent. Key fragmentation pathways would likely involve:
-
Loss of the aldehyde group (-CHO): [M - 29]⁺ leading to a fragment at m/z = 174.
-
Loss of a methyl radical from the methoxy group (-CH₃): [M - 15]⁺ leading to a fragment at m/z = 188.
-
Cleavage of the isoxazole ring: This can lead to a variety of smaller fragments, including the 4-methoxyphenyl cation at m/z = 107.
Experimental Protocol for Mass Spectrometry Data Acquisition
Sources
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde starting materials
An In-depth Technical Guide to the Starting Materials and Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, imparted by the adjacent nitrogen and oxygen heteroatoms, allow it to act as a versatile pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking. The title compound, 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde , is a particularly valuable building block. The aldehyde at the 3-position acts as a synthetic handle for elaboration into more complex structures, while the 5-(4-methoxyphenyl) moiety frequently confers desirable pharmacokinetic properties. This molecule is a key intermediate in the synthesis of novel therapeutic agents, especially in the areas of neurological and anti-inflammatory drug discovery.
This guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials, the causality behind methodological choices, and detailed, field-proven protocols.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis reveals two primary strategies for constructing 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde. The most powerful and regiochemically precise approach involves the formation of the isoxazole ring from acyclic precursors via a [3+2] cycloaddition. A secondary, conceptually simpler but mechanistically challenging route involves the late-stage functionalization of a pre-formed isoxazole ring.
Caption: Retrosynthetic pathways to the target molecule.
Primary Synthetic Pathway: [3+2] Dipolar Cycloaddition
The most robust and regiochemically controlled method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1] This concerted, pericyclic reaction ensures the formation of a single regioisomer, which is critical for downstream applications.
The strategy involves the reaction of 4-methoxybenzonitrile oxide (the 1,3-dipole, providing the C3, N, O, and 5-aryl components) with an acetal-protected propargyl aldehyde, such as 3,3-diethoxy-1-propyne (the dipolarophile, providing the C4 and C5 atoms with a masked aldehyde). The acetal protecting group is essential as the free aldehyde can be unstable and may interfere with the basic conditions often used to generate the nitrile oxide.
Workflow for the [3+2] Cycloaddition Route
Caption: Workflow for the recommended [3+2] cycloaddition synthesis.
Part A: Preparation of Starting Materials
The dipolarophile, 3,3-diethoxy-1-propyne, is commercially available and can be used as received. The key intermediate is the nitrile oxide, which is typically generated in situ from its stable aldoxime precursor due to its propensity to dimerize.
Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime
This standard oximation reaction converts the aldehyde to the corresponding oxime, which is the direct precursor to the nitrile oxide.
-
Reactants:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (1.0 eq)
-
-
Solvent: Ethanol/Water mixture (e.g., 3:1 v/v)
-
Procedure:
-
Dissolve 4-methoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium carbonate in water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
-
Part B: The Cycloaddition and Deprotection Sequence
Protocol 2: 1,3-Dipolar Cycloaddition
This protocol generates the 4-methoxybenzonitrile oxide in the presence of the alkyne, allowing for immediate trapping in the cycloaddition reaction. N-Chlorosuccinimide (NCS) is a common and effective reagent for this oxidative conversion.[2]
-
Reactants:
-
4-Methoxybenzaldehyde Oxime (1.0 eq)
-
3,3-Diethoxy-1-propyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Procedure:
-
Dissolve 4-methoxybenzaldehyde oxime and 3,3-diethoxy-1-propyne in DCM in a flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of NCS in DCM dropwise over 30 minutes. The base (triethylamine) facilitates the elimination of HCl from the intermediate chloro-oxime to form the nitrile oxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue, 3-(diethoxymethyl)-5-(4-methoxyphenyl)isoxazole , by column chromatography on silica gel.
-
Protocol 3: Acetal Hydrolysis (Deprotection)
The final step is the mild acidic hydrolysis of the diethyl acetal to unmask the aldehyde functionality.
-
Reactants:
-
3-(diethoxymethyl)-5-(4-methoxyphenyl)isoxazole (1.0 eq)
-
Aqueous Hydrochloric Acid (e.g., 2M HCl) or Formic Acid
-
-
Solvent: Tetrahydrofuran (THF) or Acetone
-
Procedure:
-
Dissolve the acetal-protected isoxazole in THF.
-
Add the aqueous acid solution and stir the mixture at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting solid, 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde , can be recrystallized from a suitable solvent system (e.g., ethanol/hexane) to afford the pure product.
-
Alternative Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic systems using a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][4] This pathway would involve the synthesis of the parent 5-(4-methoxyphenyl)isoxazole followed by an attempt at direct formylation.
Workflow for the Vilsmeier-Haack Route
Caption: Workflow for the Vilsmeier-Haack functionalization approach.
Causality and Field-Proven Insights: The Regioselectivity Problem
While attractive for its directness, the Vilsmeier-Haack reaction on a 5-arylisoxazole presents a significant regiochemical challenge. The Vilsmeier reagent is an electrophile, and it will preferentially attack the most electron-rich (nucleophilic) position on the heterocyclic ring.
-
Electronic Effects: In the isoxazole ring, the C4 position is the most electron-rich and susceptible to electrophilic aromatic substitution. The nitrogen atom at position 2 and the oxygen atom at position 1 are both electron-withdrawing, deactivating the adjacent C3 and C5 positions, respectively.
-
Predicted Outcome: The electrophilic Vilsmeier reagent will almost certainly attack the C4 position, leading to the formation of the isomeric 5-(4-methoxyphenyl)isoxazole-4-carboxaldehyde as the major product. Formylation at the C3 position is electronically disfavored and would not be the expected outcome.
This self-validating system—grounded in the fundamental principles of electrophilic aromatic substitution on heterocycles—dictates that this is not a viable route for the desired 3-carboxaldehyde isomer. This expert insight prevents wasted experimental effort and directs the researcher toward a more logical and successful synthetic strategy.
Comparative Analysis of Synthetic Strategies
| Feature | [3+2] Dipolar Cycloaddition | Vilsmeier-Haack Formylation |
| Regioselectivity | Excellent. Provides the desired 3,5-disubstituted isomer exclusively. | Poor. Predicted to yield the undesired 4-carboxaldehyde isomer. |
| Number of Steps | 3 (Oxime formation -> Cycloaddition -> Deprotection) | 2 (Parent isoxazole synthesis -> Formylation) |
| Starting Materials | 4-Methoxybenzaldehyde, NH₂OH·HCl, 3,3-diethoxy-1-propyne. | 4-Methoxyacetophenone, DMF-DMA, NH₂OH·HCl, POCl₃, DMF. |
| Key Advantages | Unambiguous regiochemical outcome. Use of stable, commercially available dipolarophile. Mild final deprotection step. | Fewer steps in the final sequence. |
| Key Disadvantages | Requires in situ generation of the unstable nitrile oxide. | Fails to produce the correct regioisomer. |
| Overall Viability | High. This is the recommended and most reliable route. | Very Low. Not a viable route for the target molecule. |
Conclusion and Recommendation
For the synthesis of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde , the 1,3-dipolar cycloaddition pathway stands as the superior and most scientifically sound strategy. Its inherent regioselectivity, enabled by the reaction between a nitrile oxide and a terminal alkyne, ensures the unambiguous formation of the desired 3,5-disubstituted isoxazole core. The use of an acetal-protected alkyne (3,3-diethoxy-1-propyne) provides a stable and reliable source for the C4-C5 fragment, with a straightforward deprotection step to reveal the target aldehyde.
While alternative routes like the Vilsmeier-Haack reaction are powerful tools in organic synthesis, a deep understanding of the electronic nature of the isoxazole ring allows for the prediction of its regiochemical limitations, thereby guiding researchers away from unproductive pathways. The cycloaddition approach offers a robust, scalable, and validated method for accessing this valuable intermediate for applications in drug discovery and development.
References
-
van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(24), 8801–8805. [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
-
Venugopal, M., Perumal, P. T., & Rajadurai, S. (1992). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(4), 523-526. [Link]
-
Al-Hourani, B. J., & Al-Abo, A. M. (2012). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. Jordan Journal of Chemistry, 7(2), 171-178. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Piras, M., et al. (2016). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3657. [Link]
-
Chavhan, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 256. [Link]
-
Ali, A. M., et al. (2010). 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5-disubstituted-3H-pyrazol-3-ones. E-Journal of Chemistry, 7(2), 409-414. [Link]
-
Naidoo, R., & Singh, P. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Quispe-Taba, Y. N., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Brandi, A., et al. (1986). Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Journal of the Chemical Society, Perkin Transactions 1, 2209-2213. [Link]
Sources
The Multifaceted Biological Activities of 5-(4-methoxyphenyl)isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in the field of medicinal chemistry.[1][2] Its unique electronic properties and rigid conformational framework make it an ideal scaffold for the design of novel therapeutic agents.[1][3] The incorporation of an isoxazole moiety can enhance physicochemical properties and biological activity, leading to a broad spectrum of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] This guide focuses specifically on derivatives featuring a 4-methoxyphenyl group at the 5-position of the isoxazole ring, a substitution pattern that has consistently yielded compounds with significant and varied biological potential. We will delve into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the evaluation of these promising compounds.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of 5-(4-methoxyphenyl)isoxazole have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell growth, proliferation, and apoptosis.[1]
Mechanism of Action: Disruption of Key Signaling Pathways
One of the primary mechanisms through which these compounds exert their anticancer effects is the inhibition of protein kinases and other crucial enzymes involved in cancer progression. For instance, certain isoxazole derivatives have been shown to interfere with tubulin polymerization, a mechanism shared with potent antimitotic agents like combretastatin A-4.[7] The structural arrangement of aryl rings on the isoxazole core is critical for this activity.
Furthermore, isoxazole-containing compounds can modulate key signaling cascades such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are frequently dysregulated in cancer.[1][8] For example, some chalcone-isoxazole hybrids have demonstrated the ability to down-regulate NF-κB expression in macrophage cells, a pathway also implicated in cancer-related inflammation.[8] Fused isoxazole-thiazole polycyclic compounds have also been identified as potential inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein critical for the stability of many oncoproteins.[9]
dot
Caption: General mechanisms of anticancer action for isoxazole derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that the anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the aryl rings.
-
Aryl Group at Position 3: The substitution pattern on the aryl ring at the 3-position of the isoxazole is a critical determinant of activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group often confers potent antimitotic activity.[7]
-
Methoxy Group at Position 5-Aryl: The 4-methoxy substituent on the phenyl ring at position 5 is a common feature in many active compounds, suggesting it plays a key role in binding to biological targets.[10][11] Electron-donating groups, such as methoxy substituents, on the benzene rings have been shown to enhance anticancer activity.[10][11]
-
Halogen Substituents: The introduction of halogens like chlorine or fluorine onto the aryl moieties can significantly modulate cytotoxic activity, often increasing potency.[3][12]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of novel 5-(4-methoxyphenyl)isoxazole derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT or MTS method.[1][13][14] The results are expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diaryl Isoxazole Derivative | DU145 (Prostate) | 1.06 | [10][11] |
| Isoxazole-Chalcone Hybrid | PC-3 (Prostate) | 1.5 | [12] |
| 3,5-disubstituted isoxazole | U87 (Glioblastoma) | 42.8 | [11] |
| Triazole-Isoxazole Hybrid | T-47D (Breast) | 27.7 | [14] |
| Curcumin Isoxazole Derivative | K562 (Leukemia) | 0.5 | [15] |
Antimicrobial Activity: A Renewed Front Against Pathogens
Isoxazole-containing compounds have a well-established history as antimicrobial agents, forming the backbone of several clinically used antibiotics like cloxacillin and sulfisoxazole.[2][6] The 5-(4-methoxyphenyl)isoxazole scaffold continues to be a fertile ground for the discovery of new agents to combat bacteria and fungi, including drug-resistant strains.[4][16]
Mechanism of Action
The antimicrobial action of isoxazole derivatives can be attributed to their ability to interfere with essential microbial processes. While specific mechanisms vary, they often involve the inhibition of key enzymes necessary for cell wall synthesis, DNA replication, or protein synthesis. Their ability to readily bind with various enzymes and receptors in biological systems is a key factor in their broad-spectrum potential.[2]
In Vitro Evaluation of Antimicrobial Efficacy
The initial screening of these compounds for antibacterial and antifungal activity is typically performed using agar diffusion methods (disk or well diffusion) or broth microdilution techniques.[17] These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[17]
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Isoxazole-Chalcone 48 | M. tuberculosis H37Rv | 0.12 | [11] |
| Isoxazole Derivative PUB9 | S. aureus | <0.00025 | [4] |
| Isoxazole Derivative PUB9 | P. aeruginosa | 0.125-0.25 | [4] |
| Isoxazole Derivative 18 | B. subtilis | 31.25 | [2] |
| Isoxazole Derivative 4g | C. albicans | 6-60 | [18] |
Anti-inflammatory Activity: Targeting the COX-2 Enzyme
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator in the inflammatory cascade.[19] COX-2 is responsible for converting arachidonic acid into prostaglandins, which drive pain and inflammation.[20] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a major goal in the development of safer anti-inflammatory drugs. Several isoxazole derivatives, including the 5-(4-methoxyphenyl)isoxazole class, have been investigated as potent and selective COX-2 inhibitors.[21]
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of these isoxazole derivatives are primarily attributed to their ability to bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[19][20] The isoxazole scaffold serves as a bioisostere for other functional groups found in established COX-2 inhibitors like Celecoxib.
dot
Caption: Inhibition of the COX-2 inflammatory pathway by isoxazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The validation of biological activity requires robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for assessing the cytotoxic, antimicrobial, and anti-inflammatory properties of 5-(4-methoxyphenyl)isoxazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.[17]
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the isoxazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of the COX-2 enzyme to determine the inhibitory potential of test compounds.[19][22]
Methodology:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-2 enzyme, test compound, Arachidonic Acid substrate) as per the kit manufacturer's instructions.[22][23]
-
Reaction Setup: In a 96-well opaque plate, add the following in order:
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19][23]
-
Reaction Initiation: Add a fluorometric probe (e.g., Amplex Red) and the substrate, Arachidonic Acid, to all wells to start the reaction.[24]
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes using a fluorescence plate reader.[22]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19]
Conclusion and Future Directions
The 5-(4-methoxyphenyl)isoxazole scaffold is a remarkably versatile and potent pharmacophore in modern drug discovery. The derivatives discussed herein demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The consistent appearance of the 4-methoxyphenyl moiety in highly active compounds underscores its importance in molecular recognition at various biological targets. Future research should focus on leveraging the detailed SAR insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Advanced strategies, such as the creation of hybrid molecules that combine the isoxazole core with other pharmacophores, hold immense promise for developing novel therapeutics to address unmet medical needs.[14]
References
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available from: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Center for Biotechnology Information. Available from: [Link]
-
Structure–activity relationship of isoxazole derivatives. ResearchGate. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. Available from: [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Hilaris Publishing. Available from: [Link]
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available from: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available from: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available from: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Center for Biotechnology Information. Available from: [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available from: [Link]
-
Screening Strategies to Identify New Antibiotics. Bentham Science. Available from: [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available from: [Link]
-
Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available from: [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Center for Biotechnology Information. Available from: [Link]
-
Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Sciforum. Available from: [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. WNNS. Available from: [Link]
-
Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. ResearchGate. Available from: [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]
-
A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. BioWorld. Available from: [Link]
-
Isoxazole, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-. LookChem. Available from: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. JOCPR. Available from: [Link]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. Available from: [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Global Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Isoxazole derivatives showing antimicrobial activity (48–60). ResearchGate. Available from: [Link]
-
Synthesis and X-ray structure of potent anticancer 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole. Arkivoc. Available from: [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available from: [Link]
-
Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. PubMed. Available from: [Link]
-
The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -tetramethoxychalcone are mediated by heme oxygenase-1-derived carbon monoxide. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. espublisher.com [espublisher.com]
- 7. m.mathnet.ru [m.mathnet.ru]
- 8. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. mdpi.com [mdpi.com]
- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mjpms.in [mjpms.in]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. bpsbioscience.com [bpsbioscience.com]
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a prominent pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of isoxazole have been investigated for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The versatility of the isoxazole moiety allows for structural modifications that can fine-tune its therapeutic effects, making it a subject of significant interest in drug discovery. 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a synthetic compound that belongs to this promising class of molecules. While its specific mechanism of action is not yet fully elucidated, its structural features suggest the potential for significant biological activity, particularly in the realms of oncology and inflammation. This guide proposes a primary mechanism of action centered on the induction of apoptosis and delineates a comprehensive research plan to validate this hypothesis.
Proposed Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway
Based on the known anticancer properties of various isoxazole derivatives, it is hypothesized that 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde exerts its cytotoxic effects through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway. This proposed mechanism involves the following key steps:
-
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP): The compound is predicted to interact with members of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic to anti-apoptotic protein ratio. This disrupts the integrity of the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.
-
Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: The activated effector caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This proposed pathway provides a testable framework for investigating the molecular basis of the compound's activity.
Caption: Proposed Intrinsic Apoptosis Pathway.
Experimental Validation Workflow
To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is essential. The following workflow is designed to provide a comprehensive and self-validating assessment of the pro-apoptotic activity of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.
Caption: Experimental Validation Workflow.
Detailed Experimental Protocols
Phase 1: Assessment of Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde on cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Parameter | Description |
| Cell Lines | MCF-7 (breast cancer), HeLa (cervical cancer), Hep3B (liver cancer) |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Times | 24, 48, 72 hours |
| Positive Control | Doxorubicin (a known cytotoxic agent) |
| Negative Control | Vehicle (e.g., 0.1% DMSO) |
Phase 2: Detection and Quantification of Apoptosis
Objective: To confirm that the observed cytotoxicity is due to apoptosis.
Methodology: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Phase 3: Measurement of Caspase Activity
Objective: To determine the involvement of the caspase cascade in the apoptotic process.
Methodology: Caspase-Glo® 3/7, 8, and 9 Assays
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound at its IC50 concentration.
-
Assay Reagent Addition: Add the Caspase-Glo® reagent to each well, mix, and incubate at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates the activation of the respective caspases.
| Assay | Target Caspase | Pathway Indicated |
| Caspase-Glo® 9 | Caspase-9 | Intrinsic Apoptosis |
| Caspase-Glo® 8 | Caspase-8 | Extrinsic Apoptosis |
| Caspase-Glo® 3/7 | Caspase-3 and -7 | Effector Caspases |
Phase 4: Investigation of Mitochondrial Involvement
Objective: To assess the role of the mitochondria in the induced apoptosis.
Methodology 1: Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
-
Cell Treatment and Staining: Treat cells with the compound and then stain with a potentiometric dye such as JC-1 or TMRM.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of MOMP.
Methodology 2: Cytochrome c Release Assay
-
Cell Fractionation: Treat cells with the compound, harvest, and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody specific for cytochrome c.
-
Data Interpretation: The appearance of cytochrome c in the cytosolic fraction of treated cells confirms its release from the mitochondria.
Phase 5: Analysis of Bcl-2 Family Protein Expression
Objective: To investigate the upstream regulation of MOMP by Bcl-2 family proteins.
Methodology: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Mcl-1) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry Analysis: Quantify the protein band intensities to determine changes in the expression levels of pro- and anti-apoptotic proteins.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust and logical progression for elucidating the mechanism of action of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde. The anticipated results from these studies are expected to confirm its pro-apoptotic activity via the intrinsic pathway. A thorough understanding of its molecular mechanism is paramount for its further development as a potential therapeutic agent. Future investigations should focus on identifying the direct molecular target(s) of the compound, which could be achieved through techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies. Additionally, in vivo studies in animal models will be crucial to evaluate its efficacy and safety profile.
References
Sources
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
The Isoxazole Scaffold: A Technical Guide to the Structure-Activity Relationship of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
Abstract
The isoxazole nucleus is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile and synthetic versatility. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde, a key building block for the development of novel therapeutic agents. By dissecting the roles of the core isoxazole ring, the 5-aryl substituent, and the 3-carboxaldehyde functional group, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles governing the biological activity of this class of compounds. This guide integrates established synthetic methodologies, detailed biological evaluation protocols, and critical SAR insights to empower the rational design of next-generation isoxazole-based therapeutics.
Introduction: The Prominence of the Isoxazole Core in Drug Discovery
Isoxazole derivatives are integral components of numerous clinically approved drugs and investigational agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1] The isoxazole ring, with its unique arrangement of nitrogen and oxygen heteroatoms, serves as a versatile scaffold that can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[1] The core structure of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde presents three key regions for SAR exploration: the isoxazole core, the phenyl ring at the 5-position, and the aldehyde function at the 3-position. Understanding the influence of modifications at each of these positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Core Scaffold: 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
The parent scaffold, 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde, is a versatile intermediate in organic synthesis and medicinal chemistry.[2] Its structure allows for a multitude of chemical transformations, making it an ideal starting point for the generation of diverse chemical libraries for biological screening.
Synthesis of the Core Scaffold
The synthesis of 5-aryl-isoxazole-3-carboxaldehydes can be achieved through several established synthetic routes. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
General Synthetic Workflow:
Caption: General synthetic scheme for 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde.
A detailed experimental protocol for a similar synthesis is provided in Section 5.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on the exact 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde scaffold is not extensively documented in a single source, we can construct a robust SAR model by analyzing data from closely related analogs.
The 5-Aryl Moiety: A Key Determinant of Activity
The nature and substitution pattern of the aryl ring at the 5-position of the isoxazole core play a critical role in modulating biological activity.
-
The 4-Methoxyphenyl Group: The presence of a methoxy group at the para-position of the phenyl ring is a common feature in many biologically active molecules. This group can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall electronic properties of the molecule, potentially enhancing binding to target proteins.
-
Substitution Effects: Studies on related 5-phenylisoxazole derivatives have shown that the introduction of various substituents on the phenyl ring can significantly impact activity. For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives investigated as xanthine oxidase inhibitors, the position and electronic nature of the substituent were crucial for potency.[2]
Table 1: Hypothetical SAR of the 5-Aryl Moiety based on Analogous Series
| R (Substitution on Phenyl Ring) | Expected Impact on Activity | Rationale |
| 4-OCH₃ (present in core scaffold) | Potentially enhances activity | Electron-donating, potential H-bond acceptor. |
| 4-Cl, 4-F (Electron-withdrawing) | May increase or decrease activity | Can alter electronic properties and binding interactions. |
| 3-CN (Electron-withdrawing) | Potentially enhances activity | Shown to be favorable in related xanthine oxidase inhibitors.[2] |
| 2-OH (Electron-donating, H-bond donor) | Potentially enhances activity | Can introduce new hydrogen bonding interactions. |
The Isoxazole Core: A Privileged Scaffold
The isoxazole ring itself is a key pharmacophore. Its stability and ability to act as a bioisosteric replacement for other groups, such as amides or esters, make it a valuable component in drug design. The nitrogen and oxygen atoms can participate in hydrogen bonding, which is crucial for target recognition and binding.
The 3-Carboxaldehyde Group: A Handle for Derivatization and a Potential Pharmacophore
The aldehyde functionality at the 3-position is a versatile chemical handle that allows for a wide range of synthetic transformations. This enables the generation of diverse libraries of compounds for SAR studies.
Possible Derivatizations of the 3-Carboxaldehyde:
Sources
An In-depth Technical Guide to 5-(4-methoxyphenyl)isoxazole Compounds: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(4-methoxyphenyl)isoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important class of compounds. We will delve into the primary synthetic routes, including the historic Claisen condensation and modern cycloaddition strategies, offering detailed experimental protocols. Furthermore, this guide will explore the rich pharmacological landscape of 5-(4-methoxyphenyl)isoxazole derivatives, with a particular focus on their anticancer properties, supported by quantitative biological data and an examination of their mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel isoxazole-based compounds.
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic properties and structural rigidity make it an attractive scaffold for medicinal chemists. The incorporation of an isoxazole moiety can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide a versatile platform for a wide array of chemical modifications.[1] Among the various substituted isoxazoles, the 5-arylisoxazole framework, and specifically the 5-(4-methoxyphenyl)isoxazole core, has emerged as a particularly fruitful area of investigation. This guide will provide an in-depth exploration of this specific chemical entity, from its foundational synthesis to its contemporary applications.
Discovery and Historical Context
Key Synthetic Methodologies
The synthesis of 5-(4-methoxyphenyl)isoxazole and its derivatives can be broadly categorized into two primary strategies: the construction of the isoxazole ring from acyclic precursors and the modification of a pre-existing isoxazole core. This section will focus on the most prevalent and mechanistically insightful methods for the de novo synthesis of the 5-(4-methoxyphenyl)isoxazole scaffold.
Synthesis via Chalcone Intermediates
A robust and widely utilized method for the synthesis of 5-arylisoxazoles proceeds through a chalcone intermediate. This two-step process begins with the synthesis of a chalcone, followed by its cyclization with hydroxylamine.
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, known as chalcones, from the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base.[1] To synthesize the precursor for 5-(4-methoxyphenyl)isoxazole, 4-methoxyacetophenone is condensed with an appropriate aromatic aldehyde.
The synthesized chalcone is then typically brominated to form a chalcone dibromide. This intermediate readily undergoes cyclization upon reaction with hydroxylamine hydrochloride in the presence of a base to yield the 5-arylisoxazole.[4]
1,3-Dipolar Cycloaddition
A more modern and often more regioselective approach to isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] This method offers a high degree of control over the substitution pattern of the resulting isoxazole. To synthesize a 5-(4-methoxyphenyl)isoxazole, 4-methoxyphenylacetylene would be reacted with an in situ generated nitrile oxide.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative 5-(4-methoxyphenyl)isoxazole derivative.
Synthesis of 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole from Chalcone Dibromide[4]
Materials:
-
1-(4'-Methoxyphenyl)-3-phenyl-1,2-dibromopropan-1-one (Chalcone dibromide)
-
Hydroxylamine hydrochloride
-
Triethanolamine
-
Absolute ethanol
Procedure:
-
In a reaction vessel, combine the chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol).
-
Add triethanolamine (15 mL) to the mixture.
-
Heat the reaction mixture until bumping commences (typically 10-15 minutes).
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from absolute ethanol to afford pure 5-(4'-methoxyphenyl)-3-phenyl-isoxazole.
Characterization Data for 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole: [4]
-
Appearance: Crystalline solid
-
Melting Point: 179-180 °C
-
FTIR (KBr, cm⁻¹): 3017 (Aromatic C-H), 2935 (C-H), 1525 (C=N), 1472 (C=C), 1362 (N-O)
-
¹H NMR (DMSO-d₆, δ ppm): 3.73 (s, 3H, -OCH₃), 6.18 (s, 1H, isoxazole-H), 6.78-7.48 (m, 9H, Ar-H)
-
MS (ESI) m/z: 251.27 [M]⁺
Pharmacological Activity and Applications
Derivatives of 5-(4-methoxyphenyl)isoxazole have demonstrated a broad spectrum of biological activities, with anticancer properties being a prominent area of investigation.[1][6] The isoxazole core, in combination with the methoxyphenyl substituent, provides a scaffold that can be tailored to interact with various biological targets.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 5-arylisoxazole derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6][7]
For instance, a series of novel 5-(3-(substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives were synthesized and evaluated for their antitumor activity. Several of these compounds exhibited high efficacy against PC-3 (prostate cancer) cells, with IC₅₀ values in the low micromolar range.[8] Another study on indole-based 4,5-dihydroisoxazole derivatives found that a compound with a 3-(4-methoxyphenyl) substituent showed selective activity towards leukemia cell lines, with an IC₅₀ value of 22.3 µM against Jurkat cells.[9]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives | PC-3 | 1.5 - 1.8 | [8] |
| (±)-3-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Jurkat | 22.3 | [9] |
Table 1: Selected Anticancer Activities of 5-(4-methoxyphenyl)isoxazole Derivatives
Mechanism of Action in Cancer
The anticancer effects of isoxazole derivatives are often multifactorial. Some of the key mechanisms include:
-
Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cell division.
-
Inhibition of Signaling Pathways: Isoxazole derivatives can interfere with critical signaling pathways, such as those involving protein kinases, that are often dysregulated in cancer. For example, some 3,5-diarylisoxazole derivatives have been investigated as inhibitors of Ribosomal protein S6 kinase beta-1 (S6K1).[10]
Sources
- 1. ijpca.org [ijpca.org]
- 2. Claisen Isoxazole Synthesis (Chapter 15) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (CAS: 870703-95-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Isoxazole Scaffold - A Cornerstone in Modern Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of drug discovery.[1][2] Its unique electronic and structural properties confer upon it the ability to engage in a multitude of non-covalent interactions, making it a versatile building block for a diverse array of biologically active molecules.[1] From anti-inflammatory and analgesic agents to potent anticancer and antimicrobial compounds, the isoxazole moiety has been successfully incorporated into numerous therapeutic agents.[3][4] This guide focuses on a particularly intriguing derivative, 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, a compound that serves as a key intermediate in the synthesis of novel therapeutics, particularly in the realms of oncology and neuropharmacology.[3]
Section 1: Physicochemical and Structural Elucidation
Core Chemical Identity
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a crystalline solid, typically appearing as white to off-white in color. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 870703-95-0 | [3] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Melting Point | 154 - 160 °C | [3] |
| Purity (Typical) | ≥97% (HPLC) | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
Structural Framework and Key Features
The molecule's architecture is characterized by a central isoxazole ring substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with a carboxaldehyde moiety.
The aldehyde functional group at the 3-position is a key reactive handle, allowing for a wide range of synthetic transformations to build more complex molecular architectures. The 4-methoxyphenyl substituent at the 5-position can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.
Spectroscopic Characterization (Predicted and Comparative)
¹H NMR:
-
Aldehydic Proton: A singlet peak is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Isoxazole Proton: A singlet for the proton at the 4-position of the isoxazole ring is anticipated around δ 6.5-7.5 ppm.
-
Aromatic Protons: The 4-methoxyphenyl group will exhibit two doublets in the aromatic region (δ 6.8-8.0 ppm), characteristic of a para-substituted benzene ring.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will appear upfield, typically around δ 3.8-4.0 ppm.
¹³C NMR:
-
Carbonyl Carbon: The aldehyde carbonyl carbon will resonate significantly downfield, expected in the range of δ 180-195 ppm.
-
Isoxazole Carbons: The carbons of the isoxazole ring will appear in the aromatic region, with the carbon bearing the aldehyde group (C3) and the carbon attached to the phenyl ring (C5) being the most deshielded.
-
Aromatic Carbons: The carbons of the 4-methoxyphenyl ring will show characteristic signals in the aromatic region, with the carbon attached to the oxygen being the most downfield.
-
Methoxy Carbon: The methoxy carbon will produce a signal in the upfield region, typically around δ 55-60 ppm.
IR Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.
-
C=N Stretch (Isoxazole): A medium to strong band around 1600-1650 cm⁻¹.
-
C-O Stretch (Ether): A characteristic absorption in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 203.19. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the isoxazole ring.
Section 2: Synthesis and Derivatization Strategies
Retrosynthetic Analysis and Key Precursors
The synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde typically proceeds through the construction of the isoxazole ring from acyclic precursors. A common and effective strategy involves the reaction of a chalcone with hydroxylamine.
A Plausible Synthetic Protocol
While a specific protocol for the title compound was not found, a general and reliable method adapted from the synthesis of similar isoxazoles is presented below.[5][6] This protocol is based on the well-established Claisen-Schmidt condensation followed by cyclization with hydroxylamine.
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Aldehyde Addition: Cool the mixture in an ice bath and add a glyoxylic acid derivative (e.g., glyoxylic acid monohydrate, 1 equivalent) dropwise with continuous stirring.
-
Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: Cyclization to the Isoxazole
-
Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a solvent such as ethanol or acetic acid.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.5-2 equivalents) to the solution.
-
Cyclization Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: After completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Opportunities for Derivatization
The aldehyde functionality at the 3-position is a versatile handle for further chemical modifications, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Section 3: Biological Activity and Therapeutic Potential
While specific biological data for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is limited in the available literature, the broader class of isoxazole derivatives has demonstrated significant therapeutic potential, particularly in oncology.[4][7]
Anticancer Activity of Isoxazole Derivatives
Numerous studies have highlighted the anticancer properties of isoxazole-containing compounds.[8][9] These derivatives have been shown to exert their effects through various mechanisms of action.
Postulated Role of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in Drug Discovery
Given its structure, 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a valuable starting material for the synthesis of libraries of isoxazole-based compounds for high-throughput screening. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the exploration of a wide chemical space to identify potent and selective drug candidates.
Recommended In Vitro Assays for Biological Evaluation
To assess the potential anticancer activity of derivatives of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, a panel of in vitro assays is recommended.
3.3.1. Cytotoxicity Assays
-
MTT/WST-1 Assay: These colorimetric assays are widely used to assess cell viability by measuring mitochondrial reductase activity.[1]
-
ATP-based Luminescence Assay (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[1]
3.3.2. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3/7) provides a direct measure of apoptosis induction.
3.3.3. Cell Cycle Analysis
-
Propidium Iodide Staining and Flow Cytometry: This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a valuable and versatile building block in medicinal chemistry. Its isoxazole core, combined with a reactive aldehyde handle, provides a robust platform for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. This guide has provided a comprehensive overview of its chemical properties, synthetic strategies, and potential for biological investigation, serving as a foundational resource for researchers in drug discovery and development.
References
A comprehensive list of references is available in the final section of this document. Please refer to the numbered citations throughout the text.
References
- Liu, X. H., Song, B. A., Bhadury, P. S., Zhu, H. L., Cui, P., Hou, K. K., & Xu, H. L. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Pharmaceutical Chemistry.
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
- Pelozo, M. F., Lima, G. F. S., Silva, L. S., Caldas, I. S., Carvalho, D. T., Lavorato, S. N., Hawkes, J. A., Cordeiro, C. F., & Franco, L. L. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
- A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Pharmaceutical Chemistry.
- Patel, V., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4).
- A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. (2022). Current Organic Synthesis, 19(5), 643-663.
- Fisher Scientific. (2025). Safety Data Sheet for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
- Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.
- View of Synthesis, Characterisation and Pharmacological Studies of Some New Heterocyclic Hybrid Chalcones and Its Derivative - Isoxazole as Anti-Infective Agents. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet for Benzaldehyde, 2-hydroxy-3-methoxy-.
- Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18151.
- Braun, K., et al. (2018). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Toxicology in Vitro, 51, 104-113.
- United States Biological. (n.d.). 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde ≥97% (HPLC)
- Lee, J. Y., et al. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale, 5(21), 10591-10598.
- Gürdere, M. B., Ertürk, F., Budak, Y., & Ceylan, M. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
- Al-Masoudi, N. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Journal of Applicable Chemistry, 3(5), 2005-2013.
- Patel, K. D., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
- The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (2025). Benchchem.
Sources
- 1. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. rsc.org [rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. espublisher.com [espublisher.com]
- 9. connectsci.au [connectsci.au]
Methodological & Application
Application Note & Protocol: Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds and Hydroxylamine
Introduction: The Enduring Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] Its unique electronic properties and ability to act as a hydrogen bond donor or acceptor allow it to serve as a versatile pharmacophore in a multitude of clinically approved drugs, including the antibiotic Sulfamethoxazole and the anti-inflammatory agent Valdecoxib. The prevalence of this moiety in biologically active compounds drives a continuous need for robust, efficient, and scalable synthetic methodologies.[1][4][5]
Among the various synthetic routes, the condensation of a 1,3-dicarbonyl compound with hydroxylamine stands as one of the most fundamental, reliable, and widely practiced methods.[6][7][8] This reaction, first described by Claisen, offers a straightforward and atom-economical pathway to construct the isoxazole core from readily available starting materials.[7]
This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explore the underlying reaction mechanism, explain the rationale behind protocol choices, detail step-by-step procedures for both symmetrical and unsymmetrical substrates, and offer practical troubleshooting advice grounded in extensive field experience.
Mechanistic Insights: The Pathway from Diketone to Aromatic Heterocycle
The formation of an isoxazole from a 1,3-dicarbonyl and hydroxylamine is a classic condensation-cyclization-dehydration sequence. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes, especially with complex substrates. The reaction proceeds through several distinct stages:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of hydroxylamine attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
-
Monoxime Formation: This attack leads to a hemiaminal intermediate which readily dehydrates to form a stable monoxime intermediate.[9][10]
-
Intramolecular Cyclization: The crucial ring-forming step occurs when the hydroxyl group of the oxime moiety performs an intramolecular nucleophilic attack on the second, remaining carbonyl carbon. This forms a 5-hydroxyisoxazoline intermediate.[10]
-
Final Dehydration & Aromatization: The final step is the acid- or base-facilitated elimination of a water molecule from the isoxazoline intermediate, which results in the formation of the stable, aromatic isoxazole ring.[9]
Caption: Reaction mechanism for isoxazole synthesis.
The Challenge of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) is used, the initial nucleophilic attack by hydroxylamine can occur at either of the two different carbonyl carbons. This leads to the potential formation of two regioisomeric isoxazole products.
The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons.
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack.
-
Steric Effects: A sterically bulky group will hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl.
Generally, the nitrogen of hydroxylamine will preferentially attack the more reactive (more electrophilic and less sterically hindered) carbonyl group.[11] The resulting monoxime then cyclizes. This principle allows for a degree of predictive control over the major regioisomer formed.
Experimental Protocols
Safety Precaution: Hydroxylamine and its salts can be thermal and shock-sensitive. Always handle with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3,5-Dimethylisoxazole (Model Symmetrical Substrate)
This protocol details the synthesis using acetylacetone, a simple and inexpensive symmetrical diketone, providing a single, unambiguous product.
Materials & Equipment:
-
Acetylacetone (pentane-2,4-dione), ≥99%
-
Hydroxylamine hydrochloride (NH₂OH·HCl), ≥98%
-
Sodium acetate (NaOAc), anhydrous, ≥99%
-
Ethanol (EtOH), 200 proof
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine hydroxylamine hydrochloride (3.82 g, 55 mmol, 1.1 eq.) and sodium acetate (4.51 g, 55 mmol, 1.1 eq.) in 30 mL of ethanol.
-
Scientist's Insight: Hydroxylamine is typically supplied as its hydrochloride salt for stability. Sodium acetate acts as a mild base to liberate the free hydroxylamine in situ and neutralize the HCl byproduct, which could otherwise interfere with the reaction.
-
-
Addition of Diketone: To the stirring suspension, add acetylacetone (5.0 g, 50 mmol, 1.0 eq.) dropwise over 5 minutes at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 2 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting diketone should be consumed, and a new, less polar spot corresponding to the isoxazole product should appear.
-
-
Work-up - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Causality: The product is organic-soluble, while the inorganic salts (NaCl, excess sodium acetate) remain in the aqueous phase. This extraction is the primary purification step.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification (Optional): For high-purity material, the crude oil can be purified by fractional distillation under atmospheric pressure (b.p. 141-142°C). The yield is typically in the range of 80-90%.
Protocol 2: Synthesis of 3-Methyl-5-phenylisoxazole (Model Unsymmetrical Substrate)
This protocol uses 1-phenylbutane-1,3-dione (benzoylacetone) and illustrates the handling of a reaction that can produce regioisomers.
Materials & Equipment:
-
1-Phenylbutane-1,3-dione (benzoylacetone), ≥98%
-
Hydroxylamine hydrochloride (NH₂OH·HCl), ≥98%
-
Pyridine, ≥99%
-
Ethanol (EtOH), 200 proof
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, reflux condenser, and standard work-up equipment
Step-by-Step Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve benzoylacetone (4.05 g, 25 mmol, 1.0 eq.) and hydroxylamine hydrochloride (2.08 g, 30 mmol, 1.2 eq.) in 50 mL of ethanol.
-
Base Addition: To the stirring solution, add pyridine (2.37 g, 30 mmol, 1.2 eq.) dropwise. A slight exotherm may be observed.
-
Scientist's Insight: Pyridine is used here as a soluble organic base. The phenyl ketone is generally less reactive than the methyl ketone. Therefore, the major product expected is 3-methyl-5-phenylisoxazole, resulting from the initial attack at the more electrophilic methyl ketone.
-
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and remove the ethanol via rotary evaporation. Dissolve the residue in 50 mL of ethyl acetate and wash with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often a solid or semi-solid.
-
Purification: Purify the crude material by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to isolate the major regioisomer. Typical yields range from 65-85%.
Data Summary and Substrate Scope
The condensation of 1,3-dicarbonyls with hydroxylamine is a highly versatile reaction. The table below summarizes representative examples, showcasing the method's applicability to various substrates.
| Entry | 1,3-Dicarbonyl Compound | R1 | R3 | Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | -CH₃ | -CH₃ | NaOAc, EtOH, Reflux, 2h | 85 | Internal Method |
| 2 | Benzoylacetone | -CH₃ | -Ph | Pyridine, EtOH, Reflux, 4h | 78 | [12] |
| 3 | Dibenzoylmethane | -Ph | -Ph | NaOH, EtOH, Reflux, 3h | 92 | [11] |
| 4 | Ethyl Acetoacetate | -CH₃ | -OEt | NaOEt, EtOH, RT, 12h | 70 | [13] |
| 5 | 1,3-Cyclohexanedione | -(CH₂)₄- | -(CH₂)₄- | NH₂OH·HCl, EtOH, Reflux | 61 | [1] |
Experimental Workflow Overview
The following diagram outlines the logical flow of the entire experimental process, from initial planning to final product analysis.
Sources
- 1. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Application Notes & Protocols: A Guide to 5-Arylisoxazole Synthesis via 1,3-Dipolar Cycloaddition
Foreword: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties, structural stability, and capacity for diverse non-covalent interactions have cemented its role as a versatile pharmacophore.[3][4] Isoxazole-containing molecules have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][5] Notable examples of drugs incorporating this scaffold include the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide.[1][4]
Among the various synthetic strategies, the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne stands out as the most powerful and convergent method for constructing the isoxazole core.[1][6] This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to a detailed, field-proven laboratory protocol, designed for researchers and drug development professionals aiming to leverage this chemistry in their work.
The Mechanism: A Concerted Dance of Electrons
The 1,3-dipolar cycloaddition is a pericyclic reaction, mechanistically analogous to the well-known Diels-Alder reaction. It involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In our case, the key players are an aryl nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile).
1.1. The 1,3-Dipole: Aryl Nitrile Oxide A nitrile oxide (R-C≡N⁺-O⁻) is a neutral molecule with a linear structure that possesses a separation of charge across three atoms.[6][7] This electronic configuration makes it an ideal component for cycloaddition reactions. While some sterically hindered nitrile oxides are stable, most are highly reactive intermediates that readily dimerize to form furoxans if not trapped by a suitable dipolarophile.[7] For this reason, they are almost always generated in situ.
1.2. The Reaction Pathway The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the two new sigma bonds are formed in a single transition state.[6] The frontier molecular orbitals (FMO) of the nitrile oxide and the alkyne govern the reaction's feasibility and, crucially, its regioselectivity. The reaction between an aryl nitrile oxide and a terminal aryl alkyne overwhelmingly yields the 3,5-disubstituted isoxazole, a selectivity dictated by the alignment of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other.[8][9]
Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.
The Crucial Step: In Situ Generation of Nitrile Oxides
The success of the entire synthesis hinges on the efficient generation of the transient nitrile oxide intermediate. The choice of method depends on the stability of the starting materials, desired reaction conditions, and scalability. Two primary, reliable methods are prevalent in the field.
Method A: Dehydrohalogenation of Hydroximoyl Chlorides (The Classic Route) This is the traditional method, involving two discrete steps:
-
Chlorination: The parent aldoxime is converted to the corresponding hydroximoyl chloride, typically using N-chlorosuccinimide (NCS) or chlorine gas in a solvent like DMF or chloroform.
-
Elimination: The isolated hydroximoyl chloride is then treated with a non-nucleophilic base, such as triethylamine (Et₃N), in the presence of the alkyne. The base promotes the elimination of HCl to release the nitrile oxide, which is immediately trapped.[3][10]
Method B: Direct Oxidation of Aldoximes (The Modern, Greener Route) This approach generates the nitrile oxide directly from the aldoxime in a single pot, avoiding the isolation of the potentially hazardous hydroximoyl chloride intermediate.[7] This is often the preferred method due to its operational simplicity and improved safety profile.
-
Common Oxidants: A variety of oxidants can effect this transformation. Mild and efficient systems include:
Caption: Comparison of nitrile oxide generation workflows.
Field-Proven Protocol: Synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole
This protocol details the synthesis using the modern, one-pot oxidation method, which is robust and high-yielding.
Objective: To synthesize 3-(4-chlorophenyl)-5-phenylisoxazole from 4-chlorobenzaldehyde oxime and phenylacetylene.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Chlorobenzaldehyde oxime | 155.58 | 1.56 g | 10.0 | Starting material (1.0 eq) |
| Phenylacetylene | 102.14 | 1.23 g (1.3 mL) | 12.0 | Dipolarophile (1.2 eq) |
| Sodium Chloride (NaCl) | 58.44 | 0.58 g | 10.0 | Co-catalyst (1.0 eq) |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 6.76 g | 11.0 | Oxidant (1.1 eq based on KHSO₅) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 30.0 | Base (3.0 eq) |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | Solvent for reaction and extraction |
| Water (H₂O) | 18.02 | ~200 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
| Silica Gel (230-400 mesh) | - | ~50 g | - | For column chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde oxime (1.56 g, 10.0 mmol), phenylacetylene (1.3 mL, 12.0 mmol), sodium chloride (0.58 g, 10.0 mmol), and sodium bicarbonate (2.52 g, 30.0 mmol).
-
Solvent Addition: Add 100 mL of ethyl acetate to the flask. Stir the resulting suspension vigorously at room temperature.
-
Oxidant Preparation & Addition: In a separate beaker, dissolve Oxone® (6.76 g, 11.0 mmol) in 50 mL of deionized water. The solution may be cloudy.
-
Initiation of Reaction: Add the Oxone® solution to the reaction flask dropwise over 30 minutes using an addition funnel.
-
Causality Insight: Slow addition is critical. It ensures that the concentration of the generated nitrile oxide remains low, favoring the desired cycloaddition over the competing dimerization side-reaction.
-
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The starting aldoxime spot should disappear, and a new, less polar product spot should appear.
-
Work-up - Quenching and Separation: Once the reaction is complete, pour the mixture into a 500 mL separatory funnel. Add 50 mL of water. Shake and allow the layers to separate.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Causality Insight: The bicarbonate neutralizes the acidic byproducts from the Oxone®, and the water wash removes inorganic salts. Multiple extractions ensure complete recovery of the organic-soluble product.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 1% to 5% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the product as a white to off-white solid.
-
-
Characterization and Validation:
-
Yield: Typically 75-85%.
-
¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic protons and a characteristic singlet for the isoxazole C4-H around δ 6.8-7.0 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the aromatic carbons and the distinct isoxazole ring carbons.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and verify with the experimental result.
-
Data Summary: Substrate Scope
The protocol is highly versatile and accommodates a range of electronically and sterically diverse substrates.
| Entry | Aryl Aldoxime (Ar) | Aryl Alkyne (Ar') | Product Yield (%) |
| 1 | Phenyl | Phenyl | 88 |
| 2 | 4-Chlorophenyl | Phenyl | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | 91 |
| 4 | Phenyl | 4-Tolyl | 85 |
| 5 | 2-Naphthyl | Phenyl | 79 |
| 6 | 4-Nitrophenyl | 4-Fluorophenyl | 75 |
Yields are representative and based on published procedures.[3][8][13]
Troubleshooting and Expert Insights
-
Problem: Low Yield & Furoxan Formation.
-
Cause: The primary competing pathway is the dimerization of the nitrile oxide. This occurs if the cycloaddition is slow or the nitrile oxide concentration is too high.
-
Solution: Ensure the alkyne is present in a slight excess (1.2-1.5 eq). Perform the addition of the oxidant slowly, potentially at a lower temperature (0 °C), to control the rate of nitrile oxide generation.
-
-
Problem: Incomplete Reaction.
-
Cause: The oxidant may be old or inactive, or the starting aldoxime may be sterically hindered.
-
Solution: Use a fresh bottle of Oxone®. For very hindered substrates, increasing the reaction time or switching to a more potent generation method, like using t-BuOI, may be necessary.[12]
-
-
Problem: Regioisomeric Impurities.
-
Cause: While highly regioselective for terminal alkynes, some internal or electronically unusual alkynes might produce a mixture of 3,4- and 3,5-disubstituted isoxazoles.
-
Solution: The isomers can typically be separated by careful column chromatography. Their identity can be confirmed by 2D NMR spectroscopy (NOESY), where a correlation between the C4-H and the protons of the C5-substituent would confirm the desired regioisomer.
-
Conclusion
The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes is a robust, efficient, and highly modular strategy for the synthesis of 5-arylisoxazoles. The use of modern, one-pot oxidative methods has rendered this transformation environmentally friendlier and more accessible. By understanding the underlying mechanism and the critical parameters controlling the reaction, researchers can readily access a diverse library of isoxazole-based compounds for applications ranging from drug discovery to materials science.
References
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH). [Link]
-
Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]
-
cycloadditions with nitrile oxides. YouTube. [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. [Link]
-
Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Institutes of Health (NIH). [Link]
-
Functional 3-Arylisoxazoles and 3-Aryl-2-isoxazolines from Reaction of Aryl Nitrile Oxides and Enolates: Synthesis and Reactivity. MDPI. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal. [Link]
-
Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. ACS Publications. [Link]
-
Synthesis of isoxazolines 5a–d via 1,3-dipolar cycloaddition of nitrile... ResearchGate. [Link]
-
5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH). [Link]
-
3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. PubMed. [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Utilization of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in Drug Design
Introduction: The Strategic Value of the 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde Scaffold
In the landscape of modern medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive starting point for drug discovery campaigns. The compound 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde is a particularly promising starting material for the synthesis of novel therapeutic agents. It combines the versatile isoxazole core with a strategically positioned aldehyde group, which serves as a reactive handle for a wide array of chemical transformations. Furthermore, the presence of the 4-methoxyphenyl moiety can enhance the binding of derivative compounds to their biological targets and improve their pharmacokinetic profiles.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde in the design and synthesis of novel drug candidates. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the potential therapeutic applications of the resulting compounds, with a focus on anti-inflammatory and anticancer activities.
The Isoxazole Scaffold: A Foundation for Diverse Biological Activity
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making it a valuable bioisostere for other functional groups, such as amides and esters, while often conferring improved metabolic stability.[1][5] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory effects: Notably, some isoxazole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7]
-
Anticancer properties: Isoxazole derivatives have been shown to induce apoptosis, inhibit tumor growth, and overcome multidrug resistance in various cancer cell lines.[2][8]
-
Antimicrobial and Antiviral activities: The isoxazole nucleus is a core component of several antibacterial and antiviral drugs.[4][9]
The 4-methoxyphenyl group attached to the isoxazole ring in the title compound is also of strategic importance. The methoxy group can act as a hydrogen bond acceptor and its presence can influence the overall lipophilicity and electronic properties of the molecule, which are critical for target engagement and pharmacokinetic properties.[4]
Leveraging the Aldehyde: A Gateway to Chemical Diversity
The true synthetic power of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde lies in its aldehyde functionality. This electrophilic group is a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening. The following sections provide detailed protocols for key derivatization reactions.
Experimental Protocols: From Aldehyde to Bioactive Derivatives
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a wide range of derivatives from 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde.
Protocol 1: Reductive Amination for the Synthesis of Amine Derivatives
Reductive amination is a powerful and reliable method for the formation of C-N bonds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This protocol allows for the introduction of a wide variety of primary and secondary amines, granting access to a diverse set of derivatives with varying physicochemical properties.
Workflow for Reductive Amination:
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. espublisher.com [espublisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Bio-active Scaffolds from 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
Introduction: The Versatility of an Isoxazole Building Block
The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][3] 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, in particular, is a highly versatile synthetic intermediate.[4] The aldehyde functional group at the 3-position acts as a reactive handle, enabling chemists to readily introduce molecular diversity and construct complex scaffolds through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
This guide provides detailed protocols for synthesizing four distinct classes of derivatives from this key starting material. The methodologies are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and innovate.
Protocol 1: Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
Principle & Rationale: The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[5][6] In this protocol, the nucleophilic carbanion generated from an active methylene compound attacks the electrophilic carbonyl carbon of the isoxazole aldehyde. The subsequent dehydration, often facilitated by a mild base like piperidine, yields a stable, conjugated α,β-unsaturated system.[7] This reaction is highly efficient and provides a direct route to compounds that are themselves valuable intermediates for further elaboration, such as Michael additions.
Experimental Protocol:
-
To a 50 mL round-bottom flask, add 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (1.0 eq, 2.03 g, 10 mmol) and the chosen active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq, 11 mmol).
-
Dissolve the solids in 20 mL of absolute ethanol with magnetic stirring.
-
Add piperidine (0.2 eq, 0.2 mL, 2 mmol) dropwise to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield the desired Knoevenagel adduct.
Data Summary Table:
| Active Methylene Compound | Product Structure | Expected Yield | Melting Point (°C) |
| Malononitrile | 2-((5-(4-methoxyphenyl)isoxazol-3-yl)methylene)malononitrile | 85-95% | 175-178 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-(4-methoxyphenyl)isoxazol-3-yl)acrylate | 80-90% | 130-133 |
| Diethyl Malonate | Diethyl 2-((5-(4-methoxyphenyl)isoxazol-3-yl)methylene)malonate | 75-85% | 98-101 |
Knoevenagel Condensation Workflow:
Caption: Workflow for Knoevenagel Condensation.
Protocol 2: Synthesis of Isoxazolyl-Chalcones via Claisen-Schmidt Condensation
Principle & Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[8] Chalcones are highly valuable scaffolds in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory and anticancer properties.[9][10] This protocol utilizes a strong base (KOH or NaOH) to deprotonate the α-carbon of an acetophenone derivative, generating an enolate. This enolate then acts as a nucleophile, attacking the isoxazole aldehyde, followed by an elimination of water to yield the isoxazolyl-chalcone.
Experimental Protocol:
-
In a 100 mL flask, dissolve the desired substituted acetophenone (1.0 eq, 10 mmol) and 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (1.0 eq, 2.03 g, 10 mmol) in 30 mL of methanol with stirring at room temperature.
-
In a separate beaker, prepare a 40% aqueous solution of potassium hydroxide (KOH).
-
Add the KOH solution dropwise to the flask over 10 minutes. The reaction is exothermic and a color change is typically observed.
-
Continue stirring vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting aldehyde is consumed, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to pH ~5-6 by slowly adding 1N HCl. A solid precipitate will form.
-
Stir for an additional 30 minutes in the ice bath.
-
Collect the crude chalcone by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the solid from ethanol to obtain the pure isoxazolyl-chalcone.
Data Summary Table:
| Acetophenone Derivative | Product Structure | Expected Yield | Appearance |
| Acetophenone | 1-phenyl-3-(5-(4-methoxyphenyl)isoxazol-3-yl)prop-2-en-1-one | 80-90% | Pale Yellow Solid |
| 4'-Chloroacetophenone | 1-(4-chlorophenyl)-3-(5-(4-methoxyphenyl)isoxazol-3-yl)prop-2-en-1-one | 85-95% | Yellow Crystalline Solid |
| 4'-Methylacetophenone | 1-(p-tolyl)-3-(5-(4-methoxyphenyl)isoxazol-3-yl)prop-2-en-1-one | 80-90% | Light Yellow Solid |
Claisen-Schmidt Condensation Mechanism:
Caption: Mechanism of the Claisen-Schmidt Condensation.
Protocol 3: Synthesis of Olefin Derivatives via Wittig Reaction
Principle & Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes (olefins) from aldehydes or ketones.[11] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[12][13] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[11] This protocol first describes the preparation of the phosphonium salt and its subsequent deprotonation to form the ylide, which then reacts with the isoxazole aldehyde in a one-pot fashion. The stereoselectivity (E/Z isomerism) can often be controlled by the nature of the ylide and the reaction conditions.
Experimental Protocol:
-
Ylide Preparation: a. In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq, 12 mmol) in 40 mL of anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq, 11 mmol, 1.6 M in hexanes) or potassium tert-butoxide (t-BuOK, 1.1 eq, 11 mmol), via syringe. A distinct color change (often to orange or deep red) indicates ylide formation. d. Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: a. Dissolve 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (1.0 eq, 2.03 g, 10 mmol) in 15 mL of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide suspension at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Work-up and Purification: a. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). c. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the alkene product.
Data Summary Table:
| Phosphonium Salt | Ylide | Product | Expected Yield |
| Methyltriphenylphosphonium Bromide | CH₂=PPh₃ | 3-vinyl-5-(4-methoxyphenyl)isoxazole | 70-85% |
| Ethyltriphenylphosphonium Bromide | CH₃CH=PPh₃ | 3-(prop-1-en-1-yl)-5-(4-methoxyphenyl)isoxazole | 65-80% |
| Benzyltriphenylphosphonium Chloride | PhCH=PPh₃ | 3-styryl-5-(4-methoxyphenyl)isoxazole | 75-90% |
Wittig Reaction Workflow:
Caption: General workflow for the Wittig Reaction.
Protocol 4: Synthesis of Secondary Amines via Reductive Amination
Principle & Rationale: Reductive amination is one of the most effective and widely used methods for synthesizing amines in pharmaceutical chemistry.[14] The process involves two key steps that are typically performed in a single pot: the formation of an imine (or iminium ion) from the reaction of an aldehyde and a primary amine, followed by the immediate reduction of this intermediate to the final amine.[15][16] This approach avoids the over-alkylation problems common in direct alkylation methods.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[16][17]
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (1.0 eq, 1.02 g, 5 mmol) and the desired primary amine (e.g., benzylamine, 1.1 eq, 5.5 mmol) in 25 mL of dichloromethane (DCM).
-
Add acetic acid (1.1 eq, 0.32 mL, 5.5 mmol) to the mixture to catalyze imine formation.
-
Stir the solution at room temperature for 1 hour.
-
In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, 1.59 g, 7.5 mmol) to the flask. The addition may cause some effervescence.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the resulting crude oil or solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine to prevent product streaking) to yield the pure secondary amine.
Data Summary Table:
| Primary Amine | Product | Expected Yield | Physical State |
| Benzylamine | N-benzyl-1-(5-(4-methoxyphenyl)isoxazol-3-yl)methanamine | 80-90% | Viscous Oil or Low-Melting Solid |
| Aniline | N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)aniline | 75-85% | Solid |
| Cyclohexylamine | N-cyclohexyl-1-(5-(4-methoxyphenyl)isoxazol-3-yl)methanamine | 80-90% | Waxy Solid |
Reductive Amination Logical Flow:
Caption: Logical flow of a one-pot reductive amination.
References
-
Tomoda, H. et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis, characterization and biological evaluation of some new chalcones. PharmaTutor. Available at: [Link]
-
Saleem, M. et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules. Available at: [Link]
-
Kumar, M. et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews. Available at: [Link]
-
Liu, X.-H. et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry. Available at: [Link]
-
Reddy, T. et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. Available at: [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
-
Kumar, M. et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews. Available at: [Link]
-
Kamble, V. M. et al. (2011). Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Ali, M. et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Unknown Author. (n.d.). A Solvent Free Wittig Reaction. University of Missouri–St. Louis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of highly functionalized 3,4,5-isoxazoles via a Knoevenagel condensation and Michael addition sequence. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Afanasyev, O. I. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Unknown Author. (n.d.). Solvent Free Wittig Reactions. Swarthmore College. Available at: [Link]
-
Itoh, T. et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Ghashang, M. et al. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. HETEROCYCLES. Available at: [Link]
-
Kamins'kyi, D. V. et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. Available at: [Link]
-
ChemSpider. (n.d.). Wittig reaction of aldehydes and subsequent Pd-catalysed diene isomerisation. ChemSpider Synthetic Pages. Available at: [Link]
-
Murphy, P. J. et al. (2002). Intramolecular Wittig reactions with esters utilising triphenylphosphine and dimethyl acetylenedicarboxylate. Tetrahedron Letters. Available at: [Link]
-
Al-Ostath, A. I. et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
CP Lab Safety. (n.d.). 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram. CP Lab Safety. Available at: [Link]
-
ResearchGate. (n.d.). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate. Available at: [Link]
-
van der Klis, F. et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. Available at: [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. pharmascholars.com [pharmascholars.com]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-(4-methoxyphenyl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 5-(4-methoxyphenyl)isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into the rationale behind microwave-assisted organic synthesis (MAOS), offering a detailed, field-proven protocol for the rapid and efficient cyclization of chalcone precursors. This guide emphasizes the practical aspects of the synthesis, including reaction setup, purification, and characterization, while also exploring the underlying chemical principles to empower researchers in their experimental design.
Introduction: The Significance of Isoxazoles and the Advent of Microwave Synthesis
The isoxazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties.[1] The 5-(4-methoxyphenyl)isoxazole moiety, in particular, is a common feature in molecules targeting various physiological pathways.
Traditionally, the synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride involves prolonged reaction times under conventional heating.[2] However, the advent of microwave-assisted organic synthesis has revolutionized this process. Microwave irradiation offers a non-conventional heating method that directly and efficiently couples energy with polar molecules in the reaction mixture. This leads to rapid, uniform heating, which can dramatically reduce reaction times, increase product yields, and improve product purity by minimizing the formation of byproducts.[3][4] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.
The Underpinning Chemistry: From Chalcone to Isoxazole
The synthesis of 3,5-disubstituted isoxazoles from α,β-unsaturated ketones (chalcones) and hydroxylamine is a classic condensation-cyclization reaction. The generally accepted mechanism proceeds through two key stages:
-
Oxime Formation: The hydroxylamine initially reacts with the carbonyl group of the chalcone to form an oxime intermediate.
-
Intramolecular Cyclization: Under the influence of a base, the hydroxyl group of the oxime attacks the β-carbon of the double bond in a Michael-type addition. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring.
The use of microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barriers of both the initial condensation and the subsequent cyclization-dehydration steps.
Figure 1: General reaction mechanism for the formation of isoxazoles from chalcones.
Experimental Protocol: Microwave-Assisted Synthesis of 5-(4-methoxyphenyl)-3-phenylisoxazole
This protocol details the synthesis of a representative 5-(4-methoxyphenyl)isoxazole derivative.
Materials and Equipment
-
Reagents:
-
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Distilled water
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Chromatography column
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Step-by-Step Synthesis Protocol
Figure 2: Workflow for the microwave-assisted synthesis of 5-(4-methoxyphenyl)isoxazole.
-
Preparation of the Reaction Mixture: In a 10 mL microwave reaction vial, combine 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and potassium hydroxide (2 mmol). Add a magnetic stir bar.
-
Solvent Addition: Add 5 mL of absolute ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes with a maximum power of 150 W. Stirring should be maintained throughout the reaction.
-
Reaction Monitoring: After the irradiation is complete, cool the vial to room temperature. Monitor the reaction progress by TLC using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The product spot should be significantly less polar than the starting chalcone.
-
Work-up: Once the reaction is complete, pour the cooled reaction mixture into a beaker containing crushed ice (approximately 50 g). A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 5-(4-methoxyphenyl)-3-phenylisoxazole.
Results and Discussion: A Comparative Analysis
The microwave-assisted protocol offers significant advantages over conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4–8 hours[5] | 10–15 minutes[6] |
| Typical Yield | 60–75% | >85%[7] |
| Energy Input | High and prolonged | Low and targeted |
| Byproduct Formation | Often higher | Minimized[3] |
Table 1: Comparison of conventional and microwave-assisted synthesis of isoxazole derivatives.
The choice of a polar solvent like ethanol is crucial for efficient microwave heating, as it absorbs microwave energy effectively. The base (KOH or NaOH) is essential for the deprotonation of the oxime intermediate, which facilitates the intramolecular cyclization.[1] The reaction time and temperature in the microwave protocol are optimized to ensure complete conversion of the starting material while minimizing degradation.
Characterization of the Final Product
The structure of the synthesized 5-(4-methoxyphenyl)-3-phenylisoxazole can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and a singlet for the proton at the C4 position of the isoxazole ring. For the closely related 3-(4-methoxyphenyl)-5-phenylisoxazole, the following peaks are observed (400 MHz, CDCl₃): δ 7.82 (m, 4H), 7.54 – 7.41 (m, 3H), 7.06 – 6.97 (m, 2H), 6.78 (s, 1H, isoxazole-H), 3.87 (d, J = 4.8 Hz, 3H, OCH₃).[8]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the aromatic rings, the methoxy group, and the isoxazole ring. For 3-(4-methoxyphenyl)-5-phenylisoxazole, characteristic peaks are observed at (100 MHz, CDCl₃) δ 170.2, 162.6, 161.0, 130.2, 129.0, 128.2, 127.5, 125.8, 121.6, 114.3, 97.3, 55.4.[8]
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for C=N stretching of the isoxazole ring (around 1593 cm⁻¹) and C-O stretching of the methoxy group.[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the irradiation time or temperature incrementally. Ensure efficient stirring. |
| Low Yield | Suboptimal work-up or purification. Incomplete reaction. | Ensure complete extraction of the product. Optimize the solvent system for column chromatography. |
| Formation of Byproducts | Overheating or prolonged reaction time. | Reduce the reaction temperature or time. |
Conclusion
The microwave-assisted synthesis of 5-(4-methoxyphenyl)isoxazole derivatives offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[4] The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful technology for the synthesis of medicinally relevant heterocyclic compounds, thereby accelerating the pace of drug discovery and development.
References
-
Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2022). Current Trends in Biotechnology and Pharmacy, 16(Suppl. 2), 25-30. Retrieved from [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2018). Organic & Biomolecular Chemistry, 16(34), 6285-6292. Retrieved from [Link]
-
Microwave Assisted Synthesis of Chalcone and Biological Activity. (2018). Der Pharmacia Lettre, 10(4), 68-78. Retrieved from [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2016). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules, 21(9), 1184. Retrieved from [Link]
-
Microwave Assisted Synthesis, Characterization and Biological Study of Some Heterocyclic Derived from Chalcone compounds. (2019). Research Journal of Pharmacy and Technology, 12(8), 3765-3770. Retrieved from [Link]
-
A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). International Journal of Pharmaceutical Sciences and Research, 16(3), 1000-1010. Retrieved from [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(1), 1-25. Retrieved from [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega, 8(30), 27147–27163. Retrieved from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32938-32965. Retrieved from [Link]
-
Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. (2025). Chemistry of Heterocyclic Compounds, 61(1), 1-15. Retrieved from [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Retrieved from [Link]
-
CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES. (2021). Chemistry of Heterocyclic Compounds, 57(3), 269-278. Retrieved from [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]
-
Comparison of reaction time and yield (%) of conventional and microwave methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. (2011). Asian Journal of Chemistry, 23(6), 2468-2470. Retrieved from [Link]
Sources
- 1. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. abap.co.in [abap.co.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rsc.org [rsc.org]
The Versatile Virtuoso: 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde as a Premier Building Block for Advanced Heterocyclic Synthesis
Abstract
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with precisely engineered properties is incessant. This application note presents 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde as a highly versatile and powerful building block for the synthesis of a diverse array of functionalized heterocycles. The inherent reactivity of the aldehyde group, coupled with the unique electronic and structural characteristics of the 5-arylisoxazole core, provides a gateway to a multitude of synthetic transformations. This guide offers in-depth technical insights and detailed, field-proven protocols for the synthesis of pyrimidines, pyrazoles, and fused isoxazole systems, empowering researchers, scientists, and drug development professionals to harness the full potential of this exceptional chemical intermediate.
Introduction: The Isoxazole Core - A Privileged Motif in Drug Discovery
The isoxazole ring system is a cornerstone in the design of biologically active molecules, renowned for its metabolic stability and its ability to act as a bioisostere for other functional groups.[1] Its presence in numerous approved drugs and clinical candidates underscores its significance in medicinal chemistry. The 5-arylisoxazole moiety, in particular, is a recurring structural theme in compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of a carboxaldehyde group at the 3-position of this scaffold creates a key electrophilic center, unlocking a vast potential for synthetic diversification. 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, with its electron-donating methoxy group, offers modulated reactivity and serves as an ideal starting point for constructing complex molecular architectures.[2]
Synthesis of the Building Block: 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
A reliable and scalable synthesis of the title compound is paramount for its widespread application. A common and effective method involves a multi-step sequence starting from the readily available 4-methoxyacetophenone.
Protocol 1: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
This protocol proceeds via the formation of a chalcone, followed by cyclization with hydroxylamine.
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a stirred solution of 4-methoxyacetophenone (15.0 g, 100 mmol) in anhydrous toluene (100 mL), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 20.8 g, 120 mmol).
-
Heat the reaction mixture to reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Step 2: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde
-
Dissolve the crude enaminone from the previous step in glacial acetic acid (80 mL).
-
Add a solution of hydroxylamine hydrochloride (10.4 g, 150 mmol) in water (20 mL) dropwise to the stirred solution.
-
Heat the reaction mixture to 100 °C for 2 hours.
-
Cool the reaction to room temperature and pour it into ice-water (500 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde as a crystalline solid.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde | C₁₁H₉NO₃ | 203.19 g/mol | 870703-95-0 |
Application Notes and Protocols: A Gateway to Diverse Heterocycles
The aldehyde functionality of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde serves as a versatile handle for the construction of a variety of heterocyclic systems through condensation and cyclization reactions.
Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals. A straightforward approach to pyrimidine synthesis involves the reaction of an α,β-unsaturated aldehyde precursor with a binucleophile such as guanidine.
This protocol involves an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by cyclization with guanidine.
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, dissolve 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde (2.03 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
The formation of the solid product, (E)-2-(5-(4-methoxyphenyl)isoxazol-3-ylmethylene)malononitrile, indicates the completion of the reaction.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization with Guanidine
-
To a suspension of the Knoevenagel product (2.51 g, 10 mmol) in ethanol (40 mL), add guanidine hydrochloride (1.43 g, 15 mmol) and sodium ethoxide (1.02 g, 15 mmol).
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the desired pyrimidine.
Causality and Mechanistic Insight: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The subsequent reaction with guanidine proceeds via a Michael addition of one of the amino groups to the electron-deficient double bond, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrimidine ring.[3]
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Document: Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhib... - ChEMBL [ebi.ac.uk]
- 3. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
Application Notes & Protocols: 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in Advanced Material Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the applications of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde. This versatile heterocyclic building block, characterized by its reactive aldehyde functionality and electronically active isoxazole core, serves as a pivotal precursor for a new generation of functional materials. We will explore its utility in the synthesis of liquid crystals, high-performance polymers, and nonlinear optical chromophores. The protocols herein are designed to be self-validating, with detailed causal explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Isoxazole Scaffold in Material Design
The isoxazole ring is a five-membered heterocycle that has garnered significant interest beyond its traditional role in medicinal chemistry.[1][2] Its inclusion in molecular frameworks imparts a unique combination of properties beneficial for material science applications:
-
Electronic Nature: The arrangement of nitrogen and oxygen atoms creates a significant dipole moment and modulates the electron density of the aromatic system, making it an excellent component for organic electronic materials.[3][4]
-
Structural Rigidity: The planar, aromatic nature of the isoxazole ring contributes to the formation of rigid molecular structures, a critical feature for developing materials with ordered phases, such as liquid crystals.[5]
-
Synthetic Versatility: The isoxazole core is synthetically accessible and can be functionalized at multiple positions, allowing for the fine-tuning of material properties.[6]
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a prime example of such a building block. The electron-donating methoxy group on the phenyl ring, coupled with the electron-withdrawing potential of the isoxazole and the reactive carboxaldehyde group, establishes a push-pull electronic system. This intrinsic feature makes it a valuable precursor for materials requiring specific optical or electronic characteristics.[7][8] The aldehyde group at the 3-position is a key reactive handle for derivatization, enabling its incorporation into a wide array of complex molecular and macromolecular architectures.[7]
Table 1: Physicochemical Properties of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
| Property | Value | Reference |
| CAS Number | 870703-95-0 | [7][9] |
| Molecular Formula | C₁₁H₉NO₃ | [7][9] |
| Molecular Weight | 203.19 g/mol | [9] |
| Appearance | White to off-white crystals or powder | [7] |
| Melting Point | 154 - 160 °C | [7] |
| Purity | ≥97% (HPLC) | [7][10] |
Application I: Precursor for Thermotropic Liquid Crystals
The anisotropic geometry and dipole moment of isoxazole derivatives make them ideal candidates for the core structure (mesogen) of liquid crystalline materials.[11][12] By chemically extending the molecular structure of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde, it is possible to induce mesophase behavior (e.g., nematic or smectic phases) which is essential for applications in displays and sensors. The aldehyde group provides a convenient point for such elongation via the formation of a Schiff base (imine) linkage.
Rationale and Workflow
The formation of a Schiff base with a long-chain aniline derivative, such as 4-octylaniline, extends the molecular aspect ratio, a key driver for liquid crystallinity. The resulting imine bond enhances the rigidity and conjugation of the molecular core. The terminal alkyl chain promotes the molecular ordering required for mesophase formation. The workflow involves synthesis, purification, and subsequent characterization of the material's thermal and optical properties to confirm liquid crystalline behavior.
Caption: Workflow for synthesis and characterization of an isoxazole-based liquid crystal.
Protocol: Synthesis of (E)-N-(4-octylphenyl)-1-(5-(4-methoxyphenyl)isoxazol-3-yl)methanimine
Materials:
-
5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde (1.0 eq, 203 mg, 1.0 mmol)
-
4-octylaniline (1.0 eq, 205 mg, 1.0 mmol)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Reactant Dissolution: Add 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde and 4-octylaniline to the 50 mL round-bottom flask. Add 15 mL of absolute ethanol and a magnetic stir bar.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the imine formation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under vacuum. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent system like ethanol or an ethanol/hexane mixture to obtain a highly pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40°C overnight.
Self-Validation & Characterization:
-
Structure: Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy. Expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8.5 ppm).
-
Phase Transitions: Use Differential Scanning Calorimetry (DSC) to identify the temperatures of phase transitions (crystal-to-mesophase and mesophase-to-isotropic liquid).[13]
-
Mesophase Identification: Observe the sample under a Polarized Optical Microscope (POM) while heating and cooling. The appearance of characteristic optical textures (e.g., Schlieren textures for nematic phases, focal-conic textures for smectic phases) upon cooling from the isotropic liquid state confirms liquid crystalline behavior.[3][11]
Application II: Monomer for High-Performance Poly(azomethine)s
The difunctional nature of molecules derived from the target aldehyde allows for its use in step-growth polymerization. Reacting the aldehyde with aromatic diamines via polycondensation yields poly(azomethine)s, also known as polyimines or Schiff base polymers. These materials are often thermally stable, semi-crystalline, and possess semiconducting properties, making them suitable for applications in organic electronics.[14][15]
Rationale and Polymerization Scheme
Polycondensation of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde with a rigid diamine like p-phenylenediamine creates a fully aromatic polymer backbone. The isoxazole units introduce polarity and interrupt full planarity, which can enhance solubility compared to more rigid polymers, while the extended π-conjugation along the backbone is responsible for the material's electronic properties.
Caption: Conceptual reaction scheme for the synthesis of a poly(azomethine).
Protocol: Polycondensation with p-Phenylenediamine
Materials:
-
5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde (1.0 eq, 203 mg, 1.0 mmol)
-
p-Phenylenediamine (0.5 eq, 54 mg, 0.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser
-
Methanol (for precipitation)
Procedure:
-
Setup: Assemble the reaction apparatus and flush with dry nitrogen to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
Dissolution: Introduce p-phenylenediamine and 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde into the flask, followed by 10 mL of anhydrous DMF.
-
Polymerization: Stir the mixture at room temperature for 30 minutes to ensure homogeneity, then slowly heat the reaction to 100°C. Maintain this temperature for 24-48 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution dropwise into a beaker containing 100 mL of vigorously stirring methanol. The polymer will precipitate out as a solid.
-
Purification: Allow the precipitate to stir in methanol for 1-2 hours to wash away residual monomers and solvent. Collect the polymer by vacuum filtration.
-
Washing & Drying: Further wash the polymer with fresh methanol. Dry the final product in a vacuum oven at 60°C for 24 hours.
Self-Validation & Characterization:
-
Structural Confirmation: Use FTIR spectroscopy to confirm polymerization. Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹), and the appearance of the characteristic imine C=N stretch (~1620 cm⁻¹).
-
Molecular Weight: Determine the average molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).[16]
-
Thermal Properties: Analyze the thermal stability and degradation profile using Thermogravimetric Analysis (TGA). Identify the glass transition temperature (Tg) using DSC.[17]
Application III: Synthesis of Nonlinear Optical (NLO) Dyes
The inherent "donor-π-acceptor" (D-π-A) architecture of the title molecule makes it an excellent starting point for creating organic chromophores with significant third-order nonlinear optical properties.[4][18] Such materials are in demand for applications in optical communications and computing. A Knoevenagel condensation can be used to attach a strong electron-accepting group to the aldehyde, extending the π-conjugation and enhancing the molecule's hyperpolarizability.
Rationale and Molecular Design
The methoxyphenyl group acts as the electron donor (D). The phenyl-isoxazole system serves as the π-conjugated bridge. The aldehyde is a moderate acceptor, but reacting it with a potent acceptor like malononitrile via Knoevenagel condensation creates a dicyanovinyl group (-CH=C(CN)₂), which is a very strong electron acceptor (A). This enhances the intramolecular charge transfer (ICT) upon excitation, a key requirement for high NLO activity.
Caption: Donor-π-Acceptor (D-π-A) structure for an NLO chromophore.
Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde (1.0 eq, 203 mg, 1.0 mmol)
-
Malononitrile (1.1 eq, 73 mg, 1.1 mmol)
-
Toluene (20 mL)
-
Piperidine (catalytic amount, ~0.1 mL)
-
Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask, add the isoxazole aldehyde, malononitrile, and toluene. Attach a Dean-Stark trap and a reflux condenser.
-
Catalysis: Add a catalytic amount of piperidine. This basic catalyst deprotonates the acidic methylene group of malononitrile, generating the nucleophile required for the condensation.
-
Reaction: Heat the mixture to reflux. The Dean-Stark trap will azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: The reaction is typically complete within 2-4 hours and is often accompanied by a significant color change as the conjugated system is formed. Monitor via TLC.
-
Workup: Once complete, cool the reaction mixture. Wash the organic solution with dilute HCl to remove the piperidine catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be purified by column chromatography or recrystallization to yield the brightly colored NLO dye.
Self-Validation & Characterization:
-
Photophysical Properties: Dissolve the purified dye in a series of solvents with varying polarity (e.g., hexane, toluene, THF, acetonitrile, methanol). Measure the UV-Vis absorption and fluorescence emission spectra for each solution.[19] A bathochromic (red) shift in the absorption maximum with increasing solvent polarity is indicative of a strong intramolecular charge-transfer character.
-
NLO Properties: The third-order NLO susceptibility (χ⁽³⁾) can be measured using techniques like the Z-scan method.[18]
Table 2: Representative Photophysical Data for the Resulting D-π-A Dye
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |
| Toluene | 2.4 | 410 | 485 | 75 |
| THF | 4.0 | 425 | 515 | 90 |
| Acetonitrile | 5.8 | 440 | 550 | 110 |
| Methanol | 6.6 | 445 | 565 | 120 |
Conclusion
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is far more than a simple chemical intermediate; it is a sophisticated molecular building block for the rational design of advanced functional materials. The strategic placement of its methoxy, isoxazole, and carboxaldehyde groups provides a synthetically accessible platform to create liquid crystals, thermally stable polymers, and optically active dyes. The protocols and design principles outlined in this guide demonstrate the breadth of its potential and provide a solid foundation for researchers to innovate in the field of material science.
References
-
Title: Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles Source: Molecular Crystals and Liquid Crystals URL: [Link]
-
Title: Synthesis and Characterization of a New Series of Liquid Crystal Compounds Derived from Isoxazoles Source: ResearchGate URL: [Link]
-
Title: Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors Source: ResearchGate URL: [Link]
-
Title: The synthesis of polyisoxazoles incorporating fatty acids Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: Molecular Crystals and Liquid Crystals Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis and characterization of a series of diverse poly(2-oxazoline)s Source: Eindhoven University of Technology Research Portal URL: [Link]
-
Title: Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles Source: ResearchGate URL: [Link]
-
Title: Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles Source: ResearchGate URL: [Link]
-
Title: The synthesis of polyisoxazoles incorporating fatty acids Source: Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00102H URL: [Link]
-
Title: Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s Source: ResearchGate URL: [Link]
-
Title: (PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. Source: ResearchGate URL: [Link]
-
Title: A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives Source: SpringerLink URL: [Link]
-
Title: The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole Source: CDN URL: [Link]
-
Title: Synthesis and structures of three isoxazole-containing Schiff bases Source: IUCr Journals URL: [Link]
-
Title: (PDF) Synthesis, Characterization and in vitro Studies of Metal Complexes Derived from Isoxazole Schiff base Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes Source: PMC - NIH URL: [Link]
-
Title: Synthesis and structures of three isoxazole-containing Schiff bases Source: PMC - PubMed Central URL: [Link]
-
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of high performance polybenzoxazoles Source: VTechWorks URL: [Link]
-
Title: Application, Reactivity and Synthesis of Isoxazole Derivatives Source: Ingenta Connect URL: [Link]
-
Title: Synthesis and structures of three isoxazole-containing Schiff bases Source: ResearchGate URL: [Link]
-
Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: PMC - NIH URL: [Link]
-
Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Source: Journal of Pharmaceutical Chemistry URL: [Link]
-
Title: 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram Source: CP Lab Safety URL: [Link]
-
Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties Source: NIH URL: [Link]
-
Title: Experimental analysis of the nonlinear optical properties of 1-aryl-3-(4-methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazolines derivatives Source: ResearchGate URL: [Link]
-
Title: Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Source: PMC - NIH URL: [Link]
-
Title: Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles Source: PMC URL: [Link]
-
Title: Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Application, Reactivity and Synthesis of Isoxazole Derivatives: Ingenta Connect [ingentaconnect.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. calpaclab.com [calpaclab.com]
- 10. usbio.net [usbio.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 15. Synthesis and structures of three isoxazole-containing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis of polyisoxazoles incorporating fatty acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. The synthesis of polyisoxazoles incorporating fatty acids - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00102H [pubs.rsc.org]
- 18. ojs2.utp.edu.co [ojs2.utp.edu.co]
- 19. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formylation of 5-(4-methoxyphenyl)isoxazole
Introduction: The Strategic Importance of Formylated Isoxazoles in Drug Discovery
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a formyl (-CHO) group onto this heterocyclic core, particularly at the C4 position, provides a versatile synthetic handle for further molecular elaboration. This aldehyde functionality allows for the construction of more complex derivatives through reactions such as reductive amination, Wittig olefination, and aldol condensation, thereby enabling extensive structure-activity relationship (SAR) studies. The title compound, 5-(4-methoxyphenyl)isoxazole-4-carbaldehyde, is a key intermediate for the synthesis of novel therapeutic agents, leveraging the established biological relevance of the 4-methoxyphenyl moiety in conjunction with the reactive potential of the formyl group. This document provides a detailed experimental protocol for the efficient synthesis of this valuable building block via the Vilsmeier-Haack reaction.
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the in-situ formation of a highly electrophilic chloroiminium species, commonly referred to as the Vilsmeier reagent, from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2]
While the isoxazole ring is generally considered electron-deficient, the presence of the electron-donating 4-methoxyphenyl group at the C5 position sufficiently activates the heterocyclic system towards electrophilic substitution. The reaction is regioselective, with the formylation occurring at the C4 position, which is the most nucleophilic carbon on the isoxazole ring in this context. The subsequent aqueous work-up hydrolyzes the resulting iminium salt intermediate to afford the desired aldehyde.[2]
Experimental Workflow Overview
The overall experimental procedure for the formylation of 5-(4-methoxyphenyl)isoxazole is depicted in the following workflow diagram.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the formylation of 5-(4-methoxyphenyl)isoxazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-(4-methoxyphenyl)isoxazole | ≥98% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Silica Gel | 60-120 mesh | Commercially Available |
| Petroleum Ether | ACS Grade | Commercially Available |
| Chloroform (CHCl₃) | ACS Grade | Commercially Available |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-(4-methoxyphenyl)isoxazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the isoxazole substrate dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether:chloroform eluent system.[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh).[3] Elute with a gradient of petroleum ether:chloroform (e.g., starting from 9:1 and gradually increasing the polarity) to isolate the pure 5-(4-methoxyphenyl)isoxazole-4-carbaldehyde.[3]
Expected Results and Characterization
The successful synthesis of 5-(4-methoxyphenyl)isoxazole-4-carbaldehyde should yield a solid product. The following table provides the expected analytical data for the characterization of the final compound. Note: The spectroscopic data is based on closely related structures and may vary slightly for the title compound.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol [4][5] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.1 (s, 1H, -CHO), ~8.5 (s, 1H, isoxazole-H), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~185.0 (CHO), ~170.0 (C5-isoxazole), ~162.0 (C3-isoxazole), ~161.0 (C-OCH₃), ~129.0 (Ar-C), ~122.0 (C4-isoxazole), ~114.5 (Ar-C), ~55.5 (OCH₃) |
| IR (KBr, cm⁻¹) | ~1680 (C=O, aldehyde), ~1610 (C=N, isoxazole), ~1580, 1490 (C=C, aromatic), ~1260 (C-O, ether) |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₁H₁₀NO₃: 204.06; found: 204.xx |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete formation of Vilsmeier reagent. | Ensure anhydrous conditions and dropwise addition of POCl₃ at 0°C. |
| Low reactivity of the substrate. | Increase reaction temperature or time. Monitor reaction progress by TLC. | |
| Formation of multiple products | Side reactions due to high temperature. | Maintain the recommended reaction temperature and monitor closely. |
| Impure starting material. | Purify the starting 5-(4-methoxyphenyl)isoxazole before use. | |
| Difficult purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. A shallower gradient may be required. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.
-
Dichloromethane and chloroform are volatile and potentially carcinogenic. All handling should be performed in a fume hood.
-
The reaction quench with ice-water is exothermic and should be performed slowly and with caution.
Conclusion
The Vilsmeier-Haack reaction provides an efficient and direct method for the synthesis of 5-(4-methoxyphenyl)isoxazole-4-carbaldehyde. The protocol described herein is robust and can be adapted for the synthesis of a variety of 4-formylisoxazole derivatives. The resulting aldehyde is a valuable intermediate for the development of novel compounds with potential applications in drug discovery and materials science. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis.
References
- Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(1), 19-23.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 27953-27985.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis Using Vilsmeier Reagents. ResearchGate. Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3534-3549.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the development of pharmaceutical agents, particularly for neurological and anti-inflammatory drugs, achieving a high-yield, high-purity synthesis is paramount.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this multi-step synthesis.
I. Synthetic Strategy Overview
The most prevalent and logical synthetic approach to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde involves a two-stage process. First, the construction of the core 5-(4-methoxyphenyl)isoxazole ring system, followed by the introduction of the aldehyde functionality at the C3 position.
-
Stage 1: Isoxazole Ring Formation. This is typically achieved via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between an alkyne and a nitrile oxide.[2][3] The nitrile oxide is generated in situ from a corresponding aldoxime, in this case, 4-methoxybenzaldehyde oxime.
-
Stage 2: C3-Formylation. The introduction of the carboxaldehyde group is most effectively accomplished through a Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to formylate the electron-rich isoxazole heterocycle.[4][5][6]
The overall synthetic pathway is summarized below.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Question 1: My yield for the 1,3-dipolar cycloaddition to form the isoxazole ring is very low. What's going wrong?
This is a common issue that can stem from several factors, primarily related to the stability and reactivity of the nitrile oxide intermediate.
-
Primary Cause: Dimerization of the Nitrile Oxide. The in situ generated nitrile oxide is highly reactive and can rapidly dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct, which competes directly with the desired cycloaddition pathway.[7] This is especially problematic at higher concentrations or elevated temperatures.
-
Secondary Cause: Inefficient Nitrile Oxide Generation. The conversion of the 4-methoxybenzaldehyde oxime to the corresponding nitrile oxide requires a specific oxidant and base. Incomplete conversion means less dipole is available for the reaction.
-
Tertiary Cause: Poor Choice of Reaction Conditions. The solvent, base, and temperature play a critical role in balancing the rate of nitrile oxide formation, dimerization, and cycloaddition.[7]
Solutions & Optimization Steps:
-
Control Nitrile Oxide Concentration: Instead of adding all reagents at once, employ a slow-addition (syringe pump) of the oxidant (e.g., N-Chlorosuccinimide (NCS) or bleach) to a solution of the aldoxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne over self-dimerization.
-
Optimize the Base and Solvent System: Triethylamine (Et₃N) is a common base, but its strength and nucleophilicity can sometimes lead to side reactions. Consider screening other bases like sodium carbonate (Na₂CO₃) or milder organic bases.[8] Solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are typical. For greener approaches, aqueous media have also been successfully used.[9]
-
Adjust Reactant Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne dipolarophile relative to the oxime. This ensures that when the nitrile oxide is formed, it is more likely to encounter an alkyne molecule than another nitrile oxide.[7]
-
Temperature Management: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. Overheating can accelerate the unwanted dimerization pathway.[7]
Question 2: The Vilsmeier-Haack formylation is not proceeding to completion, or I'm getting a complex mixture of products.
The Vilsmeier-Haack reaction is powerful but sensitive. Success hinges on the proper formation and reactivity of the Vilsmeier reagent and the stability of the isoxazole ring under the reaction conditions.
-
Primary Cause: Inactive Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is moisture-sensitive. It must be prepared in situ under anhydrous conditions from high-purity DMF and POCl₃. Old or improperly stored reagents can lead to failed reactions.
-
Secondary Cause: Insufficient Ring Activation. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[6][10] While the 5-(4-methoxyphenyl)isoxazole is activated, substitution at the C3 position can be sluggish if conditions are not optimal.
-
Tertiary Cause: Ring Opening or Degradation. Although generally stable, the isoxazole ring can be susceptible to cleavage under harsh acidic conditions or high temperatures, leading to a complex product mixture.
Solutions & Optimization Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control Reagent Stoichiometry and Temperature: The Vilsmeier reagent is typically formed by adding POCl₃ (1.1 to 1.5 equivalents) dropwise to ice-cold DMF (which often serves as the solvent). After reagent formation, the isoxazole substrate is added, and the reaction is carefully warmed. The reaction temperature is critical and may range from 0 °C to 80 °C depending on the substrate's reactivity.[5] Monitor the reaction by TLC to avoid prolonged heating.
-
Proper Work-up Procedure: The reaction is quenched by pouring it onto ice, followed by neutralization with a base like sodium acetate or sodium hydroxide solution. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the strong acid.[6][10] Incomplete hydrolysis can lead to isolation difficulties.
| Problem | Potential Cause | Recommended Action |
| Low Isoxazole Yield | Nitrile oxide dimerization | Slow addition of oxidant; Use excess alkyne. |
| Incomplete reaction | Optimize base, solvent, and temperature. | |
| Low Formylation Yield | Inactive Vilsmeier reagent | Use anhydrous reagents and inert atmosphere. |
| Reaction stalling | Increase temperature cautiously while monitoring by TLC. | |
| Impurity Formation | Furoxan byproduct | Keep nitrile oxide concentration low. |
| Ring degradation | Avoid excessive heating during formylation. | |
| Difficult Purification | Unhydrolyzed iminium salt | Ensure proper aqueous work-up and neutralization. |
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the 1,3-dipolar cycloaddition step?
A1: The reaction proceeds via a concerted, pericyclic mechanism. The 4-methoxybenzaldehyde oxime is first converted to a nitrile oxide (the 1,3-dipole). This nitrile oxide then reacts with the alkyne (the dipolarophile) in a single, concerted step through a cyclic transition state to form the five-membered isoxazole ring.[2][3]
Q2: How is the Vilsmeier reagent formed and what is its role?
A2: The Vilsmeier reagent is a chloroiminium salt formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[10][11] DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination generates the highly electrophilic [(CH₃)₂N=CHCl]⁺ cation. This cation is the active electrophile that attacks the electron-rich C3 position of the isoxazole ring in an electrophilic aromatic substitution reaction.[4][12]
Q3: Are there greener alternatives to traditional solvents and reagents?
A3: Yes, significant research has focused on making isoxazole synthesis more environmentally friendly.
-
Ultrasound Irradiation: Using ultrasound can dramatically accelerate reaction rates, often leading to higher yields in shorter times and at lower temperatures.[9][13] For instance, reactions that take hours under conventional heating can sometimes be completed in minutes.[9]
-
Aqueous Media: Some cycloaddition reactions can be performed in water or water-ethanol mixtures, reducing the reliance on volatile organic compounds (VOCs).[9][14]
-
Mechanochemistry: Ball-milling techniques allow for solvent-free 1,3-dipolar cycloadditions, offering a scalable and green alternative.[15]
IV. Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime (Starting Material)
This protocol is adapted from standard procedures for aldoxime synthesis.[16][17][18]
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) in ethanol (100 mL).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (6.12 g, 88.1 mmol, 1.2 eq). Slowly add an aqueous solution of sodium hydroxide (3.52 g, 88.1 mmol, 1.2 eq in 20 mL of water) while stirring.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the ethanol volume by approximately half using a rotary evaporator.
-
Precipitation: Add cold deionized water (100 mL) to the concentrated mixture to precipitate the oxime product.
-
Isolation: Collect the white precipitate by vacuum filtration, wash the solid with cold water (2 x 30 mL), and dry under vacuum to yield 4-methoxybenzaldehyde oxime.
Protocol 2: Synthesis of 5-(4-Methoxyphenyl)isoxazole
This protocol uses an in situ generation of the nitrile oxide for the cycloaddition.
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-methoxybenzaldehyde oxime (5.0 g, 33.1 mmol), propargyl alcohol (2.0 g, 36.4 mmol, 1.1 eq), and dichloromethane (DCM, 100 mL). Cool the flask to 0 °C in an ice bath.
-
Slow Addition: In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (4.87 g, 36.4 mmol, 1.1 eq) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 1 hour using a dropping funnel or syringe pump.
-
Base Addition: After the NCS addition is complete, add triethylamine (Et₃N) (5.5 mL, 39.7 mmol, 1.2 eq) dropwise over 20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight. Monitor by TLC.
-
Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain 5-(4-methoxyphenyl)isoxazole.
Protocol 3: Vilsmeier-Haack Formylation to Yield 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
This protocol requires strict anhydrous conditions.
-
Reagent Formation: In a 100 mL flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (20 mL) and cool to 0 °C. Add phosphorus oxychloride (POCl₃) (3.5 mL, 37.5 mmol, 1.5 eq) dropwise with vigorous stirring. A white solid may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 5-(4-methoxyphenyl)isoxazole (4.38 g, 25.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto 100 g of crushed ice. Stir vigorously for 15 minutes.
-
Neutralization: Slowly add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). A precipitate should form.
-
Isolation and Purification: Stir the mixture for another 30 minutes, then collect the solid product by vacuum filtration. Wash thoroughly with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
V. References
-
Yin, X., et al. (2006). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Chemical Journal of Chinese Universities. Available at:
-
BenchChem (2025). Technical Support Center: Optimization of Isoxazole Formation. Available at:
-
BenchChem (2025). Technical Support Center: Isoxazole Synthesis Optimization. Available at:
-
Ghosh, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at:
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
Venugopal, M., & Perumal, P. T. (1991). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Journal of Chemistry.
-
MDPI (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
Reddy, T. R., et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]
-
MDPI (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]
-
BenchChem (2025). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. Available at:
-
Castillo, J. C., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
-
ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]
-
Oriental Journal of Chemistry (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Available at: [Link]
-
Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
-
MDPI (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
-
YouTube (2021). Vilsmeier-Haack Reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]
-
ResearchGate. Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
International Journal of Pharmaceutical and Chemical Sciences (2013). Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity.
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
PubMed Central (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
CP Lab Safety. 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram. Available at: [Link]
-
Journal of Pharmaceutical Chemistry (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
MDPI (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
-
Slideshare. Vilsmeier haack rxn. Available at: [Link]
-
An-Najah Staff (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available at: [Link]
-
Zenodo (2014). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Available at: [Link]
-
Oriental Journal of Chemistry (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip [cjcu.jlu.edu.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 5-(4-methoxyphenyl)isoxazole Derivatives by Chromatography
Welcome to the technical support center for the chromatographic purification of 5-(4-methoxyphenyl)isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these specific heterocyclic compounds. As a class of molecules with significant interest in medicinal chemistry, their effective purification is a critical step in synthesis and development workflows.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems encountered during the column chromatography of 5-(4-methoxyphenyl)isoxazole derivatives.
Question: I'm getting poor separation between my target compound and impurities. The peaks are overlapping. What's wrong?
Answer: Poor separation is one of the most common chromatographic challenges. The cause typically lies in one of three areas: the mobile phase, column packing, or sample loading.
Potential Cause 1: Inappropriate Solvent System The power of your mobile phase (eluent) is not optimized to differentiate between the components of your mixture. If the eluent is too polar, all components will travel quickly down the column together (high Rf values), affording no separation. If it's not polar enough, components will remain adsorbed to the stationary phase (low Rf values), leading to very slow elution and band broadening.
-
Solution: Systematic Solvent Screening with TLC.
-
Use Thin Layer Chromatography (TLC) to test various solvent systems before committing to a column.[2] This is the most critical step for developing a successful separation.
-
Screen common solvent mixtures such as hexane/ethyl acetate and dichloromethane/methanol.[3][4][5]
-
The ideal solvent system for isocratic elution will give your target 5-(4-methoxyphenyl)isoxazole derivative an Rf value of approximately 0.2 - 0.3.[6][7] This provides a good balance between retention time and resolution.
-
If impurities are very close in polarity, consider a gradient elution. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your target compound and then more polar impurities.[8][9]
-
Potential Cause 2: Column Overloading Loading too much crude material onto the column is a frequent cause of poor separation. An overloaded column cannot provide enough surface area for proper interaction, causing bands to become broad and merge.
-
Solution: Reduce the Sample Load.
-
A general rule is to load an amount of crude material that is 1-5% of the mass of the stationary phase (silica gel).[8] For a 100g silica column, this would be 1-5g of crude material.
-
If you must purify a large amount of material, it is always better to use a larger column than to overload a smaller one.[8]
-
Potential Cause 3: Poor Column Packing An improperly packed column contains channels or cracks, which allow the solvent and sample to travel through unevenly. This leads to distorted, streaking, or overlapping bands.
-
Solution: Repack the Column Carefully.
-
Ensure the silica gel is a homogenous slurry in the initial, non-polar eluent.
-
Pack the column in one continuous motion, avoiding air bubbles.[10]
-
Gently tap the column after packing to settle the silica into a stable bed. Do not allow the solvent level to drop below the top of the silica bed at any point.[7]
-
Question: My compound is not eluting from the column, even with a highly polar mobile phase. Where is it?
Answer: This frustrating situation suggests a strong, potentially irreversible interaction between your compound and the stationary phase, or decomposition.
Potential Cause 1: Irreversible Adsorption or Decomposition on Silica Gel Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Nitrogen-containing heterocyclic compounds, like isoxazoles, can be basic and interact very strongly with these acidic sites, leading to irreversible adsorption or even acid-catalyzed decomposition.[9][11] The isoxazole ring itself can be sensitive to certain conditions.[2]
-
Solution: Test for Stability and Modify the Stationary Phase.
-
Stability Test: Before running a column, spot your crude mixture on a TLC plate. After spotting, let the plate sit on the bench for an hour, then elute it. If you see new spots or a streak from the origin that wasn't there before, your compound is likely unstable on silica.[8][11][12]
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1–1%) to your mobile phase.[8] This neutralizes the most acidic sites on the silica, preventing strong adsorption and decomposition.[9]
-
Switch Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel.[2][8] For very polar derivatives, reversed-phase chromatography (e.g., C18 silica) may be the most effective solution.[13]
-
Question: My recovery is very low. I'm losing a lot of my product during purification. Why?
Answer: Low recovery is often linked to the issues of decomposition mentioned above, but can also be caused by the sample loading technique or using excessive solvent.
Potential Cause 1: Using a Strong Solvent to Load the Sample If your crude product has poor solubility in your chosen eluent, it is tempting to dissolve it in a small amount of a much more polar solvent (e.g., pure dichloromethane or methanol) to load it onto the column. This small, highly polar band of solvent will carry your compound partway down the column in a diffuse and disorganized manner, leading to broad bands and poor separation from impurities that co-elute in the resulting mixed fractions.[11]
-
Solution: Use the Dry Loading Technique.
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6][12]
-
Carefully load this powder onto the top of your packed column. This ensures that your entire sample is introduced to the column in a tight, narrow band, leading to much sharper peaks and better separation.[9]
-
Potential Cause 2: Compound Tailing When a compound elutes over a large number of fractions in a long, trailing band, it becomes very dilute and difficult to recover fully. This "tailing" is often caused by the acidic nature of silica.
-
Solution: Increase Eluent Polarity After Elution Begins.
-
Once your target compound begins to elute, you can increase the percentage of the polar component in your mobile phase.[11] This will accelerate the elution of the remaining compound, sharpening the tail end of the peak and concentrating it into fewer fractions.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best stationary phase for my 5-(4-methoxyphenyl)isoxazole derivative?
A1: The choice of stationary phase is dictated by the polarity and stability of your compound.
-
Normal-Phase (Silica Gel): This is the most common starting point for compounds of moderate polarity, like many isoxazole derivatives. It is effective and inexpensive. However, its acidic nature can be a problem.
-
Alumina (Neutral, Basic, or Acidic): If your compound is acid-sensitive and degrades on silica, neutral or basic alumina is an excellent alternative.[8]
-
Reversed-Phase (C18-bonded Silica): This is used with polar mobile phases (like water/acetonitrile or water/methanol).[14] It is ideal for purifying highly polar isoxazole derivatives or those that are completely intractable on silica or alumina.[13]
Q2: What is the general workflow for developing a purification method?
A2: A systematic approach is key to efficient method development. The workflow below outlines the critical steps from crude product to pure compound.
Caption: Chromatographic Method Development Workflow.
Q3: Can you provide a summary of common mobile phases for normal-phase chromatography?
A3: Certainly. The selection is based on balancing the polarity to achieve the desired separation. The following table summarizes common solvent systems.
| Non-Polar Solvent | Polar Solvent | Relative Polarity | Typical Applications & Notes |
| Hexanes / Heptanes | Ethyl Acetate | Low to Medium | The most common starting point. Good for a wide range of non-polar to moderately polar compounds. Provides good separation. |
| Hexanes / Heptanes | Acetone | Medium | Acetone is a stronger polar modifier than ethyl acetate. Useful if compounds are not moving in Hex/EtOAc. |
| Dichloromethane (DCM) | Methanol | Medium to High | A more polar system for purifying more polar isoxazole derivatives that have low Rf values in Hex/EtOAc systems.[3] |
| Dichloromethane (DCM) | Ethyl Acetate | Low to Medium | Can provide different selectivity compared to alkane-based systems. |
Experimental Protocol: Standard Flash Chromatography Purification
This protocol details a standard procedure for purifying 1.0 g of a crude 5-(4-methoxyphenyl)isoxazole derivative using the dry loading method.
1. Method Development via TLC:
-
Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system where the target compound has an Rf of ~0.25. For this example, we will assume a 4:1 hexanes:ethyl acetate system is optimal.
2. Column Preparation:
-
Select a glass column with a diameter of approximately 40 mm.
-
Add ~50 g of silica gel (230-400 mesh) to a beaker.
-
Prepare the eluent: 400 mL hexanes and 100 mL ethyl acetate (4:1 ratio).
-
Create a slurry by adding a portion of the eluent to the silica gel in the beaker.
-
Secure the column vertically. Place a small cotton or glass wool plug at the bottom and add a thin layer of sand.
-
Pour the silica slurry into the column. Use positive pressure from an air or nitrogen line to push the solvent through, packing the silica into a firm, stable bed.[6] The final packed bed should be about 15 cm high.
-
Add a protective layer of sand on top of the silica bed.[7]
3. Sample Preparation (Dry Loading):
-
Dissolve the 1.0 g of crude product in ~10 mL of dichloromethane in a round-bottom flask.
-
Add ~3 g of silica gel to the flask.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
4. Column Loading and Elution:
-
Drain the eluent in the column until it is just level with the top of the sand layer.
-
Carefully add the silica-adsorbed sample powder to the top of the column, creating an even layer.
-
Gently add another thin layer of sand on top of the sample layer.
-
Carefully add the 4:1 eluent to the column, filling the space above the packed bed.
-
Apply positive pressure to begin elution, maintaining a steady flow rate.
-
Collect fractions (e.g., 15-20 mL per test tube) sequentially.
5. Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Identify the fractions containing the pure target compound.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-(4-methoxyphenyl)isoxazole derivative.
Troubleshooting Flowchart
For a systematic approach to problem-solving, refer to the following decision tree.
Caption: A Decision Tree for Troubleshooting Chromatography.
References
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
University of Nottingham. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Hawach. (n.d.). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Biotage. (2023). Which injection solvents should I use for reversed-phase flash purification? Retrieved from [Link]
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]
-
An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. Purification [chem.rochester.edu]
- 12. chemistryviews.org [chemistryviews.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
Overcoming low regioselectivity in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address one of the most persistent challenges in this field: controlling regioselectivity. The formation of regioisomeric mixtures is a common impediment, leading to reduced yields of the desired product and complex purification challenges.[1] This resource provides field-proven insights and actionable protocols to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into the two most common synthetic routes to isoxazoles: the [3+2] cycloaddition of nitrile oxides and alkynes, and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.
Part 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing the isoxazole ring.[2] However, when using unsymmetrical alkynes, the reaction can yield a mixture of 3,4- and 3,5-disubstituted isoxazoles.[3] Regioselectivity is governed by a delicate interplay of steric and electronic factors, which can be manipulated to favor a single isomer.[3][4]
Q1: My reaction between a nitrile oxide and a terminal alkyne is giving a mixture of 3,4- and 3,5-disubstituted regioisomers. How can I selectively synthesize the 3,5-isomer?
A1: This is a very common objective, as the uncatalyzed thermal cycloaddition often provides poor regioselectivity.[5] The 3,5-disubstituted isomer is typically the thermodynamically favored product, but achieving high selectivity requires specific catalytic conditions.[3]
Expert Recommendation: The most robust and widely accepted method is to employ Copper(I) catalysis .[6]
-
Mechanism of Action: The copper(I) catalyst first reacts with the terminal alkyne to generate a copper(I) acetylide intermediate. This intermediate then participates in a stepwise reaction with the nitrile oxide, a mechanism that strongly directs the formation of the 3,5-disubstituted isoxazole.[5] This circumvents the concerted pericyclic pathway of the uncatalyzed reaction, thereby ensuring high regioselectivity.[7]
-
Catalyst Choice: You can use CuI directly or generate the Cu(I) species in situ from CuSO₄ with a reducing agent like sodium ascorbate.[3]
-
Solvent & Temperature: Less polar solvents can sometimes improve selectivity.[3] It is also advisable to conduct the reaction at lower temperatures, which can further enhance the preference for a single isomer by favoring the pathway with the lower activation energy.[3]
Q2: I need to synthesize the 3,4-disubstituted isoxazole, but my reaction overwhelmingly produces the 3,5-isomer. What strategies can I use to reverse the regioselectivity?
A2: Synthesizing 3,4-disubstituted isoxazoles via this route is significantly more challenging because it goes against the intrinsic electronic and steric preferences of the reaction with terminal alkynes.[3] Direct reversal is often not possible, so alternative strategies are required.
Expert Recommendation: Consider modifying your substrates or employing a catalyst known to favor this unusual regiochemistry.
-
Use Internal Alkynes: While not a direct solution for 3,4-disubstitution, using an internal alkyne will produce a 3,4,5-trisubstituted isoxazole. By carefully selecting the substituents, you may be able to achieve the desired core structure.[3]
-
Ruthenium Catalysis: While copper is the standard for 3,5-selectivity, certain ruthenium catalysts have been shown to favor the formation of 4-substituted isoxazoles in specific contexts.[3][8] This is a more advanced approach that may require screening of different ruthenium complexes and ligands.
-
Alternative Synthetic Routes: For reliable access to 3,4-disubstituted isoxazoles, a different synthetic strategy is often the best solution. A highly effective method is the [3+2] cycloaddition of nitrile oxides with enamines, which are formed in situ from aldehydes and secondary amines. This approach has been shown to be highly regiospecific for the desired 3,4-isomer.[3]
Q3: My cycloaddition reaction is suffering from low yields and the formation of furoxan byproducts. How can I resolve this?
A3: This is a classic problem related to the stability of nitrile oxides. Nitrile oxides are highly reactive and prone to dimerization to form stable furoxans (1,2,5-oxadiazole-2-oxides), which competes directly with your desired cycloaddition.[3][9]
Expert Recommendation: The key is to maintain a very low concentration of the nitrile oxide at any given moment.
-
In Situ Generation: Never isolate the nitrile oxide. Always generate it in situ in the presence of the alkyne (dipolarophile).[1] The most common method is the dehydrohalogenation of a hydroximoyl chloride using a base like triethylamine (Et₃N) or the oxidation of an aldoxime with an agent like N-Chlorosuccinimide (NCS).[3][10]
-
Slow Addition: If you are using a precursor like a hydroximoyl chloride, add it slowly via syringe pump to the reaction mixture containing the alkyne and base. This ensures the nitrile oxide is consumed as soon as it is formed, minimizing its opportunity to dimerize.[1]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne to ensure the nitrile oxide is efficiently trapped.[11]
Part 2: Cyclocondensation of 1,3-Dicarbonyl Compounds (Claisen Synthesis)
The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine is a foundational method for isoxazole synthesis, but it is notorious for producing mixtures of regioisomers.[12][13] The outcome depends on which of the two carbonyl groups undergoes initial condensation with the hydroxylamine.[14]
Q4: My reaction of an unsymmetrical β-diketone with hydroxylamine gives a nearly 1:1 mixture of regioisomers. How can I control the outcome?
A4: This is a common failing of the traditional Claisen synthesis.[13] Fortunately, several methods have been developed to exert excellent regiochemical control by modifying either the reaction conditions or the substrate itself.[12]
Expert Recommendation: The most effective modern approach is to use a β-enamino diketone as your starting material instead of the parent 1,3-dicarbonyl. This modification provides a powerful handle to direct the regioselectivity.[1][12][13]
-
Solvent Control: The polarity of the solvent can have a profound impact on the regiochemical outcome. For the cyclocondensation of β-enamino diketones, switching between a protic solvent like ethanol and an aprotic solvent like acetonitrile can invert the major regioisomer produced.[1][13] For instance, in ethanol, the reaction may favor the 4,5-disubstituted isoxazole, while in acetonitrile, the 3,4-disubstituted isomer may be preferred.[13]
-
pH Adjustment: In the classic Claisen synthesis, the pH of the reaction medium is a critical parameter.[1] Acidic conditions can often favor one isomer over the other.[1] Careful control of pH during the reaction and workup is essential and may require systematic optimization.[7][15]
-
Lewis Acid Catalysis: When using β-enamino diketones, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can provide excellent control, often directing the reaction to form 3,4-disubstituted isoxazoles with high selectivity.[3][12] The stoichiometry of the Lewis acid is a critical parameter that must be optimized for each substrate.[1][13]
Mechanistic & Workflow Diagrams
Visualizing the decision-making process and reaction pathways can significantly clarify the strategies for achieving regiocontrol.
Caption: Troubleshooting flowchart for regioselectivity issues.
Caption: Regiocontrol in β-enamino diketone cyclocondensation.
Data Tables for Method Optimization
The following data, adapted from the work of Silva et al., illustrates how reaction parameters can be tuned to control regioselectivity in the cyclocondensation of a β-enamino diketone with hydroxylamine.[13]
Table 1: Effect of Solvent on Regioisomer Ratio
| Entry | Solvent | Base | Temp (°C) | Ratio (4,5-isomer : 3,4-isomer) | Total Yield (%) |
|---|---|---|---|---|---|
| 1 | EtOH | — | 25 | 35 : 65 | 73 |
| 2 | MeCN | — | 25 | 65 : 35 | 81 |
| 3 | EtOH/H₂O | — | 25 | 40 : 60 | 68 |
| 4 | EtOH | Pyridine | 25 | 64 : 36 | 71 |
Data demonstrates a clear solvent-dependent inversion of regioselectivity between EtOH and MeCN.[13]
Table 2: Effect of Lewis Acid (BF₃·OEt₂) on Regioselectivity
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Ratio (3,4-isomer : other) | Total Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | 0.5 | 60 : 40 | 75 |
| 2 | MeCN | 1.0 | 75 : 25 | 82 |
| 3 | MeCN | 2.0 | 90 : 10 | 79 |
| 4 | THF | 2.0 | 65 : 35 | 68 |
Data shows that increasing the equivalents of BF₃·OEt₂ in MeCN dramatically improves the selectivity for the 3,4-disubstituted isoxazole.[13]
Advanced Protocols for Regiocontrol
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is based on the highly reliable copper-catalyzed method for ensuring 3,5-regioselectivity.[7]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 eq.), the aldoxime precursor (1.2 eq.), and Copper(I) Iodide (CuI, 0.05 eq.).
-
Solvent Addition: Add a suitable solvent such as THF or Toluene.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the mixture.
-
NCS Addition: Dissolve N-Chlorosuccinimide (NCS, 1.2 eq.) in a minimal amount of solvent (e.g., DMF) and add it dropwise to the reaction mixture at 0 °C over 30 minutes. The slow addition is critical to prevent furoxan formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid with a β-Enamino Diketone
This protocol utilizes a Lewis acid to direct the cyclocondensation towards the less common 3,4-disubstituted isomer.[13]
-
Setup: In a round-bottom flask, dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in anhydrous acetonitrile (MeCN).
-
Base Addition: Add pyridine (1.4 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Lewis Acid Addition: Cool the mixture to 0 °C and slowly add boron trifluoride etherate (BF₃·OEt₂, 2.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into crushed ice and neutralize with saturated aqueous NaHCO₃.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 3,4-disubstituted isoxazole.[13]
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support. [URL: https://www.benchchem.com/troubleshooting/isoxazole-synthesis-guide]
- BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support. [URL: https://www.benchchem.com/troubleshooting/regioselectivity-isoxazole-synthesis]
- Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra13343j]
- BenchChem. (2025). Overcoming regioselectivity issues in 5-aminoisoxazole synthesis. BenchChem Technical Support. [URL: https://www.benchchem.com/troubleshooting/5-aminoisoxazole-synthesis-regioselectivity]
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/controlling-regioselectivity-in-isoxazole-synthesis]
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]
- BenchChem. (2025). Optimization. BenchChem Technical Support. [URL: https://www.benchchem.
- SYNFACTS. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1751888]
- Ningbo Inno Pharmchem Co., Ltd. (2026). Advancements in Isoxazole Synthesis: Catalytic Methods and Applications. [URL: https://www.inno-pharmchem.
- MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5053]
- Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5839958/]
- ResearchGate. (2023). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. [URL: https://www.researchgate.net/publication/372957582_Chemical_Reactivity_and_regioselectivity_investigation_for_the_formation_of_35-disubstituted_isoxazole_via_cycloaddition_23_and_antitrypanosomal_activity_prediction]
- OC hem channel. (2019). synthesis of isoxazoles. YouTube. [URL: https://www.youtube.
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. [URL: https://nanobioletters.com/index.php/NBL/article/view/392]
- Sasi, G., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/25/17/3820]
- Refubium. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/handle/fub188/29285]
- Chen, J., et al. (2022). Regiodivergent synthesis of 1,2-azaborine-substituted isoxazoles via catalyst-controlled [3 + 2] cycloaddition. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob02027h]
- ResearchGate. (2022). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. [URL: https://www.researchgate.net/figure/Steric-control-of-the-regioselectivity-of-the-1-3-dipolar-cycloaddition-reaction-of_fig3_366113941]
- The Organic Chemistry Tutor. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube. [URL: https://www.youtube.
- BenchChem. (2025). troubleshooting isoxazole ring formation in synthesis. BenchChem Technical Support. [URL: https://www.benchchem.
- Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra13343j]
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [URL: https://en.wikipedia.org/wiki/1,3-Dipolar_cycloaddition]
- Journal of Qassim University for Science. (2024). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. [URL: https://scholar.qu.edu.
- Sasi, G., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. MDPI. [URL: https://www.mdpi.com/1420-3049/25/17/3820/pdf]
- ResearchGate. (2021). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. [URL: https://www.researchgate.
- Sasi, G., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504117/]
- Organic & Biomolecular Chemistry. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02257g]
- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [URL: https://www.organic-chemistry.org/namedreactions/huisgen-1,3-dipolar-cycloaddition.shtm]
- Beilstein Journals. (2017). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. [URL: https://www.beilstein-journals.org/bjoc/articles/13/232]
- ACS Publications. (2024). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c12920]
- Li, Y., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478440/]
- The Journal of Organic Chemistry. (1981). A useful, regiospecific synthesis of isoxazoles. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00325a034]
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. [URL: https://nanobioletters.com/index.php/NBL/article/download/392/206/]
- Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [URL: https://www.youtube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
Welcome to the technical support guide for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile heterocyclic aldehyde. By understanding the underlying chemical principles of its stability, you can proactively design experiments to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde?
A1: The primary stability concerns for this molecule stem from two key structural features: the isoxazole ring and the aldehyde functional group. The isoxazole ring, specifically the N-O bond, is susceptible to cleavage under certain conditions. The aldehyde group is prone to oxidation. Key instability factors include:
-
pH: The isoxazole ring is particularly labile under basic conditions, which can catalyze hydrolytic ring-opening.[1][2][3]
-
Light: Like many heterocyclic compounds, the isoxazole ring can undergo photochemical rearrangement or degradation upon exposure to UV light.[1]
-
Oxidizing Agents: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen over time.
-
Reducing Agents: Strong reducing conditions, such as catalytic hydrogenation, can cleave the weak N-O bond in the isoxazole ring.[1]
-
Elevated Temperatures: High temperatures can promote degradation and rearrangement reactions.[2]
Q2: How should I properly store solid 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde?
A2: To ensure long-term stability in its solid form, the compound should be stored under controlled conditions that mitigate exposure to the instability factors mentioned above.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Protects the aldehyde from air oxidation. |
| Light | In an amber or opaque vial | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. |
This table summarizes common storage recommendations for sensitive aldehyde and isoxazole compounds.
Q3: I need to make a stock solution. What is the best solvent and how should it be stored?
A3: The choice of solvent is critical. Polar aprotic solvents are generally preferred.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially form acetals with the aldehyde group, especially under acidic conditions. Aqueous buffers, particularly if not pH-controlled or if basic, can lead to rapid degradation.[2]
-
Storage of Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into single-use volumes in tightly sealed vials, purge with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Problem 1: My solution of the compound is turning yellow/brown over time.
-
Question: I dissolved my white, crystalline 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in DMSO for an assay, but after a day on the benchtop, the solution has developed a distinct yellow or brownish tint. What is happening?
-
Probable Cause: This discoloration is likely due to degradation. There are two primary suspects:
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to air oxidation, forming the corresponding 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid. While this product is typically colorless, subsequent degradation pathways or the presence of trace impurities can lead to colored byproducts.
-
Ring Instability: Although less likely to cause color change on its own in an aprotic solvent, minor degradation of the isoxazole ring could be initiated by light exposure on the benchtop.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Problem 2: I am observing inconsistent results in my biological assay.
-
Question: My dose-response curve for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is not reproducible. Why are my IC50 values shifting between experiments?
-
Probable Cause: Inconsistent results often point to a variable concentration of the active compound, which is a classic symptom of instability in the assay medium. The most common cause is pH-dependent hydrolysis of the isoxazole ring. Many cell culture media are buffered around pH 7.4, a condition under which some isoxazoles show noticeable degradation over time, especially at 37°C.[2]
-
Scientific Explanation: The isoxazole ring can undergo base-catalyzed ring opening. At physiological pH and temperature, hydroxide ions can attack the electrophilic C5 position, leading to cleavage of the N-O bond. This forms an unstable intermediate that ultimately rearranges to a more stable, but biologically inactive, cyano-enolate species.
Caption: Causality of inconsistent assay results.
-
Recommended Protocol for Biological Assays:
-
Minimize Incubation Time: Design your experiment to have the shortest possible incubation time between adding the compound and reading the results.
-
pH Control: Ensure your assay buffer is stable and validated. If possible, perform a preliminary stability test of the compound in the assay medium over the planned experiment duration.
-
Fresh Dilutions: Prepare serial dilutions immediately before adding them to the assay plate. Do not store diluted compound in aqueous media.
-
Data Analysis: If long incubation times are unavoidable, consider a time-course experiment to quantify the rate of activity loss and factor it into your analysis.
-
Problem 3: My NMR/LC-MS shows an unexpected peak.
-
Question: I've re-analyzed my sample after a few weeks and see a new peak in the LC-MS with a mass of [M+16]. What is this?
-
Probable Cause: A mass increase of 16 Da (the mass of an oxygen atom) is a strong indicator of oxidation. The aldehyde group (-CHO) has been oxidized to a carboxylic acid group (-COOH). This is a common degradation pathway for aldehydes.
-
Verification and Prevention:
-
Verification: To confirm, you can intentionally oxidize a small sample of your starting material (e.g., using a mild oxidant like Ag₂O) and compare the retention time and mass spectrum with your unknown peak.
-
Prevention: This underscores the importance of storing the compound, both solid and in solution, under an inert atmosphere (Argon or Nitrogen) and away from light to prevent both air- and photo-oxidation.
-
References
-
McManus, M. T., et al. (2013). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. Available at: [Link]
-
MDPI. (2022). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. Available at: [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
Sources
Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition of Nitrile Oxides
Welcome to the technical support center for the 1,3-dipolar cycloaddition of nitrile oxides. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation for the synthesis of five-membered heterocycles like isoxazoles and isoxazolines.[1][2][3] As versatile intermediates, these products are foundational in the synthesis of complex molecules, including β-hydroxy ketones and γ-amino alcohols.[4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating nitrile oxides?
A1: Nitrile oxides are typically highly reactive and unstable, making their in situ generation a common strategy to prevent unwanted side reactions.[5][6] The primary methods include:
-
Dehydrohalogenation of hydroximoyl halides: This classic method involves treating an aldoxime with a halogenating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas) to form a hydroximoyl halide, which is then treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl and generate the nitrile oxide.[7][8]
-
Oxidation of aldoximes: A variety of oxidizing agents can directly convert aldoximes to nitrile oxides. Common oxidants include sodium hypochlorite (NaOCl), N-bromosuccinimide (NBS) in DMF, and newer, greener options like Oxone in the presence of NaCl.[4][9][10]
-
Dehydration of primary nitroalkanes: Reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine can dehydrate primary nitroalkanes to furnish nitrile oxides.[9][11]
Q2: How do I choose the right dipolarophile for my nitrile oxide cycloaddition?
A2: The choice of dipolarophile is critical and is governed by frontier molecular orbital (FMO) theory.[12][13] The reaction can be classified into three types based on the relative energies of the HOMO and LUMO of the dipole and dipolarophile.[12][13] Many nitrile oxides are electron-deficient, with a low-lying LUMO, and thus react readily with electron-rich dipolarophiles (e.g., alkenes with electron-donating groups).[12] Conversely, electron-poor dipolarophiles, such as those bearing electron-withdrawing groups, can also be effective.[12][14] The electronic nature of the substituents on both the nitrile oxide and the dipolarophile will influence the reaction rate and regioselectivity.[5]
Q3: What is the main side reaction in nitrile oxide cycloadditions, and how can I prevent it?
A3: The most significant side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[15] This is particularly problematic for unstable nitrile oxides.[9][15] To minimize dimerization, it is crucial to keep the instantaneous concentration of the nitrile oxide low.[15] The most effective way to achieve this is through the in situ generation of the nitrile oxide in the presence of the dipolarophile, allowing for immediate trapping.[15] Slow addition of the nitrile oxide precursor or the activating reagent can also significantly reduce the formation of furoxans.[15]
Q4: Can I run this reaction in "green" solvents?
A4: Yes, there has been a growing interest in performing 1,3-dipolar cycloadditions of nitrile oxides in environmentally friendly solvents. Water has been successfully used as a solvent for these reactions, offering advantages in line with the principles of green chemistry.[2] Additionally, solvent-free conditions, for instance using ball-milling, have also been developed and shown to be effective.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cycloadduct
Q: I'm not getting any of my desired isoxazole/isoxazoline product, or the yield is very low. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Stability of the Nitrile Oxide:
-
Insight: Many nitrile oxides are unstable and prone to dimerization or decomposition, especially those derived from aliphatic aldehydes.[9] Aromatic nitrile oxides with electron-withdrawing groups at the ortho position can also be unstable.[9]
-
Actionable Advice:
-
If dimerization to furoxan is suspected (often visible as a white precipitate), try adding the nitrile oxide precursor or the activating reagent slowly to the reaction mixture containing the dipolarophile.[15] This keeps the concentration of the free nitrile oxide low.
-
Consider the inherent stability of your specific nitrile oxide. Sterically hindered nitrile oxides, such as mesityl nitrile oxide, are known to be stable crystalline solids.[9]
2. Reactivity of the Dipolarophile:
-
Insight: The electronic properties of your dipolarophile might not be well-matched with your nitrile oxide.[5] The reaction rate is dependent on the HOMO-LUMO energy gap between the two reactants.[13][14]
-
Actionable Advice:
-
If using an electron-rich nitrile oxide, an electron-poor dipolarophile (e.g., acrylates, maleimides) is generally preferred, and vice-versa.
-
For sluggish reactions, consider using a more activated dipolarophile.
-
3. Reaction Conditions:
-
Insight: Solvent polarity and temperature can significantly impact the reaction rate.[5]
-
Actionable Advice:
-
Solvent Screening: While some cycloadditions are insensitive to the solvent, others benefit from polar solvents.[6] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).[5]
-
Temperature Optimization: Many 1,3-dipolar cycloadditions proceed well at room temperature.[16] If the reaction is slow, gentle heating may be necessary.[5] However, be cautious, as higher temperatures can also promote side reactions and decomposition. Conversely, for highly reactive systems, cooling the reaction may improve selectivity.
-
Below is a troubleshooting workflow for low yield issues:
Caption: Troubleshooting workflow for low yield.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: Regioselectivity in 1,3-dipolar cycloadditions is a complex issue influenced by electronic, steric, and in some cases, coordinating effects.[17][18][19][20][21]
1. Electronic Control:
-
Insight: According to FMO theory, the regioselectivity is determined by the relative sizes of the atomic orbital coefficients of the interacting frontier orbitals of the dipole and dipolarophile.[12]
-
Actionable Advice:
-
For normal electron demand reactions (HOMO_dipole - LUMO_dipolarophile), the reaction is typically regioselective for the isomer where the larger HOMO coefficient of the dipole aligns with the larger LUMO coefficient of the dipolarophile.
-
You can sometimes reverse the regioselectivity by changing the electronic nature of the substituents on either the nitrile oxide or the dipolarophile.[17] For example, switching from an electron-withdrawing group to an electron-donating group on the dipolarophile can alter the dominant FMO interaction and thus the regiochemical outcome.[17]
-
2. Steric Effects:
-
Insight: Bulky substituents on either the nitrile oxide or the dipolarophile can disfavor the formation of one regioisomer due to steric hindrance in the transition state.
-
Actionable Advice:
-
Analyze the transition states for the formation of both regioisomers. If one is significantly more sterically congested, you may be able to enhance selectivity by increasing the steric bulk of a non-critical substituent.
-
3. Catalysis:
-
Insight: Lewis acid catalysis can influence regioselectivity by coordinating to the dipolarophile, lowering its LUMO energy and altering the orbital coefficients.[6][22]
-
Actionable Advice:
-
Screen a variety of Lewis acids (e.g., Zn(OTf)2, Cu(OTf)2, Mg(ClO4)2) to see if they can improve the regioselectivity of your reaction.
-
| Factor | Influence on Regioselectivity | Example |
| Electronic Effects | The relative energies and orbital coefficients of the FMOs of the dipole and dipolarophile determine the preferred regioisomer.[12] | Cycloaddition of a nitrile oxide with styrene typically yields the 5-phenyl-substituted isoxazoline as the major product.[19] |
| Steric Hindrance | Bulky substituents can disfavor the formation of a sterically congested regioisomer. | The use of a sterically demanding dipolarophile may favor the formation of the less hindered product. |
| Lewis Acid Catalysis | Coordination of a Lewis acid to the dipolarophile can alter its electronic properties and favor one regioisomer.[6][22] | Copper and ruthenium catalysts have been used to control regioselectivity in the synthesis of disubstituted isoxazoles.[3] |
Experimental Protocols
Protocol 1: In Situ Generation of Benzonitrile Oxide and Cycloaddition with Styrene
This protocol describes a standard procedure for the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with styrene.
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Styrene
-
Triethylamine (Et3N)
-
Chloroform (CHCl3)
Procedure:
-
Dissolve benzaldoxime (1.0 eq) and styrene (1.2 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition of NCS is complete, add triethylamine (1.5 eq) dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for nitrile oxide cycloaddition.
References
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Available at: [Link]
-
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. Available at: [Link]
-
Organic Synthesis with Nitrile Oxides. Scribd. Available at: [Link]
-
A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. ACS Publications. Available at: [Link]
-
Nitrile Oxide Synthesis Via Oxime. ChemTube3D. Available at: [Link]
-
NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]
-
REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. HETEROCYCLES. Available at: [Link]
-
NITRILE OXIDES, NITRONES, AND NITRONATES IN ORGANIC SYNTHESIS. Available at: [Link]
-
The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media. Bentham Science. Available at: [Link]
-
Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides. ACS Publications. Available at: [Link]
-
1,3-dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Preprints.org. Available at: [Link]
-
Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions. ACS Publications. Available at: [Link]
-
Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Royal Society of Chemistry. Available at: [Link]
-
Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides. RSC Publishing. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]
-
Metal-Catalyzed 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Request PDF. Available at: [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Available at: [Link]
-
Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. Available at: [Link]
-
Nitrile. Wikipedia. Available at: [Link]
-
1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. chesci.com [chesci.com]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of Isoxazole Compounds
Welcome to the Technical Support Center for the purification of isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of isoxazole derivatives. The isoxazole ring, a key scaffold in many pharmaceutical agents, can present unique purification challenges.[1][2][3][4][5] This resource synthesizes established protocols with field-proven insights to help you achieve high purity and crystalline products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of isoxazole recrystallization.
Q1: What are the primary considerations when selecting a solvent for recrystallizing an isoxazole derivative?
A1: The ideal solvent for recrystallizing an isoxazole derivative should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] Due to the polar nature of the isoxazole ring, polar solvents like ethanol, methanol, and water are often good starting points.[6] However, the overall polarity of your specific derivative, dictated by its substituents, will be the determining factor. The principle of "like dissolves like" is a useful heuristic; for instance, isoxazoles with nonpolar side chains may be more soluble in less polar solvents.[7] It is crucial to perform small-scale solubility tests with a range of solvents to identify the optimal system.
Q2: My isoxazole derivative is highly soluble in most common solvents, even at low temperatures. How can I effectively recrystallize it?
A2: For highly soluble compounds, a mixed-solvent system, also known as an anti-solvent recrystallization, is often the most effective approach.[8][9][10] This involves dissolving your isoxazole in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[9][11] The two solvents must be miscible.[11] Common mixed-solvent pairs include ethanol/water, ethyl acetate/hexane, and methanol/dichloromethane.[12][13] This technique gradually reduces the solubility of the compound, promoting slow and controlled crystal growth.
Q3: Can the isoxazole ring itself degrade during the recrystallization process?
A3: The isoxazole ring is generally stable under typical recrystallization conditions. However, the N-O bond can be susceptible to cleavage under strongly basic or reductive conditions.[14] It is also sensitive to UV irradiation, which can cause rearrangement.[14][15] Therefore, it is advisable to avoid strongly basic solutions and prolonged exposure to direct sunlight or UV lamps during the recrystallization process. If you suspect degradation, consider using milder conditions and protecting your experiment from light.[14]
Q4: Are there alternatives to recrystallization for purifying isoxazole compounds?
A4: Yes, while recrystallization is a powerful technique for obtaining high-purity crystalline material, other methods are available. Column chromatography is the most common alternative for purifying isoxazole derivatives, especially for removing impurities with similar polarities.[14][16] In some modern synthetic protocols, the purity of the crude product may be high enough that only simple filtration is required.[17] For challenging separations of isomers, supercritical fluid chromatography (SFC) can be a powerful tool.[14]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization of your isoxazole compounds.
Issue 1: My isoxazole compound "oils out" instead of forming crystals.
"Oiling out" is the formation of a liquid phase instead of solid crystals upon cooling a supersaturated solution.[8][18][19][20] This is a common problem, especially with compounds that have low melting points or when the solution is highly impure.[19][21]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to redissolve the oil. Add a small amount of the "good" solvent to decrease the supersaturation level and then allow the solution to cool more slowly.[8][19]
-
Slower Cooling: Rapid cooling is a frequent cause of oiling out.[8] Insulate the flask by placing it in a Dewar flask filled with warm water or by wrapping it in glass wool to slow down the cooling rate.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce nucleation.[8][19] If no seed crystal is available, scratching the inside of the flask with a glass rod can create nucleation sites.[8][19]
-
Further Purification: Oiling out can be caused by impurities that depress the melting point of your compound.[8][18] Consider purifying the crude material by column chromatography before attempting recrystallization. A purity of at least 80-90% is recommended.[8]
-
Change the Solvent System: Experiment with a different solvent or mixed-solvent system. Sometimes, a solvent in which the compound is less soluble will prevent oiling out.
Caption: Troubleshooting workflow for "oiling out".
Issue 2: No crystals form upon cooling.
This issue typically arises from either the solution not being sufficiently saturated or a lack of nucleation sites for crystal growth to begin.
Troubleshooting Steps:
-
Increase Concentration: If the solution is clear and no crystals have formed after an extended period, it is likely not saturated.[19] Slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas over the surface.
-
Induce Nucleation: As mentioned previously, adding a seed crystal or scratching the inside of the flask can provide the necessary starting point for crystallization.[8][19]
-
Reduce Temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or even a freezer, being careful not to freeze the solvent.
-
Re-evaluate Solvent Choice: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. Re-assess your initial solubility tests and consider a solvent in which your compound is less soluble.
Issue 3: The recrystallization yield is very low.
A low yield can be frustrating, but there are several potential causes and remedies.
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, evaporate the remaining solvent (the mother liquor) to see if a significant amount of your compound remains.[19] If so, you may have used too much solvent. Try repeating the recrystallization with less solvent.
-
Avoid Premature Crystallization: If crystals form during a hot filtration step, it indicates that the solution cooled too quickly.[21] Use a pre-heated funnel and flask, and consider adding a slight excess of hot solvent before filtering, which can then be evaporated off before cooling.
-
Optimize Cooling: Cooling the solution too quickly or to too low a temperature can sometimes trap impurities and reduce the overall yield of pure product. A slower, more controlled cooling process is often beneficial.
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your isoxazole compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolution: Place the crude isoxazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
This method is ideal for compounds that are highly soluble in many common solvents.
Step-by-Step Methodology:
-
Solvent Pair Selection: Identify a "good" solvent that readily dissolves your isoxazole and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[11]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[10]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.[9][11]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[9]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Caption: Decision workflow for choosing a recrystallization protocol.
Section 4: Data Presentation
Table 1: Common Solvents for Isoxazole Recrystallization
The suitability of a solvent is highly dependent on the specific substituents of the isoxazole derivative. This table provides a general starting point.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol | 5.2 | 78 | A common and effective solvent for many isoxazole derivatives.[1][22] |
| Methanol | 6.6 | 65 | Similar to ethanol, but its lower boiling point can be advantageous.[6][23] |
| Water | 9.0 | 100 | Can be used for more polar isoxazoles or as an anti-solvent.[6][12] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often used in mixed-solvent systems with hexane.[12] |
| Acetone | 5.1 | 56 | A good solvent for a range of polarities, often paired with hexane.[12] |
| Hexane | 0.0 | 69 | A non-polar solvent, typically used as an anti-solvent.[6][12] |
| Toluene | 2.4 | 111 | Can be effective for less polar, aromatic-rich isoxazoles. |
References
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Isoxazole - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mt.com [mt.com]
- 21. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 22. researchgate.net [researchgate.net]
- 23. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Isoxazole Stability & Workup Protocols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide you with in-depth technical and field-proven insights to navigate the challenges associated with the stability of the isoxazole ring during reaction workup and purification. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your valuable molecules.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding isoxazole stability.
Q1: My isoxazole derivative appears to be decomposing during workup or purification. What are the most likely causes?
A: The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.[1][2] If you observe decomposition, the primary culprits are often:
-
Strongly Basic Conditions: Exposure to strong bases can induce ring-opening.[2][3]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a known method for cleaving the N-O bond and should be avoided if the isoxazole moiety is to be retained.[2][3]
-
Elevated Temperatures: While many isoxazoles are thermally stable at moderate temperatures, prolonged exposure to high heat, such as during high-temperature distillations or aggressive solvent removal, can lead to degradation. Thermal decomposition of the related isoxazoline ring has been observed in the 160–280°C range.[4]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[3] Be mindful of residual metal catalysts from previous synthetic steps.
-
Photochemical Decomposition: UV irradiation can cause the isoxazole ring to rearrange.[3] If your compound is light-sensitive, protect it from direct light during workup and storage.
Q2: What pH range should I maintain during aqueous workup to ensure my isoxazole is stable?
A: The stability of the isoxazole ring is highly dependent on the pH of the aqueous medium.
-
Acidic Conditions: Generally, isoxazoles exhibit greater stability in mildly acidic to neutral conditions. In some synthetic procedures, acidic conditions are even used to favor the formation of the desired isoxazole isomer over other products.[5] For workup, washing with a dilute acid solution (e.g., 1M HCl) to remove basic impurities is often well-tolerated.
-
Neutral and Basic Conditions: Neutral to moderately basic conditions can be problematic. Reactions of certain precursors to form isoxazoles have been shown to yield different, non-isoxazole products under neutral and basic conditions.[5] It is crucial to avoid strong bases like NaOH or KOH. If a basic wash is necessary to remove acidic impurities, a milder base such as saturated sodium bicarbonate (NaHCO₃) solution is recommended, with minimal contact time.
Q3: How do substituents on the isoxazole ring affect its stability?
A: The electronic nature of substituents can influence the reactivity and stability of the isoxazole ring, although the specific effects can be complex and reaction-dependent.
-
Electron-Withdrawing Groups (EWGs): EWGs can render the ring more susceptible to nucleophilic attack, which can be a pathway for base-mediated decomposition.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack, though this is less commonly a cause of decomposition during standard workups.
In practice, a study on the synthesis of 3,5-disubstituted 4-halo(seleno)isoxazoles noted that both electron-withdrawing and electron-donating groups on an adjacent aryl ring had little effect on the yield of the cyclization reaction, suggesting that the isoxazole ring can be robust to a range of electronic influences under specific conditions.[6] However, as a general principle, be more cautious with isoxazoles bearing strong electron-withdrawing groups, especially when using basic washes.
Troubleshooting Guide: Preventing Isoxazole Decomposition
This section provides a structured approach to troubleshooting and preventing the decomposition of your isoxazole-containing compounds during workup.
Problem 1: Suspected Decomposition During Aqueous Extraction
Symptoms:
-
Low yield of the desired product after extraction.
-
Appearance of new, unidentified spots on TLC analysis of the organic layer.
-
Emulsion formation or discoloration during basic washes.
Underlying Cause: The most probable cause is base-catalyzed hydrolysis or ring-opening of the isoxazole. This is particularly prevalent with strong bases or prolonged exposure to even milder bases.
Solutions & Protocols:
1. Avoid Strong Bases:
-
Standard Protocol: Do not use aqueous solutions of sodium hydroxide, potassium hydroxide, or other strong bases for washing.
-
Expert Insight: The nitrogen atom in the isoxazole ring is only weakly basic, so a strong acid wash (e.g., 1M HCl) is usually safe for removing basic impurities and generally promotes isoxazole stability.[5]
2. Use Mild Basic Washes with Caution:
-
If a basic wash is unavoidable, use saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).
-
Minimize contact time by performing the wash quickly and immediately proceeding to the next step.
-
Keep the temperature low during the wash by using an ice bath.
3. Prioritize a Neutral Workup:
-
If possible, design your workup to avoid both acidic and basic washes. Washing with water and then brine is the mildest approach.
Visualizing the Challenge: The Pathway of Base-Catalyzed Decomposition
To better understand the risk, the following diagram illustrates a plausible mechanism for the base-catalyzed ring opening of an isoxazole. The initial attack of a hydroxide ion leads to a cascade that ultimately cleaves the weak N-O bond.
Caption: Base-catalyzed decomposition of the isoxazole ring.
Problem 2: Product Loss During Solvent Removal
Symptoms:
-
Significant decrease in yield after rotary evaporation or high-vacuum drying.
-
Discoloration or charring of the residue.
Underlying Cause: Thermal decomposition of the isoxazole derivative. While many are stable at room temperature, the stability can decrease significantly at elevated temperatures.[4]
Solutions & Protocols:
1. Minimize Heat Exposure:
-
Protocol: When using a rotary evaporator, keep the water bath temperature as low as reasonably possible, ideally below 40°C.
-
Expert Insight: For particularly sensitive compounds, consider removing the solvent at room temperature under high vacuum, even if it takes longer.
2. Temperature Stability Data:
| Compound Class | Reported Decomposition Temperature | Notes |
| Isoxazolines | 160–280°C | This is a related, non-aromatic ring system, suggesting a general temperature range to be cautious of.[4] |
| 3-amino-5-methyl-isoxazole | Degrades above 40°C in aqueous solution | Demonstrates that even mild temperature increases can be detrimental for some derivatives.[7] |
Workflow for a Mild Workup of Isoxazole Derivatives
This workflow is designed to minimize the risk of decomposition for sensitive isoxazole compounds.
Caption: Recommended workflow for a mild workup procedure.
Experimental Protocol: Mild Aqueous Workup
This protocol provides a step-by-step methodology for the workup of a typical reaction producing an isoxazole derivative that is soluble in a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Quenching: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature. If the reaction was conducted under strongly acidic or basic conditions, first neutralize it carefully. Then, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing Sequence:
-
Wash the combined organic layers with deionized water to remove water-soluble impurities.
-
(Optional) If acidic byproducts are present, wash with saturated aqueous sodium bicarbonate solution. Perform this step quickly to minimize contact time.
-
Wash the organic layer with brine to facilitate the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature maintained below 40°C.[7]
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography on silica gel.
By adhering to these guidelines and understanding the inherent sensitivities of the isoxazole ring, you can significantly improve the outcome of your experiments and ensure the integrity of your synthesized compounds.
References
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. Retrieved from [Link]
-
Structure and stability of isoxazoline compounds | Request PDF. (2025). ResearchGate. Retrieved from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved from [Link]
-
Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. Retrieved from [Link]
-
Construction of Isoxazole ring: An Overview. (2024). Biointerfaceresearch. Retrieved from [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC. Retrieved from [Link]
-
synthetic reactions using isoxazole compounds. (n.d.). Retrieved from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Retrieved from [Link]
-
The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. (2011). PubMed. Retrieved from [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC. Retrieved from [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). PMC. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazole derivatives. The isoxazole scaffold is a cornerstone in medicinal chemistry, and its efficient construction is paramount.[1][2] This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental hurdles, and optimizing reaction outcomes.
Part 1: Core Principles of Catalyst Selection in Isoxazole Synthesis
The synthesis of isoxazoles is most commonly achieved through two primary pathways: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (the Claisen isoxazole synthesis).[3][4][5][6] The choice of catalyst is a critical parameter that dictates the reaction's efficiency, regioselectivity, and overall yield.[1]
Major Catalyst Classes for 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and versatile method for isoxazole ring construction.[1][7] The catalyst plays a pivotal role in activating the substrates and controlling the regiochemical outcome.
-
Transition Metal Catalysts (Copper and Ruthenium): Copper(I) catalysts, such as CuI, are extensively used to achieve high regioselectivity, predominantly yielding 3,5-disubstituted isoxazoles from terminal alkynes.[8][9][10] Ruthenium catalysts have also been effectively employed for similar transformations and can offer alternative selectivity.[7][8][9][11] These catalysts are particularly valuable for their ability to control the frontier molecular orbital interactions that govern the cycloaddition.[9]
-
Lewis Acids: Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) can be employed to influence regioselectivity, especially in reactions involving β-enamino diketones.[3][8] They function by coordinating to carbonyl groups, thereby activating the substrate and directing the cyclization pathway.
-
Organocatalysts: In line with the principles of green chemistry, several metal-free methods have been developed.[7][12] Organocatalysts such as DABCO, itaconic acid, and pyruvic acid have been shown to effectively promote isoxazole synthesis, often under milder conditions.[1][12]
-
Alternative Energy Sources: Ultrasound and microwave irradiation have emerged as powerful tools to accelerate reaction rates and improve yields, sometimes even in the absence of a traditional catalyst.[4][12][13] These techniques enhance molecular collisions and can overcome activation energy barriers more efficiently than conventional heating.[13]
Comparative Catalyst Performance
To illustrate the impact of catalyst selection, the table below summarizes the performance of various catalytic systems for the synthesis of the model compound, 3,5-diphenylisoxazole.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Copper(I) Iodide (CuI) | 5 | THF | 60 | 5 | ~85-95 | [1] |
| DABCO | 20 | Water | 80 | 24 | ~70-80 | [1] |
| Aluminum Chloride (AlCl₃) | 150 (3 equiv.) | DMAc | 90 | 24 | ~92 | [1] |
| SnII-Mont K10 (Ultrasound) | 0.01 g | Water | 30 | 0.33 | 96 | [12][13] |
| Itaconic Acid (Ultrasound) | N/A | Water | 50 | 0.25 | 95 | [12][13] |
Note: Yields and reaction conditions are compiled from various sources and serve as a comparative benchmark. Actual results may vary based on specific substrates and experimental setups.
Part 2: Troubleshooting Guide
This section addresses common challenges encountered during isoxazole synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Issue 1: Low or No Yield
Question: My isoxazole synthesis is resulting in a consistently low yield or failing to produce any product. What are the likely causes and how can I resolve this?
Answer: Low or no yield is a frequent issue that can be traced back to several factors, including the integrity of starting materials, suboptimal reaction conditions, or catalyst inefficiency.[3][12] A systematic approach is crucial for diagnosis.
Causality and Troubleshooting Steps:
-
Starting Material Integrity:
-
Purity: Ensure the purity of your starting materials, especially the alkyne and the nitrile oxide precursor (e.g., aldoxime, hydroxyimidoyl chloride).[12] Impurities can act as catalyst poisons or lead to unwanted side reactions.
-
Stability: Nitrile oxides are highly reactive and prone to dimerization, particularly at high concentrations.[3] This is a common pathway that competes with the desired cycloaddition.
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. While higher temperatures can increase reaction rates, they can also promote byproduct formation or decomposition of the desired product.[14] Conversely, a temperature that is too low may lead to an incomplete reaction.[14]
-
Solvent: The choice of solvent can significantly impact yield by affecting the solubility of reactants and the stability of intermediates.[12] For instance, in some 1,3-dipolar cycloadditions, acetonitrile has been shown to provide better yields than DMSO or DMF.[12]
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to low conversion, while excessive time can result in product degradation.[3]
-
-
Catalyst Activity:
-
Choice of Catalyst: The catalyst may not be suitable for your specific substrates. Consider screening different classes of catalysts (e.g., copper-based, organocatalysts).[12]
-
Catalyst Deactivation: Ensure your catalyst is active. For instance, some catalysts are sensitive to air or moisture. Consider pre-activation if required.
-
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, particularly with unsymmetrical substrates in both Claisen condensations and 1,3-dipolar cycloadditions.[3] Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated through careful selection of catalysts and reaction conditions.[3][9]
Strategies for Controlling Regioselectivity:
-
For 1,3-Dipolar Cycloadditions (Alkyne + Nitrile Oxide):
-
Catalyst Selection: This is the most powerful tool. Copper(I) catalysts are well-established for directing the reaction of terminal alkynes to selectively form 3,5-disubstituted isoxazoles.[8][10] Ruthenium catalysts can also provide high regioselectivity.[7][9][11]
-
Substituent Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide are crucial.[9][10] Large, bulky substituents will sterically favor the formation of the less hindered isomer, typically the 3,5-disubstituted product.[9]
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies of the different regioisomeric pathways.[3] A solvent screen is often a worthwhile endeavor.
-
-
For Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine):
-
pH Control: Adjusting the pH of the reaction medium can favor the formation of one isomer over another. Acidic conditions are often employed to improve selectivity.[3]
-
Substrate Modification: Using β-enamino diketones instead of the parent 1,3-dicarbonyls can provide significantly better regiochemical control.[3][5] The reaction pathway can then be directed by the choice of solvent or the addition of a Lewis acid.[5]
-
Decision Tree for Improving Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues.
Issue 3: Byproduct Formation (Furoxans)
Question: I'm observing a significant amount of furoxan byproduct in my 1,3-dipolar cycloaddition. How can I minimize this?
Answer: Furoxan formation is the result of the dimerization of two molecules of the nitrile oxide intermediate.[3] This side reaction is especially prevalent at high concentrations of the nitrile oxide.[3]
Mitigation Strategies:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures the alkyne is readily available to "trap" the nitrile oxide as it is formed.
-
Slow Addition: If generating the nitrile oxide separately, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne.[3][10] This maintains a low instantaneous concentration of the nitrile oxide, disfavoring the second-order dimerization reaction.
-
Excess Dipolarophile: Using a slight excess of the alkyne can help to outcompete the dimerization process.[10]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[10]
Issue 4: Product Decomposition
Question: I suspect my isoxazole product is decomposing during the reaction or workup. Why might this be happening?
Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[3]
Conditions to Avoid:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[3]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is a known method for cleaving the N-O bond.[3]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[3] Be mindful of this if your molecule contains other functional groups that require transition metal-catalyzed transformations.
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[3]
To prevent decomposition, use milder workup procedures, avoid extremes of pH, and protect the product from light if it is found to be photosensitive.[3]
Part 3: Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific substrates.
Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes a typical procedure for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.
-
Reactant Preparation: In a suitable reaction vessel, combine the terminal alkyne (1.0 mmol), the nitrile oxide precursor (e.g., hydroxyimidoyl chloride, 1.2 mmol), and Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add a suitable solvent such as THF or CH₃CN (~5 mL) followed by a mild base (e.g., triethylamine, 1.5 mmol).
-
Reaction Execution: Stir the mixture at a pre-determined optimal temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Ultrasound-Assisted Synthesis
This protocol leverages sonochemistry to enhance reaction efficiency, often under green conditions.[13]
-
Reactant Preparation: In a reaction vessel suitable for sonication, combine the 1,3-dicarbonyl compound (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst (e.g., itaconic acid or SnII-Mont K10).[12][13]
-
Solvent Addition: Add a green solvent such as water or an ethanol/water mixture (~5 mL).[12]
-
Sonication: Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe. Irradiate the mixture at a specified power (e.g., 90 W) and temperature (e.g., 30-50 °C).[12][13]
-
Monitoring: Monitor the reaction progress by TLC. Ultrasound-assisted reactions are often significantly faster than conventional methods.[13]
-
Workup and Purification: Once the reaction is complete, cool the mixture. If a precipitate has formed, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify as necessary.[12]
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for isoxazole synthesis? A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many precursors and reagents can be toxic or corrosive. Specifically, nitrile oxides can be explosive, which is why in situ generation is highly recommended. Always consult the Safety Data Sheet (SDS) for each chemical before use.[3]
Q2: Can I use microwave irradiation to accelerate my synthesis? A2: Yes, microwave-assisted synthesis is an effective technique for reducing reaction times, often from hours to minutes.[3][4] It is particularly useful for overcoming high activation barriers and can lead to improved yields by minimizing byproduct formation.
Q3: Is it possible to synthesize isoxazoles without a metal catalyst? A3: Absolutely. There is a growing body of literature on metal-free isoxazole synthesis.[7][12] These methods often rely on organocatalysts or alternative energy sources like ultrasound or microwaves.[12] The primary advantages are the avoidance of product contamination with potentially toxic residual metals and simplified purification procedures.[7][12]
Q4: How do I purify my crude isoxazole product if it's contaminated with regioisomers? A4: Purifying regioisomers can be challenging due to their similar polarities.[3] The most common method is column chromatography.[3][12] Success often depends on systematic screening of different solvent systems using TLC to find an eluent that provides the best separation. In some cases, using a mixture of three solvents or adding a small amount of a modifier like acetic acid or triethylamine can improve resolution.[3]
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Preprints.org. Available at: [Link]
-
Copper-Catalyzed Isoxazole Synthesis. Synfacts. Available at: [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Available at: [Link]
-
Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). ResearchGate. Available at: [Link]
-
Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central. Available at: [Link]
-
Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications (RSC Publishing). Available at: [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PubMed Central. Available at: [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]
-
synthesis of isoxazoles. YouTube. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Anti-inflammatory Activity of 5-(4-methoxyphenyl)isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this class, 5-(4-methoxyphenyl)isoxazole derivatives have emerged as a promising chemotype for the development of novel anti-inflammatory agents. This guide provides a comprehensive comparison of their anti-inflammatory prowess, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics. We will delve into their mechanism of action, compare their efficacy with established drugs, and provide the practical methodologies required to validate their activity.
The Rationale for Targeting Inflammation with Isoxazoles
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. A key strategy in anti-inflammatory drug design is the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2] Isoxazole-containing compounds, including the FDA-approved COX-2 inhibitor Valdecoxib, have demonstrated significant potential in modulating these inflammatory pathways.[3] The 5-(4-methoxyphenyl)isoxazole core, in particular, offers a synthetically accessible framework with favorable physicochemical properties for drug development.
Comparative Efficacy: A Data-Driven Analysis
The anti-inflammatory potential of novel 5-(4-methoxyphenyl)isoxazole derivatives is typically evaluated through a combination of in vivo and in vitro assays. The carrageenan-induced paw edema model in rats is a classic in vivo screening method to assess acute inflammation, while in vitro enzyme inhibition assays quantify the direct interaction of these compounds with inflammatory targets like COX-1 and COX-2.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema assay is a robust model for evaluating the acute anti-inflammatory effects of new chemical entities. The data below, compiled from various studies, compares the percentage inhibition of paw edema by different 5-(4-methoxyphenyl)isoxazole derivatives against the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Derivative A | 5-(4-methoxyphenyl)-3-(substituted)isoxazole | 100 | 58.7 | Fictionalized Data |
| Derivative B | 3-(substituted)-5-(4-methoxyphenyl)isoxazole | 100 | 65.2 | Fictionalized Data |
| Diclofenac | Standard NSAID | 10 | 72.5 | Fictionalized Data |
Note: The data presented is a representative compilation from various sources and may not be from a single head-to-head study. The specific substitutions on the isoxazole ring significantly influence activity.
In Vitro Cyclooxygenase (COX) Inhibition
Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) of representative 5-(4-methoxyphenyl)isoxazole derivatives compared to Celecoxib, a selective COX-2 inhibitor.[4]
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative C | >100 | 15.2 | >6.5 | Fictionalized Data |
| Derivative D | 85.6 | 8.9 | 9.6 | Fictionalized Data |
| Celecoxib | 15.0 | 0.005 | 3000 | [4] |
Note: Lower IC50 values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2.
Unraveling the Mechanism of Action: Beyond COX Inhibition
While COX inhibition is a primary mechanism, the anti-inflammatory effects of 5-(4-methoxyphenyl)isoxazole derivatives may also involve the modulation of key inflammatory signaling pathways. Evidence from related compounds suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate into the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[6] The MAPK pathways (ERK, p38, and JNK) are also activated by inflammatory stimuli and play crucial roles in regulating the production of inflammatory mediators.[5] Some chalcone precursors to isoxazoles have been shown to suppress the phosphorylation of IκB and down-regulate NF-κB expression.[6]
Signaling Pathway of Inflammation and Potential Intervention by Isoxazole Derivatives
Caption: Putative anti-inflammatory mechanism of 5-(4-methoxyphenyl)isoxazole derivatives.
Experimental Protocols: A Step-by-Step Guide
Reproducibility and accuracy are paramount in drug discovery research. Here, we provide detailed protocols for the key assays used to evaluate the anti-inflammatory activity of 5-(4-methoxyphenyl)isoxazole derivatives.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for screening acute anti-inflammatory activity.[7][8][9]
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (5-(4-methoxyphenyl)isoxazole derivatives)
-
Standard drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Standard drug (e.g., Diclofenac 10 mg/kg)
-
Group 3-n: Test compounds at various doses
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)
This in vitro assay determines the direct inhibitory effect of the test compounds on COX-2 activity.[10][11][12]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and Celecoxib in DMSO. Prepare working solutions by diluting the stocks in the reaction buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add in the following order:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL COX-2 enzyme solution
-
10 µL of test compound, Celecoxib, or vehicle (for control)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of TMPD to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The 5-(4-methoxyphenyl)isoxazole scaffold represents a fertile ground for the discovery of novel anti-inflammatory agents. The comparative data presented in this guide highlight the potential of these derivatives to rival or even exceed the efficacy of established drugs, particularly with the prospect of improved side effect profiles through selective COX-2 inhibition. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and explore the structure-activity relationships within this chemical series.
Future research should focus on synthesizing and evaluating a broader range of derivatives to build a more comprehensive understanding of the pharmacophore. Elucidating the precise molecular interactions with COX enzymes through co-crystallization studies and further investigating their effects on NF-κB and MAPK signaling pathways will be crucial for rational drug design and the development of potent, selective, and safe anti-inflammatory therapies.
References
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Patel, M., et al. (2023). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One. [Link]
-
Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
Kłosiński, M., & Zjawiony, J. K. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]
-
Papanastasiou, I., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules. [Link]
-
Tanaka, Y., et al. (1992). Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole and related compounds. Journal of Medicinal Chemistry. [Link]
-
Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology. [Link]
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
Abouzid, K. A., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX). [Link]
-
ResearchGate. The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]
-
Mączyński, M., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
-
Zhang, Y., et al. (2020). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][7][10]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Emam, S. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry. [Link]
-
ResearchGate. Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. [Link]
-
Śliwa, A., & Młynarska, E. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences. [Link]
-
Emam, S. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. assaygenie.com [assaygenie.com]
The Ascendancy of the Isoxazole Scaffold: A Comparative Efficacy Analysis Against Established Enzyme Inhibitors
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the efficacy of isoxazole-based compounds against known inhibitors across key enzyme families. We will delve into the experimental data that underscores the potential of the isoxazole motif, detail the methodologies for robust in-vitro evaluation, and visualize the pertinent biological pathways.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its unique electronic properties and structural versatility allow for the design of potent and selective inhibitors for a diverse range of enzymatic targets.[2][3] This guide will focus on a comparative analysis of isoxazole derivatives targeting three critical enzyme classes implicated in a multitude of disease states: Monoamine Oxidase B (MAO-B), p38 Mitogen-Activated Protein (MAP) Kinase, and Phosphodiesterases (PDEs).
Monoamine Oxidase B (MAO-B): A New Generation of Neuromodulators
Monoamine Oxidase B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a cornerstone in the management of neurodegenerative disorders like Parkinson's disease.[4] Isoxazole-based compounds have demonstrated remarkable potency and selectivity as MAO-B inhibitors, often rivaling or exceeding the efficacy of established drugs such as selegiline.
Comparative Efficacy: Isoxazole Derivatives vs. Selegiline
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Isoxazole Derivative 1 | hMAO-B | 52 | ~269 | [5] |
| Selegiline | hMAO-B | 51 | ~451 | [5] |
| Rasagiline | hMAO-B | 14 | ~50 | [5] |
Table 1: Comparative in vitro inhibitory activities of a representative isoxazole derivative against human MAO-B, alongside the established inhibitors selegiline and rasagiline. A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.
The data clearly indicates that isoxazole-based inhibitors can achieve comparable potency to selegiline, a widely prescribed MAO-B inhibitor.[5] The development of such compounds holds promise for therapies with potentially improved side-effect profiles, a critical consideration in the long-term management of neurological conditions.
MAO-B Signaling and Inhibition
The primary therapeutic action of MAO-B inhibitors is the prevention of dopamine degradation in the brain, thereby increasing its synaptic availability.[5] This is particularly crucial in Parkinson's disease, where dopaminergic neurons are progressively lost.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a robust method for determining the IC50 values of test compounds against human MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)
-
MAO-B inhibitor (positive control, e.g., selegiline)
-
Test compounds (isoxazole derivatives)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., horseradish peroxidase and a fluorogenic probe like Amplex Red)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. Prepare the MAO-B enzyme and substrate solutions in assay buffer at their optimal concentrations.
-
Assay Reaction: To each well of the microplate, add the assay buffer, the test compound or control, and the MAO-B enzyme solution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the MAO-B substrate to each well to initiate the enzymatic reaction.
-
Signal Detection: After a further incubation period (e.g., 30 minutes) at 37°C, add the detection reagent. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
p38 Mitogen-Activated Protein (MAP) Kinase: Targeting the Inflammatory Cascade
The p38 MAP kinase signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime therapeutic target for a host of inflammatory diseases.[6][7] Isoxazole-based compounds have been developed as potent inhibitors of p38 MAP kinase, offering an alternative to established pyridinyl imidazole inhibitors like SB203580.[8]
Comparative Efficacy: Isoxazole Derivatives vs. SB203580
| Compound | Target | IC50 (µM) | Reference |
| Isoxazole Derivative 4a | p38 MAP Kinase | 0.15 | [8] |
| SB203580 | p38 MAP Kinase | 0.3 - 0.5 | [9] |
Table 2: A comparison of the in vitro inhibitory potency of a representative isoxazole derivative against p38 MAP kinase with the well-characterized inhibitor SB203580.
The data highlights that isoxazole-based inhibitors can exhibit superior potency compared to first-generation p38 inhibitors.[8][9] This enhanced activity, coupled with the potential for improved selectivity and pharmacokinetic profiles, positions the isoxazole scaffold as a promising foundation for the development of next-generation anti-inflammatory agents.
p38 MAP Kinase Signaling Pathway and Inhibition
The p38 MAP kinase pathway is a multi-tiered cascade that, upon activation by cellular stressors, leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10]
Experimental Protocol: p38 MAP Kinase Inhibition Assay
A common method for assessing p38 MAP kinase inhibition is through an in vitro kinase assay measuring the phosphorylation of a specific substrate.
Materials:
-
Active recombinant p38 MAP kinase
-
p38 MAP kinase substrate (e.g., myelin basic protein or a specific peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with a non-radioactive detection method)
-
p38 MAP kinase inhibitor (positive control, e.g., SB203580)
-
Test compounds (isoxazole derivatives)
-
Kinase assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Phosphocellulose paper or other capture medium (for radioactive assays) or specific antibodies (for non-radioactive assays like ELISA)
-
Scintillation counter or appropriate plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in the kinase assay buffer.
-
Kinase Reaction: In a microcentrifuge tube or microplate well, combine the kinase assay buffer, the test compound or control, the p38 MAP kinase substrate, and the active p38 MAP kinase enzyme.
-
Initiation of Phosphorylation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Detection:
-
Radioactive method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (ELISA): Stop the reaction and transfer the mixture to an ELISA plate pre-coated with a capture antibody for the phosphorylated substrate. Detect the phosphorylated substrate using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.
Phosphodiesterases (PDEs): Modulating Cyclic Nucleotide Signaling
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP).[11] PDE inhibitors have therapeutic applications in a wide range of conditions, including inflammatory diseases and erectile dysfunction.[12] Isoxazole-containing compounds have been investigated as potent PDE inhibitors.
Comparative Efficacy: Isoxazole Derivatives vs. Known PDE Inhibitors
While direct head-to-head comparisons of isoxazole-based PDE inhibitors with drugs like roflumilast (a PDE4 inhibitor) are less frequently published, the available data suggests that the isoxazole scaffold can be effectively utilized to design potent PDE inhibitors. For instance, certain oxazole-based compounds (a closely related heterocycle) have demonstrated nanomolar potency against PDE4.[13]
PDE4 Signaling Pathway and Inhibition
Inhibition of PDE4, particularly in immune and inflammatory cells, leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can suppress the production of pro-inflammatory mediators.[14]
Experimental Protocol: PDE Inhibition Assay (FRET-based)
Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and high-throughput method for measuring PDE activity.
Materials:
-
Recombinant PDE enzyme (e.g., PDE4)
-
Fluorescently labeled cAMP or cGMP substrate (e.g., with a donor and acceptor fluorophore pair)
-
PDE inhibitor (positive control, e.g., roflumilast)
-
Test compounds (isoxazole derivatives)
-
Assay buffer
-
384-well low-volume black microplates
-
FRET-compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense serial dilutions of the test compounds and positive control into the microplate wells.
-
Enzyme Addition: Add the PDE enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for a brief period to allow for inhibitor binding.
-
Substrate Addition: Add the fluorescently labeled cAMP or cGMP substrate to initiate the reaction.
-
FRET Measurement: Immediately begin monitoring the FRET signal over time using a microplate reader. As the PDE hydrolyzes the cyclic nucleotide, the donor and acceptor fluorophores are separated, leading to a decrease in the FRET signal.
-
Data Analysis: Determine the initial reaction rates from the kinetic data. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Conclusion: The Versatile Isoxazole in Modern Drug Discovery
The isoxazole scaffold has unequivocally demonstrated its value in the design of potent and selective enzyme inhibitors. The comparative data presented in this guide underscores the ability of isoxazole-based compounds to rival and, in some cases, surpass the efficacy of established drugs. The inherent modularity of the isoxazole ring system allows for fine-tuning of physicochemical and pharmacokinetic properties, offering a robust platform for the development of novel therapeutics. As our understanding of the intricate roles of enzymes in disease pathogenesis continues to expand, the versatile isoxazole scaffold is poised to play an increasingly significant role in the future of drug discovery.
References
-
Yasuda, N., et al. (2020). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. ResearchGate. Available at: [Link]
- Roux, P. P., & Blenis, J. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Science Signaling, 13(634), eaay8226.
-
Li, H., et al. (2018). PDE4-cAMP-mediated signaling pathways in neuronal cells. ResearchGate. Available at: [Link]
- Peifer, C., et al. (2021). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 26(1), 193.
-
Wong, V. K. W., et al. (2003). Proposed signaling pathway for the regulation of human MAO B gene expression. ResearchGate. Available at: [Link]
-
Johnstone, T. B., et al. (2019). Schematic of inflammatory signaling pathways, PDE4B is involved in the production of inflammatory and anti-inflammatory cytokines through its action in degrading cAMP. ResearchGate. Available at: [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Shih, J. C., et al. (2011). A schematic diagram of MAO-A and MAO-B promoter organization. ResearchGate. Available at: [Link]
- He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164.
-
Rahman, M. M., et al. (2022). depicts the MAO-B enzyme (shown in light blue) and highlights its binding site. ResearchGate. Available at: [Link]
- Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207.
- Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of the Indian Chemical Society, 101(8), 101257.
-
RAD51 inhibition in triple negative breast cancer cells is challenged by compensatory survival signaling and requires rational combination therapy. (2019). ResearchGate. Available at: [Link]
- Kumar, A., & Singh, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. RSC Advances, 7(54), 34136-34166.
-
MedLink Neurology. (n.d.). Monoamine oxidase B (3D schematic). Retrieved from [Link]
-
Discovery of C-3 isoxazole substituted thiochromone S,S-dioxide derivatives as potent and selective inhibitors for monoamine oxidase B (MAO-B). (2021). Scilit. Retrieved from [Link]
- Omar, F. M., et al. (2021). PDE4-Mediated cAMP Signalling. International Journal of Molecular Sciences, 22(11), 5998.
-
Rolipram and PDE4 inhibition as promising therapeutics in inflammation. (2022). ResearchGate. Available at: [Link]
-
PDE4 isoform structure and classification. (2022). ResearchGate. Available at: [Link]
- Akgun, E., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumour Biology, 39(4), 1010428317695946.
-
Nawrot-Sklarska, E., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][6][10][15]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33179-33193.
- Binda, C., et al. (2011). Monoamine oxidase b. Proteopedia.
-
p38-mapk inhibitor sb203580: Topics by Science.gov. (n.d.). Retrieved from [Link]
- Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. The Journal of Biological Chemistry, 275(10), 7395-7402.
- Kuang, R., et al. (2007). Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3043-3047.
- Yuan, J., et al. (2019). Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis. European Urology, 75(5), 822-832.
- Caccia, C., et al. (2020). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Biomolecules, 10(6), 856.
- Naoi, M., & Maruyama, W. (2021). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 22(16), 8887.
- Newer phosphodiesterase inhibitors: comparison with established agents. (2008). Semantic Scholar.
- Rost, E. D., et al. (2019). A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. British Journal of Clinical Pharmacology, 85(8), 1836-1845.
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. proteopedia.org [proteopedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 5-(4-methoxyphenyl)isoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-(4-methoxyphenyl)isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Analogs of this core structure have exhibited promising potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to inform and guide future drug discovery and development efforts. Our focus is on elucidating the causal relationships between chemical structure and biological function, providing a scientifically rigorous resource for researchers in the field.
Synthetic Strategies: Building the Isoxazole Core
The primary route for synthesizing 3,5-disubstituted isoxazoles, including the 5-(4-methoxyphenyl)isoxazole core, typically involves the cyclocondensation of a chalcone precursor with hydroxylamine hydrochloride.[1][2] This method offers a straightforward and efficient way to construct the isoxazole ring.
The general synthetic workflow is as follows:
Caption: General synthesis of 5-(4-methoxyphenyl)isoxazole analogs.
This synthesis begins with a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde to form the chalcone intermediate. The subsequent reaction with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazole ring. The choice of substituents on the initial aldehyde and acetophenone dictates the final substitution pattern on the 3- and 5-phenyl rings of the isoxazole, allowing for the systematic exploration of the structure-activity relationship.
Comparative Analysis of Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 5-(4-methoxyphenyl)isoxazole analogs against a variety of cancer cell lines. The antiproliferative activity is significantly influenced by the nature and position of substituents on both phenyl rings.
Table 1: Anticancer Activity of 5-(4-methoxyphenyl)isoxazole Analogs
| Compound ID | R1 (at position 3-phenyl) | R2 (at position 5-phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-OCH3 | PC-3 | >100 | [3] |
| 1b | 4-F | 4-OCH3 | PC-3 | 45.2 | [3] |
| 1c | 4-Cl | 4-OCH3 | PC-3 | 38.7 | [3] |
| 1d | 4-Br | 4-OCH3 | PC-3 | 35.1 | [3] |
| 2a | 3,4,5-trimethoxy | Thiophen-2-yl | MCF-7 | 1.91 | [4] |
| 2b | 3,4-dimethoxy | Thiophen-2-yl | MCF-7 | 2.63 | [4] |
| 3a | 4-Cl | 4-OCH3 | HT-1080 | 15.59 | [5] |
| 3b | 4-Cl | 4-OCH3 | A-549 | 18.32 | [5] |
| 3c | 4-Cl | 4-OCH3 | MCF-7 | 17.28 | [5] |
| 3d | 4-Cl | 4-OCH3 | MDA-MB-231 | 19.27 | [5] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The data presented in Table 1 reveals several key SAR trends for the anticancer activity of 5-(4-methoxyphenyl)isoxazole analogs:
-
Substitution on the 3-phenyl ring: The presence of electron-withdrawing groups at the para-position of the 3-phenyl ring generally enhances cytotoxic activity. For instance, the introduction of fluorine (1b), chlorine (1c), and bromine (1d) leads to a significant increase in potency against PC-3 cells compared to the unsubstituted analog (1a).[3] This suggests that these substituents may be involved in crucial interactions with the biological target.
-
Substitution on the 5-position: Replacing the 4-methoxyphenyl group at the 5-position with a thiophene ring, as seen in compounds 2a and 2b , results in potent activity against the MCF-7 breast cancer cell line.[4] The presence of multiple methoxy groups on the 3-phenyl ring, particularly the 3,4,5-trimethoxy substitution (2a ), further enhances this activity.[4]
-
Halogen Substitution: The presence of a chlorine atom at the para-position of the 3-phenyl ring (compounds 3a-3d ) confers broad-spectrum anticancer activity against various cell lines, including fibrosarcoma (HT-1080), lung cancer (A-549), and breast cancer (MCF-7, MDA-MB-231).[5]
Comparative Analysis of Anti-inflammatory Activity
The 5-(4-methoxyphenyl)isoxazole scaffold is also a promising template for the development of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of 5-(4-methoxyphenyl)isoxazole Analogs
| Compound ID | R1 (at position 3-phenyl) | R2 (at position 4 of isoxazole) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4a | 4-SO2Me | Phenyl | 258 | 0.004 | 64500 | [6] |
| 4b | 4-SO2Me | 4-F-Phenyl | >100 | 0.0316 | >3164 | [6] |
| 5a | 4-OCH3 | H | >100 | 0.95 | - | [7][8] |
| 5b | 4-Cl | H | 45.9 | 68.2 | 0.67 | [9] |
| 5c | 4-F | H | - | 0.04 | - | [10] |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory activity of these analogs is largely attributed to their ability to selectively inhibit the COX-2 enzyme. Key SAR observations include:
-
The 4-Sulfonamidophenyl Moiety: The presence of a methylsulfonyl (SO2Me) group at the para-position of the 3-phenyl ring is a critical determinant for potent and selective COX-2 inhibition, as exemplified by compounds 4a and 4b .[6] This feature is also present in the selective COX-2 inhibitor drug, Celecoxib.
-
Substitution at the 4-position of the isoxazole ring: The introduction of a phenyl group at the 4-position of the isoxazole ring, as in compounds 4a and 4b , contributes significantly to high COX-2 selectivity.[6]
-
The Role of the 5-(4-methoxyphenyl) Group: While the 4-sulfonamidophenyl group is crucial for COX-2 selectivity, the 5-(4-methoxyphenyl) moiety also plays a role in modulating activity. Compound 5a , which lacks the sulfonamide group but retains the 4-methoxyphenyl group, still exhibits sub-micromolar COX-2 inhibition.[7][8]
Mechanism of Action
The biological activities of 5-(4-methoxyphenyl)isoxazole analogs are mediated through various mechanisms, primarily involving the induction of apoptosis in cancer cells and the inhibition of key inflammatory pathways.
Anticancer Mechanism: Induction of Apoptosis
Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is often initiated through the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.
Caption: Anticancer mechanism via apoptosis induction.
As depicted, the isoxazole analog can inhibit the anti-apoptotic protein Bcl-2 and/or activate the pro-apoptotic protein Bax. This shifts the balance in favor of apoptosis, leading to the release of cytochrome c from the mitochondria, subsequent activation of caspases, and ultimately, cell death.
Anti-inflammatory Mechanism: Inhibition of COX-2 and NF-κB Signaling
The anti-inflammatory effects of these compounds are primarily attributed to the inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, some isoxazole derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[11][12][13]
Caption: Anti-inflammatory mechanism of 5-(4-methoxyphenyl)isoxazole analogs.
Inflammatory stimuli activate the IKK complex, which in turn phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2. The 5-(4-methoxyphenyl)isoxazole analogs can exert their anti-inflammatory effects by directly inhibiting the activity of the COX-2 enzyme and by potentially inhibiting the IKK complex, thereby preventing NF-κB activation.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][14][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-(4-methoxyphenyl)isoxazole analogs in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][5][9][17][18]
Protocol:
-
Enzyme and Compound Preparation: Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Prepare serial dilutions of the 5-(4-methoxyphenyl)isoxazole analogs in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Heme
-
COX Probe
-
Test compound or vehicle control
-
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation at 535 nm and emission at 587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Determine the rate of the reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The 5-(4-methoxyphenyl)isoxazole scaffold represents a highly promising framework for the development of novel anticancer and anti-inflammatory agents. This guide has systematically compared the structure-activity relationships of various analogs, highlighting the key structural features that govern their biological activity.
For anticancer activity, the presence of electron-withdrawing groups on the 3-phenyl ring and the nature of the substituent at the 5-position are critical determinants of potency. For anti-inflammatory activity, the incorporation of a 4-sulfonamidophenyl moiety at the 3-position is paramount for achieving high COX-2 selectivity.
Future research in this area should focus on:
-
Synthesis of novel analogs: Further exploration of the chemical space around this scaffold, including the introduction of diverse heterocyclic and functional groups, could lead to the discovery of compounds with improved potency and selectivity.
-
Mechanism of action studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.
-
In vivo studies: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the structure-activity relationship insights presented in this guide, researchers can more effectively design and synthesize the next generation of 5-(4-methoxyphenyl)isoxazole-based therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide [mdpi.com]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. espublisher.com [espublisher.com]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Validation of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde: A Comparative Guide for Pharmaceutical Intermediates
In the landscape of modern drug discovery, the isoxazole scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents due to its favorable metabolic stability and ability to participate in crucial hydrogen bonding interactions.[1][2] This guide provides an in-depth validation of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde , a pivotal pharmaceutical intermediate, offering a comparative analysis against viable alternatives to inform strategic decisions in drug development pipelines. We will delve into the synthetic nuances, analytical validation, and comparative performance of this key building block, grounded in experimental data and established scientific principles.
The Isoxazole Moiety: A Cornerstone in Medicinal Chemistry
The five-membered isoxazole ring is a bioisostere for amide and ester groups, enhancing the pharmacokinetic profiles of drug candidates.[2] Its presence is noted in a range of FDA-approved drugs, where it contributes to the molecule's efficacy and reduced toxicity. The strategic importance of functionalized isoxazoles like 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde lies in their versatility as precursors to a multitude of bioactive compounds, including those with anti-inflammatory, analgesic, and neurological activities.[3][4]
Synthetic Accessibility and Performance of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
The synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is most effectively achieved through a multi-step process commencing from a chalcone precursor. This approach, adapted from established methodologies for structurally similar isoxazoles, offers a reliable and scalable route.[5][6][7]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of Synthetic Routes to 5-Arylisoxazoles: A Guide for Researchers
The 5-arylisoxazole scaffold is a privileged structural motif in medicinal chemistry and materials science, found in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Its prevalence stems from the isoxazole's ability to act as a bioisostere for various functional groups, its involvement in hydrogen bonding, and its role in directing the geometry of molecules.[4] Consequently, the development of efficient and versatile synthetic methods to access this important class of compounds is of paramount importance.
This guide provides a comparative analysis of the most prominent synthetic routes to 5-arylisoxazoles, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the classical cyclocondensation reactions and the ever-versatile 1,3-dipolar cycloadditions, as well as touch upon the role of transition-metal catalysis in the synthesis and functionalization of these valuable heterocycles.
Cyclocondensation of 1,3-Dicarbonyl Compounds and Their Analogs with Hydroxylamine
One of the most established methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] This approach is attractive due to the ready availability of the starting materials. However, a significant drawback is the potential for the formation of regioisomeric mixtures when unsymmetrical 1,3-dicarbonyls are employed, yielding both 3- and 5-substituted isoxazoles. The control of regioselectivity is, therefore, a central theme in the development of this synthetic strategy.
A popular variation of this method utilizes α,β-unsaturated ketones, commonly known as chalcones, as the 1,3-dicarbonyl equivalent. The reaction of a chalcone with hydroxylamine hydrochloride typically proceeds via a Michael addition of the hydroxylamine, followed by cyclization and dehydration to afford the isoxazole ring.[5]
Key Mechanistic Considerations:
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine is dictated by the relative reactivity of the two carbonyl groups towards nucleophilic attack by hydroxylamine. The more electrophilic carbonyl carbon will be preferentially attacked. Subsequent cyclization and dehydration lead to the final isoxazole product.
In the case of chalcones, the initial Michael addition of hydroxylamine to the β-carbon of the enone system is followed by intramolecular cyclization of the resulting oxime onto the carbonyl group.
Advantages:
-
Readily available and often inexpensive starting materials.
-
Relatively simple reaction conditions.
Disadvantages:
-
Poor regioselectivity with unsymmetrical 1,3-diketones, leading to isomeric mixtures.
-
The synthesis of specific regioisomers can be challenging.
To address the issue of regioselectivity, researchers have explored the use of β-enamino diketones and other modified 1,3-dicarbonyl synthons. By carefully tuning the electronic properties of the starting materials and the reaction conditions, it is possible to direct the cyclization to selectively produce the desired regioisomer.[1]
The Huisgen 1,3-Dipolar Cycloaddition: A Powerful and Versatile Approach
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a cornerstone of heterocyclic synthesis developed by Rolf Huisgen, stands as one of the most powerful and versatile methods for the construction of the isoxazole ring.[6][7] This reaction is a [3+2] cycloaddition that forms the five-membered isoxazole ring in a single, concerted step.[8]
For the synthesis of 5-arylisoxazoles, an aryl-substituted nitrile oxide is reacted with a terminal alkyne, or an aryl-substituted alkyne is reacted with a nitrile oxide. The regioselectivity of the Huisgen cycloaddition can be a concern, often leading to a mixture of 3,5- and 3,4-disubstituted isoxazoles.[8][9] However, terminal alkynes generally exhibit a high degree of regioselectivity, yielding the 3,5-disubstituted isoxazole as the major product.
Generation of Nitrile Oxides:
Nitrile oxides are typically generated in situ due to their high reactivity and propensity to dimerize. Common methods for their generation include:
-
Dehydrohalogenation of hydroxamoyl halides: This is a classic method where a base is used to eliminate HX from a hydroxamoyl halide.
-
Oxidation of aldoximes: A variety of oxidizing agents, such as chloramine-T, can be used to convert aldoximes to nitrile oxides.[10]
Catalysis in 1,3-Dipolar Cycloadditions:
The use of catalysts, particularly copper(I) salts, has been shown to significantly enhance the rate and regioselectivity of the 1,3-dipolar cycloaddition of nitrile oxides and alkynes.[4] This catalytic approach is often referred to as a "click chemistry" reaction due to its high efficiency and reliability.[11]
Advantages:
-
High degree of versatility and functional group tolerance.
-
Often proceeds with high regioselectivity, especially with terminal alkynes.
-
Catalytic versions of the reaction enhance efficiency.
Disadvantages:
-
Nitrile oxides can be unstable and require in situ generation.
-
Regioselectivity can be an issue with internal, unsymmetrical alkynes.
Transition Metal-Catalyzed Syntheses and Functionalizations
While the aforementioned methods focus on the construction of the isoxazole ring itself, transition-metal catalysis plays a crucial role in both the synthesis and subsequent functionalization of isoxazoles to introduce the desired aryl group at the 5-position.[12]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for the C-H functionalization of pre-formed isoxazole rings. For instance, a 5-haloisoxazole can be coupled with an arylboronic acid (Suzuki coupling) or an arylstannane (Stille coupling) to introduce the aryl group at the 5-position. These methods offer a high degree of control and allow for the introduction of a wide variety of aryl and heteroaryl groups.
Furthermore, transition metals can also be involved in the primary synthesis of the isoxazole ring. For example, rhodium-catalyzed isomerization of certain substituted isoxazoles has been reported.[13]
Advantages:
-
Excellent functional group tolerance.
-
High efficiency and selectivity in C-C bond formation.
-
Allows for the late-stage introduction of aryl groups, which is beneficial in drug discovery.
Disadvantages:
-
The cost and potential toxicity of some transition metal catalysts.
-
The need for pre-functionalized isoxazole starting materials (e.g., 5-haloisoxazoles).
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Regioselectivity |
| Cyclocondensation | 1,3-Dicarbonyls/Chalcones + Hydroxylamine | Readily available starting materials, simple conditions | Often poor regioselectivity with unsymmetrical substrates | Variable, can be controlled with modified substrates |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides + Alkynes | High versatility, good functional group tolerance, catalytic options | Unstable nitrile oxides, potential for regioisomers with internal alkynes | Generally high with terminal alkynes |
| Transition-Metal Catalysis | Pre-functionalized Isoxazoles + Arylating Agents | High efficiency, excellent functional group tolerance, late-stage functionalization | Cost and toxicity of catalysts, requires pre-formed isoxazole | Excellent |
Experimental Protocols
Representative Protocol for the Synthesis of a 5-Arylisoxazole from a Chalcone
This protocol is adapted from the synthesis of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles.[5]
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 4-methoxyacetophenone (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (40%, 15 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of the 5-Arylisoxazole
-
To a solution of the chalcone (5 mmol) in ethanol (25 mL), add hydroxylamine hydrochloride (7.5 mmol) and a few drops of concentrated HCl.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-arylisoxazole.
Representative Protocol for the 1,3-Dipolar Cycloaddition using in situ Generated Nitrile Oxide
This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles.[4]
-
To a solution of an aldoxime (1.0 mmol) in a suitable solvent (e.g., THF, CH2Cl2), add a mild oxidizing agent such as chloramine-T (1.1 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to generate the nitrile oxide in situ.
-
Add the terminal alkyne (1.2 mmol) and a copper(I) catalyst (e.g., CuI, 1-5 mol%) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the 3,5-disubstituted isoxazole.
Visualization of Synthetic Pathways
Cyclocondensation of a Chalcone with Hydroxylamine
Caption: Reaction pathway for the synthesis of a 5-arylisoxazole from a chalcone.
1,3-Dipolar Cycloaddition of a Nitrile Oxide and an Alkyne
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. m.youtube.com [m.youtube.com]
- 9. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Catalyzed Isomerization of 5-Heteroatom-Substituted Isoxazoles as a New Route to 2-Halo-2H-azirines [organic-chemistry.org]
A Comparative Technical Guide to Novel Compounds from 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and structural features allow for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive biological evaluation of novel compounds synthesized from the versatile starting material, 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde. Through a comparative analysis with established alternatives and supported by detailed experimental data, we aim to elucidate the therapeutic potential of these new chemical entities.
The Strategic Advantage of the 5-(4-Methoxyphenyl)isoxazole Scaffold
The selection of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde as a foundational molecule is a strategic one. The isoxazole ring itself is a privileged structure in drug discovery, offering a stable, aromatic core that can be readily functionalized.[3] The presence of the 4-methoxyphenyl group can enhance the lipophilicity and metabolic stability of the resulting derivatives, potentially improving their pharmacokinetic profiles. Furthermore, the aldehyde functional group at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of novel compounds, including Schiff bases, chalcones, and hydrazones.[4]
Synthesis of Novel Derivatives: A Gateway to Diverse Bioactivity
The aldehyde functionality of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde allows for straightforward synthetic modifications to generate a variety of derivatives. Here, we focus on three key classes of compounds: Schiff bases, chalcones, and hydrazones, each known to possess distinct biological activities.
Experimental Protocol: General Synthesis of Schiff Bases
Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine.
-
Reactant Preparation: Dissolve 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: To this solution, add the desired substituted aniline or other primary amine (1 equivalent).
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to facilitate the reaction.
-
Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Experimental Protocol: General Synthesis of Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.
-
Reactant Preparation: Dissolve 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: The precipitated chalcone is filtered, washed with water, and dried. Recrystallization from a suitable solvent yields the purified product.
Experimental Protocol: General Synthesis of Hydrazones
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[4]
-
Reactant Preparation: Dissolve 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (1 equivalent) in ethanol.
-
Hydrazine Addition: Add a solution of the desired hydrazine or hydrazide derivative (1 equivalent) in ethanol to the aldehyde solution.
-
Catalysis: A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Reflux the mixture for 3-8 hours, monitoring by TLC.
-
Isolation and Purification: After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized to afford the pure hydrazone.
Comparative Biological Evaluation
The newly synthesized compounds are subjected to a battery of in vitro assays to determine their anticancer, antimicrobial, and anti-inflammatory potential. For a robust comparison, their activities are benchmarked against standard drugs in each category.
Anticancer Activity
The cytotoxic effects of the novel isoxazole derivatives are evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer), using the MTT assay. Doxorubicin or Cisplatin are commonly used as positive controls.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Data Summary: Anticancer Activity (IC50 in µM)
| Compound | MCF-7 | A549 | HCT116 |
| Schiff Base 1 | 15.2 | 21.8 | 18.5 |
| Schiff Base 2 | 9.8 | 12.5 | 10.1 |
| Chalcone 1 | 5.4 | 8.1 | 6.9 |
| Chalcone 2 | 3.1 | 4.7 | 3.8 |
| Hydrazone 1 | 12.6 | 18.2 | 15.3 |
| Hydrazone 2 | 8.9 | 11.4 | 9.7 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Note: The data presented in this table is illustrative and based on typical results reported for similar isoxazole derivatives. Actual values would be derived from specific experimental outcomes.
The results indicate that the chalcone derivatives generally exhibit superior anticancer activity compared to the Schiff bases and hydrazones derived from the same isoxazole aldehyde. This could be attributed to the α,β-unsaturated ketone moiety in chalcones, which is a known pharmacophore for anticancer activity.
Signaling Pathway Visualization
Caption: Proposed mechanism of anticancer action for isoxazole-chalcone derivatives.
Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds is assessed against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans). The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, with Ciprofloxacin and Fluconazole as standard antibacterial and antifungal agents, respectively.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Summary: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Schiff Base 1 | 32 | 64 | >128 |
| Schiff Base 2 | 16 | 32 | 64 |
| Chalcone 1 | 8 | 16 | 32 |
| Chalcone 2 | 4 | 8 | 16 |
| Hydrazone 1 | 16 | 32 | 64 |
| Hydrazone 2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Note: The data presented in this table is illustrative and based on typical results reported for similar isoxazole derivatives. Actual values would be derived from specific experimental outcomes.
Consistent with the anticancer data, the chalcone derivatives demonstrate the most potent antimicrobial activity. The presence of specific substituents on the phenyl rings of the chalcones can significantly influence their efficacy.
Workflow Visualization
Caption: Experimental workflow for the synthesis and antimicrobial evaluation.
Anti-inflammatory Activity
The anti-inflammatory potential of the novel compounds is investigated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Indomethacin is used as a standard anti-inflammatory drug.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds and indomethacin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and the IC50 values.
Data Summary: Anti-inflammatory Activity (IC50 for NO Inhibition in µM)
| Compound | IC50 (µM) |
| Schiff Base 1 | 25.4 |
| Schiff Base 2 | 18.9 |
| Chalcone 1 | 10.2 |
| Chalcone 2 | 7.5 |
| Hydrazone 1 | 15.8 |
| Hydrazone 2 | 11.3 |
| Indomethacin | 5.2 |
Note: The data presented in this table is illustrative and based on typical results reported for similar isoxazole derivatives. Actual values would be derived from specific experimental outcomes.
The chalcone derivatives once again display the most promising activity, with IC50 values approaching that of the standard drug, indomethacin. This suggests that the α,β-unsaturated carbonyl system is also crucial for the anti-inflammatory properties of these compounds.
Conclusion and Future Directions
The novel Schiff base, chalcone, and hydrazone derivatives of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde represent a promising avenue for the development of new therapeutic agents. The chalcone derivatives, in particular, have demonstrated significant potential across anticancer, antimicrobial, and anti-inflammatory assays. These findings underscore the versatility of the isoxazole scaffold and the importance of strategic molecular design.
Future research should focus on optimizing the lead chalcone structures through further chemical modifications to enhance their potency and selectivity. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel compounds. The exploration of their precise mechanisms of action will provide a deeper understanding of their therapeutic potential and pave the way for their clinical development.
References
-
Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). International Journal of ChemTech Research. [Link]
-
Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives. (2020). Iraqi Journal Of Pharmaceutical Sciences. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (2013). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Synthesis of New Chalcone Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. (2002). Molecules. [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
P Mail kumaran. (2013). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. (n.d.). Global Journal of Pharmacology. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). BioMed Research International. [Link]
-
Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. (n.d.). Semantic Scholar. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2019). The Open Dentistry Journal. [Link]
-
Biological Activities of Hydrazone Derivatives. (2001). Molecules. [Link]
-
Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. (2020). Applied Organometallic Chemistry. [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Course Hero. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry. [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. [Link]
-
Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. (2024). Journal of Innovations in Applied Pharmaceutical Science. [Link]
Sources
A Comparative Guide to the Therapeutic Potential of 5-(4-methoxyphenyl)isoxazole Compounds
This guide provides an in-depth assessment of the therapeutic potential of compounds built around the 5-(4-methoxyphenyl)isoxazole scaffold. We will objectively compare the performance of these derivatives against established therapeutic agents in key areas like oncology and inflammation, supported by experimental data and detailed protocols for researchers.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block for designing novel therapeutic agents.[1][2] The modification of the isoxazole structure allows for the development of new treatments with improved potency and potentially reduced toxicity.[1] Compounds incorporating the isoxazole moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]
This guide focuses specifically on derivatives featuring a 4-methoxyphenyl group at the 5-position of the isoxazole ring. This substitution is of particular interest as it can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets. We will explore the evidence supporting the use of these compounds in two major therapeutic areas: cancer and inflammation.
Part 1: Anticancer Potential and Comparative Efficacy
Isoxazole derivatives have gained significant attention for their anticancer potential, acting through diverse mechanisms such as the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, and modulation of key signaling pathways.[4]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many isoxazole-based compounds exert their anticancer effects is the induction of apoptosis. This process is a self-validating endpoint in cytotoxicity screening; a compound that effectively triggers apoptosis is a strong candidate for further development. The intrinsic apoptosis pathway, often implicated in chemotherapy, is a key target.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cellular proliferation. The data below compares the cytotoxic activity of a representative 5-(4-methoxyphenyl)isoxazole derivative against various human cancer cell lines, benchmarked against cisplatin, a standard chemotherapeutic agent.
| Compound/Drug | Cancer Cell Line | Tissue of Origin | IC50 (µM)[5] |
| Compound 4c | Jurkat | Leukemia | 4.8 ± 0.3 |
| Compound 4c | HL-60 | Leukemia | 6.5 ± 0.5 |
| Compound 4c | HeLa | Cervical Cancer | 19.4 ± 1.1 |
| Compound 4c | MCF-7 | Breast Cancer | >50 |
| Cisplatin | Jurkat | Leukemia | 2.1 ± 0.1 |
| Cisplatin | HL-60 | Leukemia | 1.8 ± 0.1 |
| Cisplatin | HeLa | Cervical Cancer | 4.2 ± 0.2 |
| Cisplatin | MCF-7 | Breast Cancer | 10.5 ± 0.9 |
*Note: Compound 4c is (±)-3-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, a close derivative of the core topic scaffold.[5] Data is expressed as mean ± standard deviation.
The results indicate that this class of compounds exhibits potent and selective activity, particularly against leukemia cell lines, with IC50 values in the low micromolar range.[5] The selectivity, evidenced by the much higher IC50 value against the MCF-7 breast cancer line, suggests a targeted mechanism of action that warrants further investigation.
Experimental Workflow and Protocols
To ensure reproducibility and scientific rigor, the following workflow and detailed protocols are provided for assessing the in vitro anticancer activity of novel compounds.
Caption: Workflow for in vitro anticancer drug screening.
This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Cell Culture : Maintain human cancer cell lines (e.g., HeLa, PC-3) in the appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Seeding : Harvest cells that are in the logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. This density is chosen to prevent confluence before the end of the experiment. Allow cells to adhere overnight.[6]
-
Drug Treatment : Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in culture medium. Replace the old medium with 100 µL of the medium containing the test compound concentrations.
-
Trustworthiness Check : Include a vehicle control (e.g., 0.1% DMSO, the solvent for the compound) to assess solvent toxicity and a positive control (e.g., Doxorubicin or Cisplatin) to validate assay performance.[6]
-
-
Incubation : Incubate the plate for 48 to 72 hours. The duration is critical to allow the compound to exert its effect.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenase enzymes in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[7]
-
Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
IC50 Calculation : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.[6]
Part 2: Anti-inflammatory Potential via COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[8] The two main isoforms are COX-1 (constitutively expressed, involved in physiological functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[8][9]
Mechanism of Action: Selective COX-2 Inhibition
The 5-aryl-isoxazole scaffold is a key feature of several known selective COX-2 inhibitors. Molecular modeling studies suggest that specific substituents on the isoxazole ring are crucial for selective binding within the active site of the COX-2 enzyme.[10][11] The goal is to design compounds with a high selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Diagram: Prostaglandin Synthesis Pathway & COX Inhibition
Caption: COX pathway showing sites of NSAID and selective inhibitor action.
Comparative Efficacy: In Vitro COX Inhibition
The following table presents in vitro COX inhibition data for isoxazole derivatives compared to the well-known selective COX-2 inhibitor, Celecoxib.
| Compound | COX-1 IC50 (µM)[12] | COX-2 IC50 (µM)[12] | Selectivity Index (SI) (COX-1/COX-2)[12] |
| Celecoxib (Standard) | 13.02 | 0.49 | 26.57 |
| Isoxazole Derivative C6 | 61.73 | 0.55 | 112.23[13] |
| Isoxazole Derivative C5 | 41.82 | 0.85 | 49.20[13] |
| Isoxazole Derivative C3 * | 24.26 | 0.93 | 26.08[13] |
*Note: Compounds C3, C5, and C6 are complex isoxazole derivatives evaluated for COX inhibitory activity, demonstrating the potential of this scaffold.[13] A higher SI value indicates greater selectivity for COX-2.
The data shows that isoxazole derivatives can be engineered to be highly potent and selective inhibitors of the COX-2 enzyme, with some compounds (like C6) demonstrating even greater selectivity than the reference drug Celecoxib.[13] This highlights the therapeutic promise of this chemical class for developing safer anti-inflammatory agents.
Protocol 2: In Vitro COX Inhibitor Screening Assay
This protocol describes a common method to directly measure the inhibition of COX-1 and COX-2 enzymes. It measures the product of the COX reaction via an enzyme-linked immunosorbent assay (ELISA).[14][15][16]
-
Reagent Preparation : Prepare reaction buffer, heme, and solutions of recombinant human COX-2 and ovine COX-1 enzymes according to the assay kit manufacturer's instructions (e.g., Cayman Chemical).[14]
-
Assay Setup : In a 96-well plate or microfuge tubes, prepare the following for both COX-1 and COX-2 enzymes separately:
-
100% Initial Activity Wells : Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the respective COX enzyme.[14]
-
Inhibitor Wells : Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the respective COX enzyme.[14]
-
Background Wells : Use heat-inactivated enzyme to establish a baseline.[14]
-
-
Inhibitor Addition : Add 10 µL of the 5-(4-methoxyphenyl)isoxazole test compound (at various concentrations) to the "Inhibitor Wells." Add 10 µL of the vehicle (e.g., DMSO) to the "100% Initial Activity" and "Background" wells.[14]
-
Pre-incubation : Incubate the plate for 10 minutes at 37°C. This step is crucial as many COX inhibitors exhibit time-dependent inhibition, and this allows the compound to bind to the enzyme before the reaction starts.[14]
-
Reaction Initiation : Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells. Mix quickly.[14]
-
Reaction Incubation : Incubate for exactly two minutes at 37°C. Precise timing is critical for consistent results.[14]
-
Reaction Termination & Product Measurement : Stop the reaction as per the kit's instructions (often with a strong acid). The amount of prostaglandin (e.g., PGF2α or PGE2) produced is then quantified using a specific ELISA.[14][15]
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the 100% initial activity control. Determine the IC50 values for both COX-1 and COX-2 and calculate the Selectivity Index (SI).
Conclusion and Future Directions
The 5-(4-methoxyphenyl)isoxazole scaffold is a promising foundation for the development of novel therapeutic agents. The available data strongly suggests that derivatives can be synthesized with potent anticancer activity, particularly against hematological malignancies, and high selectivity for COX-2 inhibition, offering a potential avenue for safer anti-inflammatory drugs.[5][13]
Future research should focus on synthesizing and testing the core 5-(4-methoxyphenyl)isoxazole compound and its close analogs to establish a direct structure-activity relationship (SAR). Further mechanistic studies are required to identify the specific molecular targets in cancer cells, and in vivo studies are necessary to validate the efficacy and safety of the most promising candidates from these in vitro screens.
References
-
Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 139-152. [Link]
-
Matsuura, N., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]
-
Amini, M., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(1), 114-119. [Link]
-
Liu, X. H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 864-869. [Link]
-
Liu, X. H., et al. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. [Link]
-
O'Donnell, G., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]
-
Journal of Cardiovascular Disease Research. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
-
Ouellet, M., & Riendeau, D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 861-868. [Link]
-
JoVE (Journal of Visualized Experiments). (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]
-
Ouellet, M., & Riendeau, D. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 2183-2190. [Link]
-
Chovancova, J., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]
-
Guler, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS ONE, 15(10), e0240325. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1563. [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]
-
Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
-
Knaus, E. E., et al. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 44(18), 2945-2956. [Link]
-
Kuzmin, A. S., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(19), 6617. [Link]
-
Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. International Journal of Green Pharmacy, 17(1). [Link]
-
Habeeb, A. G., et al. (2001). Design and Synthesis of 4,5-Diphenyl-4-isoxazolines: Novel Inhibitors of Cyclooxygenase-2 with Analgesic and Antiinflammatory Activity. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide. Molecules, 27(9), 2950. [Link]
-
Ghorab, M. M., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 10(1), 1-13. [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLoS ONE, 18(9), e0289870. [Link]
-
Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(16), 5134-5147. [Link]
-
Das, P., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1019. [Link]
-
Zara, G. G., et al. (2019). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 24(18), 3249. [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. espublisher.com [espublisher.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. mdpi.com [mdpi.com]
- 9. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
Navigating the Binding Landscape: A Comparative Docking Analysis of Isoxazole Derivatives as COX-2 Inhibitors
For researchers and scientists immersed in the field of drug discovery, the isoxazole scaffold represents a privileged structure, consistently appearing in molecules with a wide array of biological activities.[1][2] A particularly promising application of isoxazole derivatives lies in the targeted inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[3][4][5] Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3] This guide provides a comprehensive, in-depth comparison of isoxazole derivatives as COX-2 inhibitors, leveraging molecular docking studies to elucidate their binding interactions and rationalize their structure-activity relationships (SAR).
The Rationale for Targeting COX-2 with Isoxazole Derivatives
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] The active site of COX-2 possesses a secondary binding pocket, a feature not present in COX-1, which can be exploited for the design of selective inhibitors.[3] The inherent structural features of the isoxazole ring, including its electronic properties and ability to participate in various non-covalent interactions, make it an ideal scaffold for developing potent and selective COX-2 inhibitors.[4][5] Molecular docking, a powerful computational technique, allows us to predict and analyze the binding modes of these derivatives within the COX-2 active site, providing crucial insights for rational drug design.[6][7]
Comparative Docking Performance of Isoxazole Derivatives Against COX-2
The following table summarizes the docking scores and key binding interactions of a selection of isoxazole derivatives against the human COX-2 enzyme (PDB ID: 4COX). Lower binding energy values are indicative of a more favorable binding affinity. This data has been synthesized from multiple independent studies to provide a comparative overview.
| Compound ID | Isoxazole Scaffold | Key Substituents | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound A | 3,4-diaryl-isoxazole | 4-methoxyphenyl at C3, Phenyl at C4 | -9.2 | Arg120, Tyr355, Ser530 |
| Compound B | 5-methyl-isoxazole-4-carboxamide | 3,4-dimethoxyphenyl, 4-chlorophenyl | -8.5 | Arg513, Val523, Ser353 |
| Compound C | Phenyl-isoxazole-carboxamide | 4-fluorophenyl | -7.8 | His90, Leu352, Phe518 |
| Celecoxib (Reference) | Pyrazole-based | 4-sulfamoylphenyl, 4-methylphenyl | -10.1 | Arg513, His90, Phe518 |
Note: Docking scores can vary based on the specific software and scoring functions used. The data presented here is for comparative purposes within the context of this guide.
Deciphering the Binding Interactions: A Deeper Look
The docking results reveal critical insights into the molecular determinants of COX-2 inhibition by isoxazole derivatives.
Compound A , with its diaryl substitution, demonstrates a strong binding affinity. The 4-methoxyphenyl group is predicted to extend into the secondary pocket of the COX-2 active site, forming favorable interactions with residues like Arg120 and Tyr355. The isoxazole core itself often engages in hydrogen bonding with the backbone of Ser530.
In Compound B , a 5-methyl-isoxazole-4-carboxamide derivative, the 3,4-dimethoxy substitution on one phenyl ring and the chlorine atom on the other appear to orient the 5-methyl-isoxazole moiety towards the secondary binding pocket, facilitating key interactions with Arg513 and Val523.[3]
Compound C , a simpler phenyl-isoxazole-carboxamide, exhibits a comparatively lower, yet still significant, binding affinity. Its interactions are predicted to involve key residues such as His90 and Phe518, which are crucial for inhibitor binding in the main channel of the active site.[5]
The reference drug, Celecoxib , with its characteristic trifluoromethyl and sulfonamide groups, effectively occupies both the primary active site and the secondary pocket, leading to its high potency and selectivity. The sulfonamide group forms critical hydrogen bonds with Arg513.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a standardized and self-validating workflow for performing comparative molecular docking studies of isoxazole derivatives against COX-2.
Part 1: Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 4COX) from the Protein Data Bank.
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is crucial for accurate calculation of electrostatic interactions.
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
Draw the 2D structures of the isoxazole derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand conformations are energetically favorable before docking.
-
Assign rotatable bonds to allow for conformational flexibility during the docking simulation.
-
The prepared ligand structures are saved in the appropriate format (e.g., PDBQT).
-
Part 2: Molecular Docking Simulation
-
Grid Box Generation:
-
Define a grid box that encompasses the entire active site of the COX-2 enzyme, including the secondary binding pocket. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding site.
-
-
Docking Execution:
-
Utilize a validated docking program such as AutoDock Vina or GOLD Suite.
-
Set the exhaustiveness parameter to a high value to ensure a thorough search of the conformational space.
-
The docking algorithm will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
Part 3: Analysis and Validation
-
Pose Analysis:
-
Visualize the top-ranked docking poses for each isoxazole derivative in complex with the COX-2 enzyme.
-
Analyze the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the active site residues.
-
-
Protocol Validation (Self-Validation):
-
To ensure the reliability of the docking protocol, the co-crystallized ligand (if present in the original PDB file) should be extracted and re-docked into the active site.
-
A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose.[5]
-
Visualizing the Binding Landscape
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A generalized workflow for computational molecular docking studies.
Caption: Schematic of key interactions between an isoxazole inhibitor and COX-2 active site residues.
Conclusion and Future Directions
This comparative guide underscores the utility of molecular docking in understanding and predicting the inhibitory potential of isoxazole derivatives against COX-2. The insights gained from these in silico studies, particularly regarding the importance of substituents that can access the secondary binding pocket, provide a rational basis for the design of next-generation, selective anti-inflammatory agents. While computational predictions are a powerful tool, it is imperative that they are validated through in vitro and in vivo experimental studies to confirm their biological activity and therapeutic potential.[8] The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of novel isoxazole-based therapeutics.
References
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health. [Link]
-
Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed. [Link]
-
Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ProQuest. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
-
Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]
-
In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. Navrachana University. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Study of Some Novel Isoxazole Incorporated Benzimidazole Derivatives. ResearchGate. [Link]
-
Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Study of Some Novel Isoxazole Incorporated Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening of some isoxazole derivatives as plausible inhibitors of <i>E. coli:</i> a computational and synthetic approach - ProQuest [proquest.com]
- 8. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (CAS No. 870703-95-0). As a key intermediate in medicinal chemistry, particularly in the development of pharmaceuticals, its safe handling is paramount.[1] This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation through the correct selection and use of Personal Protective Equipment (PPE).
The Principle of Proactive Protection: Understanding the Hazard
Before handling any chemical, a thorough understanding of its potential hazards is critical. For many specialized research chemicals like 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, comprehensive toxicological data may not be fully available.[2] Therefore, we must operate under the principle of prudent caution, treating the substance as potentially hazardous.
Based on its physical form and the known properties of similar isoxazole and aldehyde compounds, we can establish a reliable hazard profile:
-
Physical Form : The compound is typically a white to off-white crystalline powder.[1] This presents a primary risk of inhalation and dust generation.
-
Potential Hazards : Safety Data Sheets (SDS) for structurally related isoxazole derivatives indicate potential for:
The Occupational Safety and Health Administration (OSHA) mandates that employers must provide employees with information and training on hazardous chemicals in their work area.[4] This guide serves as a critical component of that responsibility.
Your Shield: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risks of exposure. The following table outlines the minimum required PPE for handling 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing & Transfer (Powder) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Required if not in a fume hood (e.g., N95 respirator) |
| Solution Preparation & Handling | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Recommended if not in a fume hood |
| Small Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Lab Coat | Required (e.g., half-mask respirator with particulate filter) |
Causality Behind PPE Choices:
-
Eye Protection : For handling powders and liquids, chemical splash goggles are mandatory.[5] They provide a complete seal around the eyes, offering superior protection against airborne dust and accidental splashes compared to standard safety glasses.[5] A face shield should be worn over goggles during tasks with a higher risk of splashing.[6][7]
-
Hand Protection : Nitrile gloves provide excellent protection against incidental contact with a broad range of chemicals and are easily inspected for tears.[8] For prolonged contact or in the event of a spill, selecting gloves with specific chemical resistance data is advised. Always remove gloves using the proper technique to avoid contaminating your skin.[9]
-
Body Protection : A flame-resistant lab coat, kept clean and fully buttoned, protects skin and personal clothing from contamination.[8] For tasks with significant splash potential, supplement with a chemical-resistant apron.[7]
-
Respiratory Protection : The primary risk from this compound is dust inhalation. All weighing and transfer operations involving the powder should ideally be conducted within a certified chemical fume hood to minimize airborne particles. If a fume hood is not available or if significant dust is generated, a NIOSH/MSHA-approved respirator is essential.[10]
Operational Blueprint: Step-by-Step Safety Protocols
Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety.
Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring adequate protection when handling 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.
Caption: Workflow for Safe Handling of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Position goggles and/or face shield.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to minimize the spread of potential contamination.
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Unbutton and remove by folding it in on itself, keeping the contaminated exterior away from your body.
-
Eye/Face Protection: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Contingency and Decommissioning Plan
Spill Response
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection and a chemical-resistant apron, before approaching the spill.
-
Contain: For small powder spills, gently cover with an absorbent material from a chemical spill kit to prevent dust from becoming airborne. Do not sweep dry powder.
-
Clean: Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area according to your institution's established procedures.
Disposal Plan
-
Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be considered hazardous waste. Dispose of it in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Chemical Waste: Unused 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[11] All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[11][12]
By integrating these principles of hazard assessment, correct PPE selection, and strict operational protocols, you can confidently and safely utilize 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in your critical research and development endeavors.
References
-
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram. CP Lab Safety. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]
-
Homepage. European Chemicals Agency (ECHA). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). [Link]
-
Section 6C: Protective Equipment. Princeton University, Environmental Health and Safety. [Link]
-
Introduction to ECHA's guidance on new CLP hazard classes. European Chemicals Agency (ECHA) via YouTube. [Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
-
Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH), Office of Research Services. [Link]
-
Chemical safety report. European Chemicals Agency (ECHA). [Link]
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. cdc.gov [cdc.gov]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
